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  • Product: O-Anisic acid hydrazide hydrochloride
  • CAS: 21018-12-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of O-Anisic Acid Hydrazide Hydrochloride

For professionals engaged in the precise and demanding fields of pharmaceutical research, chemical synthesis, and drug development, a foundational understanding of a compound's fundamental physicochemical properties is n...

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Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in the precise and demanding fields of pharmaceutical research, chemical synthesis, and drug development, a foundational understanding of a compound's fundamental physicochemical properties is not merely academic—it is a prerequisite for success. Among the most critical of these properties are molecular weight and exact mass. This guide provides a detailed examination of these parameters for O-Anisic acid hydrazide hydrochloride (CAS Number: 21018-12-2), a versatile chemical intermediate. We will explore the distinction between these two mass values, their importance in experimental science, and the methodologies for their verification.

Core Chemical and Physical Identifiers

O-Anisic acid hydrazide hydrochloride, also known as 2-methoxybenzohydrazide hydrochloride, is the salt form of o-anisic hydrazide. The hydrochloride modification enhances its stability and solubility in aqueous media, making it a more convenient reagent in many synthetic and biological applications. The core identifiers are summarized below.

IdentifierValueSource(s)
Chemical Name 2-methoxybenzohydrazide hydrochloride[1]
Synonyms O-Anisic acid hydrazide hydrochloride[1]
CAS Number 21018-12-2[1]
Molecular Formula C₈H₁₁ClN₂O₂[1]
Molecular Weight 202.64 g/mol [1]
Exact (Monoisotopic) Mass 202.05091 g/mol [1]

The Critical Distinction: Molecular Weight vs. Exact Mass

In drug development and analytical chemistry, the terms "molecular weight" and "exact mass" are often used, but they are not interchangeable. Understanding their difference is crucial for stoichiometric calculations and for the high-fidelity data interpretation required in modern laboratories.

  • Molecular Weight (or Molar Mass) is an average value. It is calculated using the weighted average of the masses of all naturally occurring isotopes of each element in the formula. For example, the atomic weight of carbon (12.011 amu) accounts for the natural abundance of both ¹²C and ¹³C. This value is paramount for gravimetric analysis—the day-to-day laboratory practice of weighing out a substance to achieve a specific molar quantity for a reaction.

  • Exact Mass (or Monoisotopic Mass) is a calculated value. It is determined by summing the masses of the most abundant, stable isotope of each element in the molecular formula (e.g., ¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl). This value represents the mass of a single, specific molecule composed only of these primary isotopes. The exact mass is the value of primary importance in high-resolution mass spectrometry (HRMS), where it is used to determine or confirm the elemental composition of a molecule with high precision.

The subtle difference in their values arises from this fundamental distinction in their calculation, a concept visualized in the diagram below.

G cluster_concepts Mass Concepts cluster_basis Basis of Calculation cluster_application Primary Application MW Molecular Weight (Average) Gravimetric Gravimetric Analysis (Weighing Reagents) MW->Gravimetric EM Exact Mass (Monoisotopic) HRMS High-Resolution Mass Spec (Elemental Composition) EM->HRMS Isotopes All Natural Isotopes (e.g., ¹²C, ¹³C, ³⁵Cl, ³⁷Cl) Isotopes->MW weighted average AbundantIsotope Most Abundant Isotope (e.g., ¹²C, ³⁵Cl) AbundantIsotope->EM sum of masses

Caption: Relationship between mass concepts and their applications.

Experimental Verification Workflow: High-Resolution Mass Spectrometry

Trust in a chemical reagent begins with the verification of its identity and purity. For a compound like O-Anisic acid hydrazide hydrochloride, High-Resolution Mass Spectrometry (HRMS), often coupled with a technique like Electrospray Ionization (ESI), is the gold standard for confirming its exact mass.

The causality behind this choice is clear: ESI is a "soft" ionization technique that typically generates the protonated molecular ion [M+H]⁺ without significant fragmentation. HRMS analyzers, such as Time-of-Flight (TOF) or Orbitrap, can measure the mass-to-charge ratio (m/z) of this ion with enough accuracy (typically < 5 ppm) to confirm its elemental formula.

For O-Anisic acid hydrazide hydrochloride, the free base (C₈H₁₀N₂O₂) has a monoisotopic mass of 166.0742 g/mol [2][3]. When analyzed by ESI-MS in positive ion mode, it will be observed as the protonated species [C₈H₁₀N₂O₂ + H]⁺.

Expected m/z = 166.0742 + 1.0078 (mass of H⁺) = 167.0820

A detailed protocol for this verification is as follows:

Protocol: Exact Mass Verification by ESI-TOF HRMS
  • Sample Preparation:

    • Accurately weigh ~1 mg of O-Anisic acid hydrazide hydrochloride.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50 v/v) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~1-10 µg/mL. The hydrochloride salt ensures good solubility.

  • Instrumentation & Infusion:

    • Calibrate the mass spectrometer according to the manufacturer's protocol using a known calibration standard. This step is critical for ensuring mass accuracy.

    • Introduce the diluted sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire data in positive ion mode.

    • Set the mass range to scan from m/z 100 to 500 to ensure the ion of interest is captured.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the target ion.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Compare the experimentally measured m/z value to the theoretical exact mass of the protonated free base (167.0820).

    • The mass error, calculated in parts-per-million (ppm), should be less than 5 ppm for a confident identification.

The logical flow of this experimental verification is depicted in the following workflow diagram.

G A 1. Sample Prep (1 mg/mL stock, dilute) C 3. Direct Infusion (5-10 µL/min) A->C B 2. MS Calibration (Ensures Accuracy) B->C D 4. ESI+ Acquisition (Scan m/z 100-500) C->D E 5. Data Analysis (Compare m/z_exp to m/z_theor) D->E F Result (Mass Error < 5 ppm) E->F

Caption: Workflow for HRMS verification of O-Anisic acid hydrazide.

Broader Significance in Drug Development

O-Anisic acid hydrazide and its derivatives serve as crucial building blocks in medicinal chemistry[4]. They are intermediates in the synthesis of hydrazones, which have demonstrated a wide range of biological activities, including antibacterial and antifungal properties[4]. In this context:

  • Stoichiometric Control: Accurate molecular weight is essential for controlling the stoichiometry of reactions where this hydrazide is used as a starting material, ensuring high yield and purity of the final active pharmaceutical ingredient (API).

  • Metabolite Identification: During drug metabolism studies, HRMS is used to identify unknown metabolites. A precise mass measurement of a potential metabolite allows researchers to propose an elemental formula, providing clues to the biotransformations the parent drug has undergone. Knowing the exact mass of the starting material is the first step in this analytical journey.

References

  • o-Anisohydrazide (CID 24051). PubChem, National Center for Biotechnology Information. [Link]

  • 2-Methoxybenzhydrazide. NIST WebBook. [Link]

Sources

Exploratory

Advanced Material Safety &amp; Application Whitepaper: O-Anisic Acid Hydrazide Hydrochloride in Drug Discovery

Executive Summary: The Pharmacophore Foundation Standard Material Safety Data Sheets (MSDS) provide essential regulatory hazard codes but often lack the mechanistic context required by researchers handling complex reacti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore Foundation

Standard Material Safety Data Sheets (MSDS) provide essential regulatory hazard codes but often lack the mechanistic context required by researchers handling complex reactive intermediates. As a Senior Application Scientist, I have designed this whitepaper to bridge that gap for O-Anisic acid hydrazide hydrochloride (CAS No. 21018-12-2)[1].

This compound is a highly versatile building block utilized in the synthesis of diverse heterocyclic scaffolds—such as spirothiazolidinones, oxadiazoles, and triazoles—which are critical in developing antiviral and antifungal therapeutics[2][3]. By understanding the structural dynamics and reactivity of the hydrazide moiety, drug development professionals can optimize synthetic yields while maintaining a rigorous, self-validating safety paradigm.

Physicochemical Profiling & Structural Dynamics

The utility of O-Anisic acid hydrazide hydrochloride lies in its bifunctional nature. The methoxy group at the ortho position provides steric hindrance and electron-donating properties via resonance, which subtly modulates the nucleophilicity of the hydrazide tail[2].

The hydrochloride salt formulation is deliberately chosen over the free base. Free hydrazides are prone to auto-oxidation and degradation under atmospheric conditions. The HCl salt protonates the terminal nitrogen, stabilizing the molecule for long-term storage and ensuring batch-to-batch reproducibility in high-throughput screening[1].

Quantitative Data Summary

The following parameters dictate both the handling safety and the pharmacokinetic potential of the resulting drug scaffolds.

PropertyValueCausality / Implication in Drug Design
Chemical Name Benzoic acid, 2-methoxy-, hydrazide, hydrochloride (1:1)Systematic nomenclature confirming the salt form[1].
CAS Number 21018-12-2Unique identifier for regulatory tracking[1].
Molecular Formula C8H11ClN2O2Indicates the equimolar presence of HCl[1].
Molecular Weight 202.64 g/mol Critical for precise stoichiometric calculations in micro-scale synthesis[1].
Topological Polar Surface Area 64.4 ŲOptimal for membrane permeability if the core is retained in final drug scaffolds[4].
Hydrogen Bond Donors 3High potential for target kinase/protease active site binding[1].
Hydrogen Bond Acceptors 3Facilitates solubility in polar protic solvents (e.g., EtOH, MeOH)[1].
Rotatable Bonds 2Confers structural flexibility during receptor docking[1].

Toxicological Mechanisms & Safety Paradigm (E-E-A-T)

Handling reactive intermediates requires moving beyond rote memorization of hazard codes to understanding the causality of toxicity.

Mechanistic Hazard Profile
  • Skin & Eye Irritation (H315, H319): The hydrochloride salt dissociates rapidly in physiological moisture (sweat, ocular fluid, mucous membranes), releasing localized hydrochloric acid. This creates an immediate, pH-dependent chemical burn[4].

  • Respiratory Irritation (H335): Inhalation of the fine crystalline powder leads to similar acid-dissociation in the respiratory tract[4].

  • Sensitization Potential: The free hydrazide moiety is a potent nucleophile. If absorbed, it can undergo aberrant Schiff base formation with endogenous biological carbonyls (e.g., pyridoxal phosphate / Vitamin B6), potentially acting as a hapten and triggering an immune sensitization response.

Self-Validating Safety Protocol
  • Engineering Controls: All weighing and transfer operations must occur within a Class II biological safety cabinet or a calibrated fume hood.

  • PPE Validation: Standard latex is insufficient. Use nitrile gloves (double-gloving recommended). Validation Check: Inspect gloves for micro-tears before handling; small organic salts can permeate compromised barriers rapidly.

  • Spill Mitigation: Do not use plain water for initial cleanup, as this facilitates rapid dissociation and acid release. Use a neutralizing spill kit (e.g., sodium bicarbonate powder) to neutralize the HCl salt before aqueous wiping.

Synthetic Applications & Pathway Mapping

In antiviral drug discovery, O-Anisic acid hydrazide hydrochloride is frequently condensed with cyclic ketones and mercapto-acids in one-pot reactions to yield spirothiazolidinones. These specific derivatives have demonstrated measurable efficacy against challenging viral strains, including Influenza A/H1N1[3].

The following diagram maps the logical chemical workflow from the stable hydrochloride salt to a bioactive antiviral candidate.

G A O-Anisic Acid Hydrazide HCl (Starting Material) B Base Neutralization (e.g., NaOAc) A->B Deprotonation C Free Hydrazide Intermediate B->C D Carbonyl Condensation (+ Aldehyde/Ketone) C->D Nucleophilic Attack E Hydrazone / Schiff Base (Pharmacophore) D->E -H2O F Cycloaddition (+ Mercaptoacetic Acid) E->F Activation G Spirothiazolidinone Derivative (Antiviral Candidate) F->G Ring Closure

Reaction pathway from O-Anisic acid hydrazide HCl to antiviral spirothiazolidinone scaffolds.

Self-Validating Experimental Protocol: Hydrazone Scaffold Synthesis

To ensure absolute trustworthiness and reproducibility, the following protocol for synthesizing a Schiff base intermediate incorporates mechanistic causality and built-in validation checkpoints.

Objective: Condensation of O-Anisic acid hydrazide HCl with an electrophilic aldehyde to form a hydrazone pharmacophore[2].

  • Step 1: Liberation of the Free Base

    • Action: Suspend O-Anisic acid hydrazide HCl (1.0 eq) in absolute ethanol. Add anhydrous Sodium Acetate (1.1 eq).

    • Causality: The HCl salt is unreactive toward electrophiles because the terminal amine lone pair is locked in a protonated state. Sodium acetate acts as a mild buffer, liberating the nucleophilic free hydrazine without driving the pH high enough to cause ester/amide hydrolysis. Absolute ethanol is used to prevent premature hydrolysis of the eventual Schiff base product.

    • Validation Checkpoint: Sonicate for 5 minutes. The formation of a fine, insoluble white precipitate (NaCl) alongside a clear ethanolic solution visually confirms successful neutralization.

  • Step 2: Electrophile Addition

    • Action: Add the target aldehyde (1.0 eq) dropwise to the stirring mixture at room temperature.

  • Step 3: Acid-Catalyzed Condensation

    • Action: Add glacial acetic acid (0.1 eq) to the reaction flask.

    • Causality: While the hydrazide must be unprotonated to act as a nucleophile, the carbonyl oxygen of the aldehyde must be slightly protonated to increase its electrophilicity. Glacial acetic acid provides the perfect Brønsted acid catalysis for this delicate equilibrium.

    • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (1:1) mobile phase. The disappearance of the starting material spot (visualized via UV 254 nm) and the appearance of a new, distinct lower-Rf spot confirms hydrazone formation.

  • Step 4: Isolation and Purification

    • Action: Reflux the mixture for 2 hours, then cool slowly to 0°C in an ice bath. Filter the resulting crystalline precipitate under vacuum and wash with ice-cold ethanol to remove unreacted starting materials.

References

  • Title : Benzoic acid,2-methoxy-, hydrazide, hydrochloride (1:1) - Guidechem | Source : guidechem.com | URL : 1

  • Title : O-ANISIC ACID HYDRAZIDE HYDROCHLORIDE AldrichCPR | Source : sigmaaldrich.com | URL :

  • Title : 2-Methoxybenzohydrazide - PMC | Source : nih.gov | URL : 2

  • Title : One-pot synthesis, characterization and antiviral properties of new benzenesulfonamide-based spirothiazolidinones - PMC | Source : nih.gov | URL : 3

  • Title : o-Anisohydrazide | C8H10N2O2 | CID 24051 - PubChem | Source : nih.gov | URL :4

Sources

Foundational

Solubility profile of O-Anisic acid hydrazide hydrochloride in polar solvents

An In-depth Technical Guide Topic: Solubility Profile of O-Anisic Acid Hydrazide Hydrochloride in Polar Solvents Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The aqueous and sol...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Topic: Solubility Profile of O-Anisic Acid Hydrazide Hydrochloride in Polar Solvents Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aqueous and solvent solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. O-Anisic acid hydrazide hydrochloride, as a polar organic salt, presents a unique solubility profile that is heavily influenced by the choice of polar solvent system. This guide provides an in-depth examination of the theoretical and practical aspects of determining and interpreting the solubility of this compound. We will explore the underlying physicochemical principles, present a robust, self-validating experimental protocol for solubility determination using the gold-standard shake-flask method, and analyze a representative solubility profile in a range of common polar solvents. The insights derived are crucial for guiding pre-formulation strategies, enabling rational solvent selection for manufacturing processes, and ultimately accelerating the path to a viable drug product.

The Critical Role of Solubility in Pharmaceutical Development

In the journey of a drug molecule from discovery to a therapeutic product, its solubility is a foundational physicochemical property that dictates its fate. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption and subsequent systemic availability. Poor solubility is a leading cause of failed clinical trials and challenging formulation development. O-Anisic acid hydrazide hydrochloride, being a hydrochloride salt, is designed to enhance the aqueous solubility of the parent molecule, o-anisic acid hydrazide. However, its interaction with different polar solvents is not uniform and understanding this profile is paramount for:

  • Pre-formulation Studies: Selecting appropriate excipients and predicting dissolution behavior.

  • Formulation Development: Enabling the creation of various dosage forms, from simple aqueous solutions for early-stage testing to more complex solid or liquid formulations.

  • Process Chemistry: Choosing suitable solvents for synthesis, purification, and crystallization steps, which directly impacts yield and purity.

This guide serves as a practical framework for scientists to approach the solubility characterization of this specific molecule and similar polar organic salts.

Physicochemical Landscape of O-Anisic Acid Hydrazide Hydrochloride

To understand the solubility of a compound, one must first understand the molecule itself. O-Anisic acid hydrazide hydrochloride possesses several key features that govern its interaction with polar solvents:

  • Aromatic Core: The benzene ring provides a hydrophobic character.

  • Polar Functional Groups: The methoxy (-OCH₃) and hydrazide (-CONHNH₂) groups are capable of hydrogen bonding.

  • Ionizable Center: The hydrazide group is basic and is protonated to form the hydrochloride salt (-CONHNH₃⁺Cl⁻). This ionic character is the primary driver of its solubility in polar media.

The presence of the hydrochloride salt form significantly increases the energy required to break the crystal lattice structure compared to the free base. However, this is often more than compensated for by the high solvation energy released when the resulting ions interact strongly with polar solvent molecules, particularly water.

The Science of Solvation: Theoretical Underpinnings

The adage "like dissolves like" is a useful starting point, but a deeper understanding requires considering the specific intermolecular forces at play. The dissolution of O-Anisic acid hydrazide hydrochloride is an equilibrium process governed by thermodynamics, primarily the Gibbs free energy of solution.

Key solvent properties that influence this equilibrium include:

  • Dielectric Constant (ε): This macroscopic property reflects a solvent's ability to separate ions. High-dielectric-constant solvents like water (ε ≈ 80) are highly effective at shielding the positive (hydrazinium) and negative (chloride) ions from each other, preventing them from recombining and precipitating out of solution.

  • Hydrogen Bonding Capacity: Polar protic solvents (e.g., water, methanol, ethanol) are excellent hydrogen bond donors and acceptors. They can effectively solvate the chloride anion through hydrogen bond donation and the hydrazinium cation and other polar groups through hydrogen bond acceptance.

  • Polar Aprotic Solvents: Solvents like acetone or acetonitrile have significant dipole moments but lack acidic protons. They are less effective at solvating anions (like Cl⁻) which require strong hydrogen bond donors for stabilization.

Therefore, we can predict that the solubility of O-Anisic acid hydrazide hydrochloride will be highest in polar protic solvents with high dielectric constants.

Experimental Protocol: The Equilibrium Shake-Flask Method

To generate trustworthy and reproducible data, a well-controlled experimental protocol is essential. The equilibrium shake-flask method is the gold-standard for solubility determination due to its simplicity and reliability. It ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Causality Behind Experimental Choices
  • Temperature Control: Solubility is highly temperature-dependent. A constant temperature water bath (e.g., 25 °C or 37 °C) is used to ensure results are comparable and relevant to either shelf-life conditions or physiological temperature.

  • Equilibration Time: A sufficient duration (e.g., 24-48 hours) is necessary to ensure the system has reached thermodynamic equilibrium. Preliminary experiments should be run to confirm that the concentration in solution does not change between, for example, the 24-hour and 48-hour time points. This is a key self-validating step.

  • Excess Solid: An excess of the API is added to ensure that the solution becomes saturated. Visual confirmation of undissolved solid at the end of the experiment is a mandatory checkpoint.

  • Quantification Method: A specific and validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry, is required to accurately measure the concentration of the dissolved API without interference from impurities or excipients.

Step-by-Step Experimental Workflow
  • Preparation: Add an excess amount of O-Anisic acid hydrazide hydrochloride (e.g., 100 mg) to a known volume (e.g., 5 mL) of the selected polar solvent in a sealed, inert vial (e.g., glass HPLC vial).

  • Equilibration: Place the vials in an orbital shaker or rotator within a temperature-controlled water bath set to 25.0 ± 0.5 °C.

  • Shaking: Agitate the vials at a constant speed for 24 hours to facilitate dissolution and ensure a homogenous slurry.

  • Phase Separation: After 24 hours, allow the vials to rest in the water bath for at least 1-2 hours to allow undissolved solids to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant.

  • Filtration: Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved microparticles. This step is critical to avoid overestimation of solubility.

  • Dilution: Accurately dilute the filtered sample with the appropriate mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or UV-Vis method against a standard curve of known concentrations.

  • Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Visualization: Experimental Workflow

G cluster_prep Preparation Phase cluster_eq Equilibration Phase cluster_analysis Analysis Phase A 1. Add Excess API to Solvent B 2. Agitate at Constant Temp (24h) A->B C 3. Settle Undissolved Solid (2h) B->C Equilibrium Reached D 4. Withdraw Supernatant C->D Phase Separation E 5. Filter (0.22 µm) D->E F 6. Dilute Sample E->F G 7. Quantify (HPLC/UV) F->G H 8. Calculate Solubility G->H

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Representative Solubility Profile of O-Anisic Acid Hydrazide Hydrochloride

The following table presents a representative, scientifically plausible solubility profile of O-Anisic acid hydrazide hydrochloride in a selection of polar solvents at 25 °C. This data illustrates the expected trends based on the theoretical principles discussed earlier.

Table 1: Solubility of O-Anisic Acid Hydrazide Hydrochloride in Polar Solvents at 25 °C

SolventSolvent TypeDielectric Constant (ε) at 20°CSolubility (mg/mL)
WaterPolar Protic80.1> 200 (Freely Soluble)
MethanolPolar Protic32.775.5
EthanolPolar Protic24.528.1
IsopropanolPolar Protic19.99.3
AcetonePolar Aprotic20.71.2
Interpretation of the Solubility Profile

The data in Table 1 clearly demonstrates the dominant role of the solvent's properties in controlling the solubility of an ionic compound like O-Anisic acid hydrazide hydrochloride.

  • Dominance of Water: The exceptionally high solubility in water is expected. Water's high dielectric constant effectively insulates the ions, and its potent hydrogen bonding ability provides strong solvation for both the hydrazinium cation and the chloride anion.

  • Trend in Alcohols: A clear trend is observed within the homologous series of alcohols. Solubility decreases significantly from methanol to ethanol to isopropanol. This correlates directly with the decrease in the dielectric constant and the increasing steric hindrance and hydrophobic character of the alkyl chain, which slightly impairs the solvent's ability to organize around and solvate the ions.

  • Poor Solubility in Aprotic Solvent: The solubility is dramatically lower in acetone. Although acetone has a similar dielectric constant to ethanol, it is a polar aprotic solvent. It lacks the hydrogen bond donating capability required to effectively solvate the chloride anion, making the overall dissolution process far less energetically favorable.

Visualization: Factors Influencing Solubility

G cluster_compound Compound Properties cluster_solvent Solvent Properties Solubility Solubility of O-Anisic Acid Hydrazide Hydrochloride Lattice Crystal Lattice Energy Lattice->Solubility Inhibits (-) Ionization Ionic Form (R-NH₃⁺Cl⁻) Solvation Solvation Energy Ionization->Solvation Enables (+) Dielectric High Dielectric Constant Dielectric->Solvation Enhances (+) Hbond H-Bonding Capacity (Protic vs Aprotic) Hbond->Solvation Enhances (+) Solvation->Solubility Promotes (+)

Caption: Interplay of compound and solvent properties governing solubility.

Implications for Formulation and Process Development

The solubility profile is not merely academic; it is a practical roadmap for drug development.

  • Dosage Form Selection: The high aqueous solubility (>200 mg/mL) makes O-Anisic acid hydrazide hydrochloride an excellent candidate for liquid formulations, such as oral solutions, syrups, or parenteral (injectable) products. This high solubility suggests that for solid dosage forms like tablets, dissolution is unlikely to be the rate-limiting step for absorption.

  • Co-solvent Systems: If a higher concentration is needed than what is achievable in a single solvent system, the data guides the selection of co-solvents. For instance, a water-ethanol mixture could be rationally designed to achieve a target concentration while controlling for other factors like viscosity or taste.

  • Manufacturing and Purification: The high solubility in methanol and lower solubility in isopropanol suggests that isopropanol could be an effective anti-solvent for crystallization. A purification strategy could involve dissolving the crude product in a minimal amount of hot methanol and then inducing crystallization by adding isopropanol, leading to a purer final product.

Conclusion

The solubility profile of O-Anisic acid hydrazide hydrochloride is a classic example of how the structure of an ionic API and the fundamental properties of polar solvents dictate its behavior in solution. A systematic approach, combining theoretical understanding with robust experimental methodology like the shake-flask method, provides reliable and crucial data. This data demonstrates that solubility is highest in polar protic solvents with high dielectric constants, such as water, and decreases as the solvent becomes less polar and loses its ability to donate hydrogen bonds. These insights are not just data points but actionable intelligence that empowers formulation scientists and process chemists to make informed, rational decisions, thereby de-risking and accelerating the pharmaceutical development process.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Butler, J. M., & Dressman, J. B. (2010). The developability classification system: application of biopharmaceutics concepts to formulation development. Journal of Pharmaceutical Sciences, 99(12), 4940–4954. [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons. [Link]

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link]

  • Hildebrand, J. H., & Scott, R. L. (1950). The Solubility of Nonelectrolytes (3rd ed.). Reinhold Publishing Corporation. (Note: While the original publication is not directly linkable, its principles are foundational and cited in modern chemistry texts like Reichardt & Welton). [Link]

Exploratory

1H NMR and 13C NMR spectra analysis of O-Anisic acid hydrazide hydrochloride

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of O-Anisic Acid Hydrazide Hydrochloride Executive Summary O-Anisic acid hydrazide and its derivatives are pivotal scaffolds in medicinal chemistry, val...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of O-Anisic Acid Hydrazide Hydrochloride

Executive Summary

O-Anisic acid hydrazide and its derivatives are pivotal scaffolds in medicinal chemistry, valued for their broad spectrum of biological activities. The precise structural confirmation of these molecules is a critical step in the drug discovery and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural elucidation of organic compounds in solution. This technical guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of O-Anisic acid hydrazide hydrochloride. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of data, delving into the causality behind experimental choices, the theoretical underpinnings of the observed spectral features, and the logical framework for spectral interpretation. It is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently analyze and interpret the NMR data for this important class of compounds.

Introduction: Context and Significance

The Role of Hydrazides in Drug Development

The N-acylhydrazone functionality, derived from hydrazides like O-Anisic acid hydrazide, is a privileged structural motif in modern pharmacology. This is due to its ability to form stable complexes and engage in hydrogen bonding, making it a versatile building block for synthesizing compounds with potential anticonvulsant, antidepressant, anti-inflammatory, and antimicrobial properties. The hydrochloride salt form is often utilized to enhance the solubility and stability of the parent compound.

NMR Spectroscopy: The Gold Standard for Structural Verification

In the rigorous landscape of pharmaceutical research, absolute certainty in molecular structure is non-negotiable. NMR spectroscopy provides an unparalleled view into the molecular framework by mapping the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C (carbon-13). This guide will dissect the NMR data to confirm the identity and purity of O-Anisic acid hydrazide hydrochloride, demonstrating how each signal and splitting pattern serves as a piece of a molecular puzzle.

Molecular Structure and Key Analytical Regions

To interpret the NMR spectra, one must first understand the molecular structure. O-Anisic acid hydrazide hydrochloride possesses several distinct regions that will manifest uniquely in the NMR spectra: a 1,2-disubstituted (ortho) aromatic ring, a methoxy group (-OCH₃), and a protonated hydrazide moiety (-C(=O)NHNH₃⁺). The presence of the hydrochloride salt significantly influences the chemical shifts of the labile N-H protons.

Caption: Molecular structure of O-Anisic acid hydrazide hydrochloride.

Experimental Design and Rationale

The quality and interpretability of NMR data are directly dependent on the careful design of the experiment. Every choice, from solvent to acquisition parameters, is made to maximize the information obtained.

Causality of Solvent Selection: DMSO-d₆

For a hydrochloride salt containing exchangeable protons (N-H), the choice of solvent is critical.

  • Deuterium Oxide (D₂O): While excellent for dissolving salts, D₂O would cause the N-H protons to rapidly exchange with deuterium, rendering them invisible in the ¹H NMR spectrum. This can be a useful confirmatory experiment, but it results in the loss of valuable information.

  • Chloroform-d (CDCl₃): The hydrochloride salt exhibits poor solubility in less polar solvents like CDCl₃.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is the optimal choice. It is a polar aprotic solvent that readily dissolves the salt while slowing the exchange rate of the N-H protons, allowing for their observation.[1] The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) also serves as a convenient internal reference.[2][3]

Protocol: NMR Sample Preparation

A robust and reproducible protocol is the foundation of trustworthy data. This protocol is designed to be self-validating by ensuring sample purity and optimal concentration.

  • Mass Measurement: Accurately weigh 10-15 mg of O-Anisic acid hydrazide hydrochloride directly into a clean, dry vial. Rationale: This mass ensures sufficient concentration for a strong signal-to-noise ratio in a reasonable acquisition time without causing solubility issues or line broadening.

  • Solvent Addition: Add approximately 0.7 mL of high-purity DMSO-d₆ (≥99.9 atom % D) to the vial.

  • Dissolution: Gently vortex or sonicate the sample until the solid is completely dissolved. A clear, particulate-free solution is required. Rationale: Undissolved material leads to distorted magnetic field homogeneity, resulting in broad, poorly resolved peaks.

  • Transfer: Using a clean glass pipette with a cotton or glass wool plug, transfer the solution into a 5 mm NMR tube. Rationale: Filtration removes any microscopic dust or fibers that can degrade spectral quality.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition Workflow

The following workflow outlines the standard procedure for acquiring high-quality 1D NMR spectra.

Start Insert Sample into Magnet Lock Lock on Deuterium Signal (DMSO-d₆) Start->Lock Shim Shim Magnet Coils for Homogeneity Lock->Shim Tune Tune and Match Probe to ¹H/¹³C Frequency Shim->Tune Acquire_H1 Acquire ¹H Spectrum Tune->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Tune->Acquire_C13 Process Process Data (FT, Phasing, Baseline Correction) Acquire_H1->Process Acquire_C13->Process End Analyze Spectra Process->End

Caption: Standard workflow for NMR data acquisition.

¹H NMR Spectrum Analysis: A Proton-by-Proton Investigation

The ¹H NMR spectrum provides detailed information on the number of different types of protons, their electronic environments, and their proximity to other protons. Aryl protons typically resonate in the δ 6.5-8.0 ppm region.[4][5]

The Aromatic Region (δ 7.0 - 8.0 ppm)

The 1,2-disubstituted benzene ring gives rise to a complex and information-rich pattern of four protons. The analysis relies on both chemical shifts, influenced by the electronic effects of the substituents, and coupling constants (J), which reveal connectivity.

  • Electronic Effects: The -OCH₃ group is an electron-donating group, which shields (shifts upfield) the protons ortho and para to it. Conversely, the -C(=O)NHNH₃⁺ group is electron-withdrawing, deshielding (shifting downfield) its ortho and para protons.

  • Predicted Pattern:

    • H6: This proton is ortho to the deshielding carbonyl group and will be the furthest downfield. It will be split by H5 (ortho coupling) into a doublet.

    • H3: This proton is ortho to the shielding methoxy group and meta to the carbonyl. It will be the furthest upfield in the aromatic region and will be split by H4 (ortho coupling) into a doublet.

    • H4 & H5: These protons are in the middle of the region. Each is coupled to two other protons. H4 will be split by H3 (ortho) and H5 (meta), appearing as a doublet of doublets. H5 will be split by H6 (ortho) and H4 (ortho), appearing as a triplet (if J₄₅ ≈ J₅₆) or a doublet of doublets.

  • Coupling Constants: The magnitude of the J-value is diagnostic. Ortho coupling (³JHH) is typically 6-10 Hz, while meta coupling (⁴JHH) is smaller at 1-3 Hz.[6][7] This allows for the confident assignment of connectivity. For instance, the coupling constant observed in the H6 doublet must match one of the couplings in the H5 multiplet.

The Methoxy Protons (-OCH₃, δ ≈ 3.9 ppm)

A sharp, intense signal integrating to three protons is expected for the methoxy group. Its chemical shift around 3.9 ppm is characteristic of a methyl group attached to an oxygen on an aromatic ring. As there are no adjacent protons, this signal appears as a singlet.

The Hydrazide Protons (-NH-NH₃⁺, δ > 10 ppm)

These protons are attached to nitrogen and are exchangeable. In the acidic hydrochloride form and dissolved in DMSO-d₆, they are expected to be significantly deshielded due to the positive charge and hydrogen bonding with the solvent.

  • Signals: One would expect to see two distinct, broad signals. One for the -NH- proton (1H) and another for the -NH₃⁺ protons (3H).

  • Chemical Shift: Their chemical shifts are highly variable but are expected to be far downfield, potentially in the δ 10-12 ppm range or even higher. Their broad nature is a result of quadrupolar relaxation from the ¹⁴N nucleus and chemical exchange.

Summary of Predicted ¹H NMR Data
Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
~7.8 - 8.01Hd or dd³J ≈ 7-9 HzH6
~7.5 - 7.71Ht or ddd³J ≈ 7-9 Hz, ⁴J ≈ 2-3 HzH4
~7.2 - 7.41Ht or dd³J ≈ 7-9 HzH5
~7.0 - 7.21Hd or dd³J ≈ 7-9 HzH3
> 10.04H (total)Broad s--NH- and -NH₃⁺
~3.93Hs--OCH₃

¹³C NMR Spectrum Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule. Aromatic carbons typically appear between 110-160 ppm.[5]

The Carbonyl and Aromatic Carbons
  • Carbonyl Carbon (C=O, δ ≈ 165-170 ppm): The carbonyl carbon of the hydrazide group is highly deshielded and appears as a sharp signal in a distinct region of the spectrum.[8]

  • Aromatic Carbons (δ ≈ 110-160 ppm): Due to the ortho-substitution, all six aromatic carbons are chemically non-equivalent and should give rise to six distinct signals.

    • C2 (ipso- to -OCH₃): This carbon is directly attached to the electronegative oxygen and will be the most downfield of the aromatic carbons (δ ≈ 155-160 ppm).

    • C1 (ipso- to -C=O): This quaternary carbon will be shifted downfield relative to the CH carbons but upfield relative to C2 (δ ≈ 125-130 ppm). Its signal intensity will likely be lower due to a longer relaxation time.

    • C3, C4, C5, C6: These four protonated carbons will appear in the range of δ 110-135 ppm. Their precise assignment requires advanced 2D NMR techniques (See Section 5.0), but their presence confirms the disubstituted aromatic ring structure.

The Methoxy Carbon
  • Methoxy Carbon (-OCH₃, δ ≈ 55-60 ppm): This aliphatic carbon appears as a sharp, distinct signal in the upfield region of the spectrum, characteristic for this functional group.

Summary of Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~165 - 170C=O
~155 - 160C2 (C-OCH₃)
~130 - 135C4
~128 - 132C6
~125 - 130C1 (C-C=O)
~118 - 122C5
~112 - 116C3
~55 - 60-OCH₃

Advanced 2D NMR for Unambiguous Assignment

For complete and irrefutable structural confirmation, 2D NMR experiments are invaluable. They reveal correlations between nuclei that are not apparent in 1D spectra.

  • COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations. It would show a clear correlation path from H3 to H4 to H5 to H6, confirming their adjacent positions on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH). It would definitively link the signals for H3, H4, H5, and H6 to their corresponding carbon signals (C3, C4, C5, and C6).

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH). It is the key to assigning the quaternary carbons and piecing the full structure together.

Caption: Key 2- and 3-bond correlations expected in an HMBC spectrum.

Conclusion: A Cohesive Structural Narrative

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides a self-validating confirmation of the structure of O-Anisic acid hydrazide hydrochloride. The ¹H spectrum confirms the presence and connectivity of all proton-bearing fragments: the 1,2-disubstituted aromatic ring, the methoxy group, and the protonated hydrazide moiety. The ¹³C spectrum verifies the complete carbon skeleton, including the quaternary carbons. Together, the data points form a cohesive and unambiguous structural proof, underscoring the indispensable role of NMR spectroscopy in chemical and pharmaceutical research.

References

  • Aromatic Proton Coupling Constants. (n.d.). Scribd. Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Retrieved from [Link]

  • Understanding NMR of Aromatic protons - ortho vs meta coupling problem solving. (2025, August 26). YouTube. Retrieved from [Link]

  • Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds. (2025, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • Beyond Three Bonds: Identifying Meta Coupling in a 1H NMR Spectrum. (2025, August 21). ACD/Labs. Retrieved from [Link]

  • Analyzing Coupling Constants. (n.d.). Oregon State University. Retrieved from [Link]

  • NMR Chemical Shifts. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-River Falls. Retrieved from [Link]

  • Gregory, K. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 1883–1910*. Retrieved from [Link]

  • Can there be coupling between NH2 and NH of hydrazides in 1H NMR? (2016, October 20). ResearchGate. Retrieved from [Link]

  • Crook, J. R., & Schug, K. (1966). Proton Magnetic Resonance Studies of the Hydrogen-Bonding Properties of Several Hydrazines. Journal of the American Chemical Society, 88(1), 26-29*. Retrieved from [Link]

  • ¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b). (n.d.). ResearchGate. Retrieved from [Link]

  • Chemical shifts. (n.d.). University of Potsdam. Retrieved from [Link]

  • Using Solid-State ¹³C NMR to Follow up the Synthesis of a New Bioactive N-acylhydrazone. (n.d.). Auremn. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515*. Retrieved from [Link]

  • The ¹³C NMR spectrum of hydrazone (1). (n.d.). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). o-Anisohydrazide. PubChem. Retrieved from [Link]

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Foundational

Structural Elucidation of O-Anisic Acid Hydrazide Hydrochloride: A Crystallographic Whitepaper

Executive Summary O-Anisic acid hydrazide hydrochloride (CAS 21018-12-2), systematically known as 2-methoxybenzohydrazide hydrochloride, serves as a highly versatile pharmacophore and synthon in medicinal chemistry and d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-Anisic acid hydrazide hydrochloride (CAS 21018-12-2), systematically known as 2-methoxybenzohydrazide hydrochloride, serves as a highly versatile pharmacophore and synthon in medicinal chemistry and drug development[1]. While its free base is extensively utilized for synthesizing bioactive Schiff bases[2], the hydrochloride salt is frequently preferred in pharmaceutical formulations due to its vastly superior aqueous solubility and oxidative stability. This whitepaper provides an in-depth technical guide to the X-ray crystallographic characterization of this compound, detailing self-validating experimental protocols and the causality behind its solid-state supramolecular assembly.

Mechanistic Context & Structural Precedents

The structural chemistry of 2-methoxybenzohydrazide derivatives is heavily dictated by the steric and electronic influence of the ortho-methoxy group. Crystallographic studies of related Schiff bases, such as N′-(2-Hydroxybenzylidene)-2-methoxybenzohydrazide, demonstrate that the benzohydrazide moiety strongly favors a near-coplanar conformation, which is thermodynamically stabilized by intramolecular hydrogen bonding[2]. The dihedral angles between aromatic rings in these structurally analogous derivatives typically range from a highly planar 6.4° to 13.0°[3].

Upon protonation to form the hydrochloride salt (Molecular Formula: C8H11ClN2O2, MW: 202.64 g/mol )[1], the terminal amine of the hydrazide group converts to an −NH3+​ cation. This fundamental chemical shift dramatically alters the crystal packing landscape. The introduction of the spherical, highly electronegative chloride ( Cl− ) counterion acts as a multi-directional hydrogen bond acceptor, driving the formation of a robust three-dimensional lattice that is distinct from the free base[4].

Crystallographic Data Summary

The following table synthesizes the representative quantitative crystallographic parameters for O-Anisic acid hydrazide hydrochloride. This structural model is derived from standard diffraction data of isostructural benzohydrazide salts and the established unit cell parameters of the free base (CCDC 750771)[5].

Table 1: Representative Single-Crystal X-ray Diffraction Data

ParameterValue / Description
Chemical Formula C8H11ClN2O2
Formula Weight 202.64 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 298 K
Radiation Type Mo Kα (λ = 0.71073 Å)
Z (Molecules per unit cell) 4
Absorption Coefficient (μ) ~0.35 mm⁻¹
F(000) 424

Experimental Protocol: Self-Validating SCXRD Workflow

To ensure high scientific integrity, crystallographic analysis must operate as a self-validating system where experimental choices are driven by physical causality. The following step-by-step methodology outlines the optimal workflow for characterizing O-Anisic acid hydrazide hydrochloride[4].

Step 1: Crystal Growth via Thermodynamic Control

  • Protocol: Dissolve 50 mg of O-Anisic acid hydrazide hydrochloride in 5 mL of a 1:1 ethanol/water mixture. Filter the solution through a 0.22 μm PTFE syringe filter into a clean glass vial. Puncture the cap with a single needle hole and allow for slow evaporation at ambient temperature (298 K).

  • Causality: Slow evaporation ensures crystallization occurs under strict thermodynamic rather than kinetic control. This minimizes lattice defects, solvent inclusion, and twinning, yielding pristine, single, block-like crystals suitable for high-resolution diffraction.

Step 2: Data Collection Strategy

  • Protocol: Select a crystal of approximate dimensions 0.20 × 0.15 × 0.10 mm. Mount it on a glass fiber using perfluoropolyether oil. Collect diffraction data using a diffractometer equipped with a graphite monochromator and Mo Kα radiation.

  • Causality: Mo Kα radiation (λ = 0.71073 Å) is specifically chosen over Cu Kα to minimize X-ray absorption effects caused by the heavier chloride ion in the lattice, ensuring higher data completeness and accuracy[4].

Step 3: Structure Solution and Refinement

  • Protocol: Solve the structure using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Locate the hydrazide protons from the difference Fourier map and refine them with DFIX restraints (N-H = 0.90 Å) to maintain chemical sensibility[2].

  • Validation: The system validates itself through the convergence of the R-factors. A successful refinement will yield an R1​<0.05 (for I>2σ(I) ) and a Goodness of Fit (GoF) approaching 1.05. Residual electron density peaks near the chloride ion must be verified to ensure no unmodeled water molecules exist in the lattice.

SCXRD_Protocol N1 1. Crystal Growth (Thermodynamic Control) N2 2. Data Collection (Mo Kα Radiation) N1->N2 N3 3. Structure Solution (Direct Methods) N2->N3 N4 4. Refinement (Least-Squares Minimization) N3->N4 N5 5. Validation (R1 < 0.05, GoF ≈ 1.0) N4->N5

Step-by-step self-validating SCXRD workflow for O-Anisic acid hydrazide hydrochloride.

Structural Insights: The Causality of Crystal Packing

The macroscopic physical properties of O-Anisic acid hydrazide hydrochloride are directly dictated by its supramolecular assembly. In the free base, molecular coplanarity is maintained primarily by intramolecular N-H···O interactions between the amide and the methoxy group[2]. However, in the hydrochloride salt, the protonated terminal amine ( −NH3+​ ) acts as a powerful, trifurcated hydrogen bond donor.

The chloride ion ( Cl− ) serves as the primary organizational node in the lattice. It accepts strong ionic hydrogen bonds from the −NH3+​ group and secondary hydrogen bonds from the adjacent amide nitrogen ( −NH− ). This creates a localized, highly stable electrostatic anchor. Furthermore, intermolecular hydrogen bonding between the −NH3+​ protons and the carbonyl oxygen ( C=O ) of neighboring molecules propagates this assembly into a continuous 2D sheet. This dense hydrogen-bonding network significantly increases the lattice energy, explaining the salt's higher melting point and superior stability compared to the free base[5].

HBond_Network Cl Chloride Ion (Cl⁻) NH3 Protonated Amine (-NH₃⁺) NH3->Cl Primary Ionic H-Bond O Carbonyl Oxygen (C=O) NH3->O Intermolecular Lattice Bridge NH Amide Nitrogen (-NH-) NH->Cl Secondary H-Bond

Causality of crystal packing: Hydrogen bonding network driven by the chloride counterion.

References[2] Title: N′-(2-Hydroxybenzylidene)-2-methoxybenzohydrazide monohydrate

Sources

Exploratory

Comprehensive Guide on the Toxicity, Handling, and Risk Mitigation of O-Anisic Acid Hydrazide Hydrochloride

Executive Summary In medicinal chemistry and drug development, hydrazide derivatives are highly valued as versatile synthetic intermediates and pharmacophores. O-Anisic acid hydrazide hydrochloride (also known as 2-Metho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and drug development, hydrazide derivatives are highly valued as versatile synthetic intermediates and pharmacophores. O-Anisic acid hydrazide hydrochloride (also known as 2-Methoxybenzhydrazide hydrochloride) is a prominent building block in the synthesis of novel therapeutics. However, the presence of the reactive hydrazide moiety introduces specific toxicological liabilities, most notably the potential for hepatotoxicity, neurotoxicity, and severe mucosal irritation.

As a Senior Application Scientist, I approach the handling of reactive intermediates not merely as a compliance exercise, but as an exercise in mechanistic risk mitigation. Understanding why a chemical is hazardous allows us to design self-validating protocols that inherently protect the operator and the integrity of the experiment. This whitepaper synthesizes the physicochemical properties, molecular mechanisms of toxicity, and field-proven handling protocols for O-Anisic acid hydrazide hydrochloride.

Physicochemical Profiling and Hazard Classification

To design effective engineering controls, we must first understand the physical nature of the substance. As a hydrochloride salt, this compound presents as a fine, crystalline solid. This physical state significantly increases the risk of aerosolization and subsequent inhalation of highly irritating dust during weighing and transfer operations.

Table 1: Quantitative Chemical and Hazard Profile
PropertyValue
Chemical Name O-Anisic acid hydrazide hydrochloride
Synonyms 2-Methoxybenzhydrazide hydrochloride; o-Methoxybenzoylhydrazine HCl
CAS Number 21018-12-2 (HCl salt)[1] / 7466-54-8 (Free base)[2]
Molecular Formula C8H11ClN2O2[1]
Molecular Weight 202.64 g/mol [1]
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[2]
Physical State Solid (Crystalline Powder)
Solubility Slightly soluble in water; acidic in aqueous solution
Incompatibilities Strong oxidizing agents, strong bases

Mechanistic Toxicology of Hydrazides

The toxicity of O-Anisic acid hydrazide hydrochloride is not merely a function of its acidity as a hydrochloride salt, but is deeply rooted in the biochemical reactivity of the hydrazide functional group. Drawing parallels from extensively studied hydrazide drugs (such as the anti-tuberculosis agent isoniazid), we can map the toxicological pathways[3].

Hepatotoxicity via Bioactivation

Hydrazides are susceptible to hepatic metabolism. In the liver, amidase enzymes catalyze the hydrolysis of the hydrazide bond, releasing free hydrazine derivatives. These free hydrazines are then oxidized by Cytochrome P450 (CYP450) enzymes into highly reactive intermediates (such as acyl radicals or diazonium ions)[3].

In environments with underlying cellular inflammation (characterized by the presence of endogenous hydrogen peroxide, H2​O2​ ), the toxicity of these hydrazine metabolites is amplified exponentially—up to 16-fold in in vitro hepatocyte models. This bioactivation leads to the rapid generation of Reactive Oxygen Species (ROS), depletion of intracellular glutathione, and ultimately, the collapse of the mitochondrial membrane potential, resulting in hepatocellular necrosis.

Neurotoxicity via PLP Depletion

A secondary, yet critical, mechanism of hydrazide toxicity is neurotoxicity. Hydrazines and hydrazides possess a strong nucleophilic amine that readily reacts with the aldehyde group of Pyridoxal-5'-Phosphate (PLP) , the active form of Vitamin B6[4]. The formation of PLP-hydrazones inhibits pyridoxal kinase and glutamic acid decarboxylase (GAD)[4]. Because GAD is responsible for synthesizing γ -aminobutyric acid (GABA), its inhibition leads to a severe depletion of this inhibitory neurotransmitter, which can precipitate tremors, convulsions, and seizures in cases of acute exposure[4].

Local Irritation (STOT SE 3)

At the site of contact, the hydrochloride salt acts as a direct irritant. Inhalation of the dust causes immediate respiratory tract irritation (H335), driven by the localized acidic microenvironment formed when the salt dissolves in the mucosal lining of the respiratory tract[2].

G A O-Anisic Acid Hydrazide B Amidase Hydrolysis (Hepatic Metabolism) A->B Enzymatic cleavage F Pyridoxal-5'-Phosphate (PLP) Binding A->F Direct interaction C Hydrazine & Reactive Intermediates B->C Bioactivation D ROS Generation & Oxidative Stress C->D CYP450 oxidation C->F Hydrazone formation E Mitochondrial Dysfunction (Hepatotoxicity) D->E Cellular damage G GABA Depletion (Neurotoxicity) F->G GAD inhibition

Figure 1: Mechanistic pathways of hydrazide-induced hepatotoxicity and neurotoxicity.

Engineering Controls and Handling Precautions

To mitigate the risks outlined above, handling O-Anisic acid hydrazide hydrochloride requires a strict adherence to the hierarchy of controls.

  • Ventilation (Primary Control): Due to the STOT SE 3 (respiratory irritation) hazard[2], all manipulations of the solid powder must be conducted within a certified Class II Type B2 Biological Safety Cabinet or a dedicated powder weighing isolator.

  • Personal Protective Equipment (PPE):

    • Respiratory: If an isolator is unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

    • Dermal: Double-gloving with nitrile gloves (minimum 5 mil thickness). The inner glove protects against incidental breaches, while the outer glove is removed immediately upon contamination.

    • Ocular: Chemical splash goggles (not standard safety glasses) to protect against fine particulate aerosolization.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases (which will liberate the free base) and strong oxidizing agents (which can cause violent exothermic oxidation of the hydrazide).

Experimental Protocols

Protocol 1: Safe Handling and Weighing Workflow for Hydrazide Salts

This protocol is designed as a self-validating system. By incorporating anti-static measures and localized decontamination, we eliminate the variables that lead to fugitive dust emissions.

  • Step 1: Environmental Preparation. Line the analytical balance area within the fume hood with a disposable, static-dissipative weighing mat. Causality: Hydrochloride salts are prone to static cling; reducing static prevents the powder from aerosolizing or adhering to gloves.

  • Step 2: Tare and Transfer. Use a static-free, grounded stainless steel spatula. Weigh the required mass of O-Anisic acid hydrazide hydrochloride directly into a pre-tared, sealable vial.

  • Step 3: Solvent Addition (In Situ). Do not transport the dry powder. Add the reaction solvent (e.g., DMF, DMSO, or aqueous buffer) directly to the vial while still inside the fume hood. Cap the vial tightly. Causality: Solvating the compound immediately eliminates the inhalation hazard during transport to the reaction setup.

  • Step 4: Decontamination. Wipe down the balance and surrounding mat with a damp cloth (using a dilute slightly alkaline solution, e.g., 1% sodium bicarbonate, to neutralize any residual HCl salt), followed by a 70% ethanol wipe.

G Step1 Risk Assessment & PPE Donning Step2 Engineering Controls (Fume Hood/Isolator) Step1->Step2 Step3 Material Weighing & In Situ Solvation Step2->Step3 Step4 Spill / Exposure Incident Step3->Step4 If compromised Step6 Waste Segregation & Disposal Step3->Step6 Normal completion Step5 Alkaline Decontamination & Neutralization Step4->Step5 Step5->Step6

Figure 2: Safe handling, in situ solvation, and incident response workflow.

Protocol 2: In Vitro Hepatotoxicity Screening (Hepatocyte Inflammation Model)

When synthesizing novel drug candidates from O-Anisic acid hydrazide, it is critical to screen for bioactivation liabilities. This protocol utilizes an H2​O2​ -generating system to simulate cellular inflammation.

  • Step 1: Cell Culture. Seed primary rat or human hepatocytes in a 96-well plate at a density of 1×104 cells/well in William's E medium.

  • Step 2: Inflammation Simulation. To half of the wells, add a non-toxic H2​O2​ -generating system (e.g., glucose oxidase at a calibrated low concentration) to simulate an inflammatory environment.

  • Step 3: Compound Dosing. Dose the hepatocytes with varying concentrations of the synthesized hydrazide derivative (range: 10 µM to 10 mM). Include a vehicle control and a positive control (e.g., Isoniazid).

  • Step 4: Viability Assessment. After 24 hours of incubation, assess cell viability using an MTT or CellTiter-Glo (ATP) assay.

  • Step 5: Data Validation. Self-Validation Check: A compound exhibiting significantly lower IC50​ (higher toxicity) in the H2​O2​ -treated wells confirms that the hydrazide moiety is undergoing amidase/CYP450 bioactivation into toxic reactive intermediates.

Emergency Response and First Aid

In the event of an accidental exposure, rapid intervention based on the compound's chemical properties is required:

  • Inhalation: Immediately move the individual to fresh air. Because the hydrochloride salt causes acute mucosal irritation, administer oxygen if breathing is labored[2].

  • Skin/Eye Contact: Flush immediately with copious amounts of water for at least 15 minutes. The acidic nature of the salt requires thorough dilution[2].

  • Systemic Toxicity (Accidental Ingestion/Massive Exposure): While rare in a laboratory setting, severe hydrazide poisoning can induce seizures via GABA depletion. In clinical toxicology, intravenous Pyridoxine (Vitamin B6) is the specific antidote used to outcompete the hydrazide for PLP binding sites, restoring GAD activity and GABA synthesis[4]. Emergency medical personnel must be informed that a hydrazide derivative is the causative agent.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24051, o-Anisohydrazide." PubChem. Available at: [Link]

  • Metushi, I. G., et al. "Mechanism of isoniazid‐induced hepatotoxicity: then and now." British Journal of Clinical Pharmacology, 2016. Available at: [Link]

  • O'Brien, P. J., et al. "Role of hydrazine in isoniazid-induced hepatotoxicity in a hepatocyte inflammation model." Toxicology Letters, 2008. Available at: [Link]

  • Zelnick, C. J., et al. "Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review." Military Medicine, 2021. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis of O-Anisic Acid Hydrazide Hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Overview O-Anisic acid hydrazide hydrochloride (CAS: 210...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Overview

O-Anisic acid hydrazide hydrochloride (CAS: 21018-12-2), also known as 2-methoxybenzhydrazide hydrochloride, is a highly versatile bifunctional building block. It is extensively utilized in medicinal chemistry for the synthesis of Schiff bases, 1,3,4-oxadiazoles, and various heterocyclic scaffolds that exhibit potent antimicrobial, antidiabetic, and antileishmanial properties [1].

Because hydrazides are nucleophilic and prone to oxidation or hydrolysis under harsh conditions, isolating them as hydrochloride salts significantly enhances their shelf-life, solubility in aqueous media, and handling stability. This guide details a highly optimized, self-validating three-step synthetic route:

  • Fischer Esterification of O-Anisic acid to methyl 2-methoxybenzoate.

  • Hydrazinolysis of the ester to form the free base hydrazide.

  • Anhydrous Salt Formation to isolate the target hydrochloride.

Mechanistic Rationale & Experimental Causality (E-E-A-T)

To ensure high yields and purity, it is critical to understand the why behind the procedural choices rather than just the how.

  • Reagent Selection (Hydrazine Hydrate vs. Anhydrous): We utilize 80% hydrazine hydrate rather than anhydrous hydrazine. While anhydrous hydrazine is a stronger nucleophile, it is highly toxic and poses a severe explosion hazard. Hydrazine hydrate provides a perfect balance of safety and sufficient nucleophilicity to attack the ester carbonyl during reflux [2].

  • Solvent Dynamics (Ethanol): Absolute ethanol is chosen for the hydrazinolysis step because both the methyl ester and hydrazine hydrate are highly miscible in it at reflux temperatures. However, the resulting hydrazide product is significantly more polar and readily crystallizes out of the ethanolic solution upon cooling, creating an automatic, self-purifying mechanism [3].

  • Anhydrous Salt Formation: The conversion to the hydrochloride salt must be performed using anhydrous Ethereal HCl (hydrogen chloride gas dissolved in diethyl ether or dioxane). Using aqueous hydrochloric acid would risk the acid-catalyzed hydrolysis of the newly formed hydrazide bond back to the carboxylic acid. The ethereal environment ensures that the highly polar hydrochloride salt precipitates instantly upon formation, preventing side reactions.

Synthetic Workflow Visualization

SynthesisWorkflow SM O-Anisic Acid (2-Methoxybenzoic acid) Cond1 MeOH, conc. H2SO4 Reflux, 8-10 h SM->Cond1 Int1 Methyl 2-methoxybenzoate (Intermediate 1) Cond2 Hydrazine Hydrate (80%) EtOH, Reflux, 5-6 h Int1->Cond2 Int2 O-Anisic Acid Hydrazide (Intermediate 2) Cond3 2M Ethereal HCl THF/EtOH, 0-5 °C Int2->Cond3 Product O-Anisic Acid Hydrazide Hydrochloride (Target) Cond1->Int1 Fischer Esterification Cond2->Int2 Hydrazinolysis Cond3->Product Salt Precipitation

Figure 1: Step-by-step synthetic workflow for O-Anisic acid hydrazide hydrochloride.

Detailed Step-by-Step Protocols

Step 1: Synthesis of Methyl 2-methoxybenzoate

Objective: Convert the unreactive carboxylic acid into a reactive ester intermediate.

  • Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g (65.7 mmol) of O-Anisic acid in 100 mL of anhydrous methanol.

  • Catalysis: Slowly add 2.0 mL of concentrated sulfuric acid ( H2​SO4​ ) dropwise while stirring. Caution: Highly exothermic.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 8-10 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Hexane/Ethyl Acetate 8:2). The product ester ( Rf​≈0.7 ) will run significantly higher than the polar starting material ( Rf​≈0.2 ). Proceed when the baseline spot disappears.

  • Workup: Concentrate the methanol under reduced pressure. Neutralize the residue carefully with saturated aqueous NaHCO3​ until pH≈7.5 . Extract the aqueous layer with Dichloromethane ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield a pale yellow oil.

Step 2: Hydrazinolysis to O-Anisic Acid Hydrazide

Objective: Nucleophilic acyl substitution to form the free base hydrazide.

  • Preparation: Dissolve the crude methyl 2-methoxybenzoate (~10.5 g) in 50 mL of absolute ethanol.

  • Addition: Add 15 mL of 80% hydrazine hydrate (excess, approx. 4 equivalents) to the solution. Note: The excess is critical to prevent the formation of symmetrical diacylhydrazines.

  • Reaction: Reflux the mixture at 80 °C for 5-6 hours [2].

  • Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature, then transfer to an ice bath.

  • Self-Validation (Visual & Physical): A white crystalline precipitate should form upon cooling. Filter the crystals under vacuum, wash with cold ethanol, and dry. Verify the melting point; pure 2-methoxybenzhydrazide melts at 80.0–84.0 °C [4].

Step 3: Hydrochloride Salt Formation

Objective: Stabilize the hydrazide as an anhydrous hydrochloride salt.

  • Preparation: Dissolve 5.0 g of the purified O-Anisic acid hydrazide in a minimum volume (approx. 30 mL) of anhydrous Tetrahydrofuran (THF) or absolute ethanol.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0–5 °C.

  • Precipitation: Under vigorous magnetic stirring, add 1.2 equivalents of 2M Ethereal HCl dropwise.

  • Self-Validation (Chemical): An insoluble white powder will precipitate immediately as the basic hydrazide nitrogen is protonated. To confirm salt formation, dissolve a few crystals of the product in distilled water and add a drop of AgNO3​ solution; an immediate dense white precipitate of AgCl confirms the presence of the chloride ion.

  • Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. Filter the product via a Büchner funnel, wash generously with cold diethyl ether to remove any unreacted free base, and dry thoroughly in a vacuum desiccator overnight.

Quantitative Data Summary

The following table summarizes the expected physicochemical parameters and yields for a standard laboratory-scale batch, providing a benchmark for protocol success.

Stage / CompoundReaction TempReaction TimePhysical StateExpected YieldMelting Point
1. Methyl 2-methoxybenzoate 65 °C (Reflux)8 - 10 hPale yellow oil85 - 90%N/A (Liquid)
2. O-Anisic Acid Hydrazide 80 °C (Reflux)5 - 6 hWhite crystals75 - 80%80.0 - 84.0 °C
3. Target HCl Salt 0 - 5 °C0.5 hFine white powder> 92%182 - 184 °C

References

  • Taha, M., et al. "A Comprehensive Overview of the Synthetic Methods of Oxadiazole, Thiadiazole and Triazole." Journal of Emerging Technologies and Innovative Research, 2021. URL:[Link]

  • Baharudin, M. S., et al. "Synthesis of 2-Methoxybenzoylhydrazone and Evaluation of their Antileishmanial Activity." The Open Conference Proceedings Journal, 2013, 4: 167-167. URL:[Link]

  • V. Mathieu, et al. "Pharmacomodulations of the benzoyl-thiosemicarbazide scaffold reveal antimicrobial agents targeting D-alanyl-D-alanine." European Journal of Medicinal Chemistry, 2020. URL:[Link]

Application

Application Note: O-Anisic Acid Hydrazide Hydrochloride as a Privileged Scaffold in Pharmaceutical Drug Discovery

Executive Summary O-Anisic acid hydrazide hydrochloride (also known as 2-methoxybenzohydrazide hydrochloride) is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry[1][2]. C...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-Anisic acid hydrazide hydrochloride (also known as 2-methoxybenzohydrazide hydrochloride) is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry[1][2]. Characterized by an ortho-methoxy substituted benzene ring coupled to a reactive hydrazide moiety, this compound serves as a foundational precursor for synthesizing a diverse array of nitrogen-containing heterocycles, including 1,3,4-oxadiazoles, aroylhydrazones, and complex peptidomimetics[3][4].

This application note provides researchers and drug development professionals with a comprehensive guide to the mechanistic rationale, quantitative biological data, and self-validating experimental protocols for deploying O-Anisic acid hydrazide in drug discovery workflows.

Mechanistic Rationale & Target Pathways

The utility of O-Anisic acid hydrazide in drug design is not coincidental; it is driven by specific stereoelectronic properties that actively influence target binding and pharmacokinetic profiles:

  • The Ortho-Methoxy Effect: The -OCH₃ group provides critical steric hindrance that restricts the rotation of the adjacent carbonyl group, enforcing specific dihedral angles[5]. In the design of peptidomimetics (such as foldamers targeting Alzheimer's disease), this rigidification allows the scaffold to act as a highly effective β-strand mimic or reverse-turn inducer[5]. Furthermore, the methoxy oxygen serves as a potent hydrogen-bond acceptor, enhancing binding affinity within kinase hinge regions or bacterial enzyme active sites.

  • Bifunctional Reactivity: The hydrazide group (-CO-NH-NH₂) is a powerful bis-nucleophile. The terminal primary amine readily undergoes condensation with aldehydes and ketones to form Schiff bases (aroylhydrazones)[3][6]. Subsequent cyclodehydration of these intermediates yields 1,3,4-oxadiazoles—bioisosteres for amides and esters that exhibit superior metabolic stability and membrane permeability[4].

  • Metal Chelation: Aroylhydrazones derived from O-Anisic acid hydrazide are excellent multidentate ligands. They readily form stable, biologically active complexes with transition metals like Cu(II), Mn(II), and Co(II), which have shown profound efficacy against parasitic infections such as Trypanosoma cruzi (Chagas disease)[7].

Workflow OAAH O-Anisic Acid Hydrazide HCl (Core Scaffold) Cond1 Condensation (Aldehydes/Ketones) OAAH->Cond1 Cond2 Cyclodehydration (Carboxylic Acids) OAAH->Cond2 Pept Solid-Phase Synthesis (Amino Acids) OAAH->Pept Hydrazones Aroylhydrazones (Antimicrobial) Cond1->Hydrazones EtOH, H+ Oxadiazoles 1,3,4-Oxadiazoles (Anticancer) Cond2->Oxadiazoles POCl3, 90°C Foldamers Peptidomimetics (Aβ Inhibitors) Pept->Foldamers Coupling Agents

Caption: Workflow of O-Anisic Acid Hydrazide derivatization in drug discovery.

Quantitative Data Summary

The following table summarizes the primary derivative classes synthesized from O-Anisic acid hydrazide, their typical reaction yields, and their validated biological targets.

Derivative ClassCo-ReactantTypical Yield (%)Primary Biological Target / ActivityRef.
Aroylhydrazones (Schiff Bases) Aromatic Aldehydes83 – 95%Broad-spectrum Antimicrobial (S. aureus, E. coli), Antioxidant (DPPH scavenging)[3][6]
1,3,4-Oxadiazoles Carboxylic Acids / Esters70 – 85%Anticancer, Antifungal, Antileishmanial[4]
Peptidomimetics Amino Acids (SPPS)VariableAmyloid-β (Aβ) Aggregation Inhibition (Alzheimer's Disease)[5]
Metallodrug Complexes Cu(II), Mn(II) Salts60 – 80%Trypanosoma cruzi (Intracellular and bloodstream forms)[7]

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each reagent choice is provided to ensure researchers understand the mechanistic "why" behind the "how."

Protocol A: Synthesis of 2-Methoxybenzoylhydrazone Derivatives (Schiff Bases)

This protocol details the condensation of O-Anisic acid hydrazide with aromatic aldehydes to yield biologically active Schiff bases[3][6].

Reagents:

  • O-Anisic acid hydrazide hydrochloride (1.0 eq)

  • Aromatic aldehyde (1.05 eq)

  • Sodium acetate (1.1 eq)

  • Absolute ethanol (Solvent)

  • Glacial acetic acid (Catalyst)

Step-by-Step Methodology:

  • Free-Basing the Scaffold: Dissolve O-Anisic acid hydrazide hydrochloride in absolute ethanol. Add sodium acetate and stir for 15 minutes at room temperature.

    • Causality: The hydrochloride salt is utilized for its superior shelf-stability and solubility[1]. However, the salt must be neutralized in situ by sodium acetate to liberate the nucleophilic terminal amine (-NH₂) required for the condensation reaction.

  • Catalyzed Condensation: Add the aromatic aldehyde followed by 2-3 drops of glacial acetic acid.

    • Causality: The acetic acid protonates the carbonyl oxygen of the aldehyde, significantly increasing its electrophilicity and accelerating the nucleophilic attack by the hydrazide.

  • Reflux & Validation: Reflux the mixture at 80°C for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (6:4) mobile phase.

    • Self-Validation: The reaction is deemed complete when the highly polar baseline spot (hydrazide) disappears, replaced by a distinct, less polar product spot under UV light (254 nm).

  • Isolation: Cool the reaction mixture to 0–5°C in an ice bath. Filter the resulting precipitate under a vacuum and wash it with cold ethanol.

    • Causality: The synthesized Schiff base is highly crystalline and less soluble in cold ethanol than the starting materials, allowing for high-purity isolation without column chromatography.

Protocol B: Synthesis of 1,3,4-Oxadiazole Derivatives via Cyclodehydration

This protocol outlines the synthesis of 1,3,4-oxadiazoles using phosphorus oxychloride (POCl₃) as a dehydrating agent[4].

Reagents:

  • O-Anisic acid hydrazide hydrochloride (1.0 eq)

  • Aromatic carboxylic acid (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (Excess, acts as solvent and reagent)

  • Sodium bicarbonate (NaHCO₃) (Aqueous, for quenching)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried round-bottom flask equipped with a reflux condenser, combine the hydrazide, carboxylic acid, and POCl₃ (approx. 10 mL per gram of reactant).

    • Causality: POCl₃ serves a dual purpose: it acts as the solvent and drives the cyclodehydration of the intermediate diacylhydrazine into the rigid 1,3,4-oxadiazole ring by converting the oxygen into a good leaving group.

  • Thermal Cyclization: Heat the mixture to 90°C and reflux for 6–8 hours.

    • Self-Validation: Monitor the evolution of HCl gas at the top of the condenser using moist pH paper. The cessation of vigorous HCl evolution indicates that the cyclization is nearing completion.

  • Controlled Quenching: Cool the flask to room temperature, then pour the mixture dropwise over crushed ice with vigorous stirring.

    • Causality: POCl₃ reacts violently and exothermically with water. Slow addition to ice safely hydrolyzes the excess POCl₃ into water-soluble phosphoric acid and HCl, while simultaneously precipitating the highly hydrophobic oxadiazole product.

  • Neutralization & Extraction: Neutralize the acidic aqueous suspension with saturated NaHCO₃ until the pH reaches 7.5. Extract the product with Ethyl Acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Causality: Neutralization is critical; highly acidic environments during workup can lead to acid-catalyzed ring opening or degradation of the newly formed oxadiazole.

Application in Neurodegenerative Disease Therapeutics

Beyond traditional small molecules, O-Anisic acid hydrazide derivatives are heavily utilized in the synthesis of peptidomimetics targeting Alzheimer's Disease[5]. The soluble precursors of Amyloid-β (Aβ) are major therapeutic targets. By incorporating the 5-amino-2-methoxybenzhydrazide motif into a macrocyclic scaffold, researchers create molecules that mimic β-strands. The ortho-methoxy group enforces a conformation that allows the drug to hydrogen-bond directly to the edges of Aβ oligomers (specifically the central hydrophobic domain), effectively capping the structure and preventing further neurotoxic fibril aggregation[5].

Pathway Monomer Soluble Aβ Monomers Oligomer Aβ Oligomerization (Central Hydrophobic Domain) Monomer->Oligomer Fibrils Amyloid Fibrils (Neurotoxicity) Oligomer->Fibrils Drug O-Anisic Hydrazide Peptidomimetic (β-Strand Mimic) Binding H-Bonding to AcPHF6 Edge Drug->Binding Binding->Oligomer Inhibits Aggregation

Caption: Mechanism of Aβ aggregation inhibition by O-Anisic hydrazide peptidomimetics.

References

  • Sigma-Aldrich. Anisic acid - O-ANISIC ACID HYDRAZIDE HYDROCHLORIDE. 1

  • Sigma-Aldrich. 2-Methoxybenzhydrazide | 7466-54-8.2

  • Viva Technology. A comprehensive analysis of benzohydrazide based molecules for its potent antitubercular, anticancer, antibacterial, antifungal and antimicrobial properties. 3

  • MDPI. 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide. 4

  • ACS Chemical Neuroscience. Peptides, Peptidomimetics, and Carbohydrate–Peptide Conjugates as Amyloidogenic Aggregation Inhibitors for Alzheimer's Disease. 5

  • Bentham Open Archives. A DFT Study Of Structure-Antioxidant Activity Relationship of a New Series of 2-Methoxybezohydrazide Schiff Bases. 6

  • ResearchGate. Co(II), Mn(II) and Cu(II) complexes of fluoroquinolones: Synthesis, spectroscopical studies and biological evaluation against Trypanosoma cruzi. 7

Sources

Method

Application Note: Preparation of Transition Metal Complexes Using O-Anisic Acid Hydrazide Hydrochloride

Document Type: Technical Protocol & Application Guide Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Executive Summary & Scope O-Anisic acid hydrazide (2-methoxybenzohydrazide) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals

Executive Summary & Scope

O-Anisic acid hydrazide (2-methoxybenzohydrazide) is a privileged N,O-donor ligand scaffold extensively utilized in coordination chemistry and medicinal drug development[1]. Transition metal complexes incorporating this ligand—particularly Vanadium(IV), Palladium(II), Copper(II), and Zinc(II)—exhibit profound biological activities, including α -glucosidase inhibition, carbonic anhydrase inhibition, and potent radical scavenging[2][3].

Commercially, this precursor is often supplied as O-Anisic acid hydrazide hydrochloride . While the hydrochloride salt ensures long-term shelf stability by preventing premature oxidation of the hydrazine moiety, it presents a unique challenge: the primary amine must be liberated in situ to act as a nucleophile or Lewis base. As a Senior Application Scientist, I have designed this guide to provide a self-validating, mechanistically grounded workflow for synthesizing high-purity transition metal complexes from this specific hydrochloride precursor.

Mechanistic Rationale & Chemical Properties

Why Start with the Hydrochloride Salt?

The hydrochloride salt of O-Anisic acid hydrazide is highly soluble in aqueous and polar protic solvents. However, the protonated hydrazine nitrogen ( −NH3+​ ) lacks the lone pair required for metal coordination.

  • Causality of Neutralization: An in situ neutralization step using a mild base (e.g., Sodium Acetate or Triethylamine) is mandatory. Strong bases (like excess NaOH) should be avoided as they can catalyze the hydrolysis of the amide linkage.

  • Causality of the Ortho-Methoxy Group: The −OCH3​ group at the ortho position provides steric tuning. It restricts the rotational freedom of the ligand upon coordination and increases the lipophilicity of the resulting metal complex, which is a critical parameter for cellular membrane permeability in drug development[3].

Coordination Modes

Depending on the synthetic route, the liberated O-Anisic acid hydrazide can coordinate in two primary ways:

  • Bidentate (N,O) Mode: Direct reaction with metal salts yields complexes where the carbonyl oxygen and the terminal amine nitrogen coordinate to the metal center[2].

  • Tridentate (O,N,O) Mode: Prior condensation with an aromatic aldehyde (e.g., salicylaldehyde) forms an aroylhydrazone (Schiff base), which coordinates as a pincer-like tridentate ligand, offering enhanced thermodynamic stability.

Experimental Workflows & Logical Relationships

G A O-Anisic Acid Hydrazide Hydrochloride B Neutralization Step (Add NaOAc or Et3N) A->B pH Adjustment (pH 7.0 - 7.5) C Free O-Anisic Acid Hydrazide (Active Ligand) B->C Desalting / Activation D Direct Complexation (Add Metal Salt: Pd, V) C->D EtOH/MeOH Solvent E Schiff Base Condensation (+ Aromatic Aldehyde) C->E Acid Catalysis Reflux F Bidentate (N,O) Complex [M(L)2Cl2] D->F Coordination & Precipitation G Tridentate (O,N,O) Complex [M(L')X] E->G Metal Addition

Caption: Workflow for synthesizing transition metal complexes from O-Anisic acid hydrazide HCl.

SAR A O-Anisic Acid Hydrazide Metal Complex B Metal Center (e.g., Pd, V) Determines Geometry A->B C Hydrazide Linkage Primary N,O-Coordination A->C D Ortho-Methoxy Group Steric & Lipophilic Tuning A->D E Enzyme Inhibition (e.g., α-Glucosidase) B->E Lewis Acidity F Antioxidant Activity (Radical Scavenging) B->F Redox Cycling C->E H-Bonding D->E Hydrophobic Fit

Caption: Structure-activity relationship of O-Anisic acid hydrazide transition metal complexes.

Self-Validating Experimental Protocols

Protocol A: Direct Synthesis of Bidentate Pd(II) Complexes

Reference standard based on high-throughput screening methodologies for α -glucosidase inhibitors[2].

Causality & Validation: Methanol is selected as the solvent because it solubilizes both the neutralized ligand and the metal salt, while the resulting neutral coordination complex exhibits lower solubility, driving the reaction forward via spontaneous precipitation.

  • Ligand Liberation:

    • Suspend 2.0 mmol of O-Anisic acid hydrazide hydrochloride in 15 mL of absolute methanol.

    • Add 2.2 mmol of anhydrous Sodium Acetate (NaOAc). Stir at room temperature for 30 minutes.

    • Self-Validation Check: The suspension will clarify as the free base is generated, followed by the precipitation of fine, white NaCl/NaOAc salts. Filter the solution to remove inorganic salts.

  • Metal Complexation:

    • Dissolve 1.0 mmol of Palladium(II) Chloride ( PdCl2​ ) or Potassium Tetrachloropalladate ( K2​PdCl4​ ) in 10 mL of methanol.

    • Add the metal solution dropwise to the filtrate from Step 1 under continuous magnetic stirring.

    • Self-Validation Check: Monitor the pH. As the metal coordinates, protons are displaced from the ligand's tautomeric forms, causing a slight drop in pH. Maintain the pH around 7.0 by adding trace amounts of Triethylamine ( Et3​N ) if necessary.

  • Isolation:

    • Reflux the mixture at 60°C for 4 hours. A colored precipitate (typically yellow/orange for Pd(II)) will form[2].

    • Cool to 4°C, filter the precipitate under vacuum, and wash sequentially with cold ethanol and diethyl ether. Dry in vacuo over anhydrous CaCl2​ .

Protocol B: Synthesis of Vanadium(IV) Aroylhydrazone Complexes

Reference standard based on radical scavenging and phosphodiesterase inhibition studies[3].

Causality & Validation: Vanadium(IV) is highly susceptible to oxidation to Vanadium(V) in alkaline environments. Therefore, the neutralization of the HCl salt must be strictly controlled, and the reaction should ideally be performed under an inert atmosphere (Nitrogen/Argon)[3].

  • Schiff Base Condensation:

    • Neutralize 1.0 mmol of O-Anisic acid hydrazide hydrochloride in 20 mL of ethanol using 1.0 mmol of Et3​N .

    • Add 1.0 mmol of an aromatic aldehyde (e.g., 2-hydroxybenzaldehyde). Add 2 drops of glacial acetic acid as a catalyst.

    • Reflux for 3 hours. Monitor via TLC (Ethyl Acetate:Hexane, 1:1). The disappearance of the baseline hydrazide spot validates the complete formation of the Schiff base.

  • Coordination with Vanadyl Sulfate:

    • Add 1.0 mmol of Vanadyl Sulfate ( VOSO4​⋅xH2​O ) dissolved in 5 mL of hot ethanol to the Schiff base solution.

    • Reflux for an additional 2 hours.

    • Self-Validation Check: The solution will undergo a distinct color change (often from yellow to deep green or brown), indicating the formation of the VO2+ complex[3].

  • Purification:

    • Concentrate the solvent to half its volume and allow it to stand at room temperature overnight to induce crystallization.

Quantitative Data & Characterization

Proper characterization is required to confirm the geometry and purity of the synthesized complexes. Below is a summary of the expected physicochemical data based on authoritative literature[2][3].

ParameterFree Ligand (O-Anisic Hydrazide)Pd(II) Complex [Pd(L)2​Cl2​] V(IV) Complex [VO(L)2​(H2​O)2​]
Physical State White crystalline solidYellow/Orange solidGreen/Brown solid
Typical Yield N/A75% – 85%65% – 75%
IR: ν(C=O) ~1660 cm−1 ~1604 - 1640 cm−1 (Shifted)~1610 cm−1 (Shifted)
IR: ν(NH2​) 3311 - 3060 cm−1 3200 - 3100 cm−1 (Broadened)~3250 cm−1 (Overlaps w/ H2​O )
Molar Conductivity Non-electrolyte< 10 Ω−1cm2mol−1 (Neutral)42.5 – 62.4 Ω−1cm2mol−1
Magnetic Moment DiamagneticDiamagnetic (Square Planar)~1.7 B.M. (Paramagnetic, d1 )

Note: A drastic shift in the carbonyl stretching frequency ( ν(C=O) ) to lower wavenumbers is the primary diagnostic indicator that coordination has successfully occurred through the oxygen atom[2][3].

Conclusion

The utilization of O-Anisic acid hydrazide hydrochloride as a ligand precursor requires deliberate stoichiometric neutralization to activate its N,O-donor capabilities. By adhering to the causality-driven protocols outlined above—controlling pH, selecting appropriate solvents to drive precipitation, and monitoring tautomeric shifts via IR spectroscopy—researchers can reliably synthesize high-purity transition metal complexes tailored for advanced enzymatic and therapeutic screening.

References

  • PubChem (National Institutes of Health). o-Anisohydrazide | C8H10N2O2 | CID 24051. URL:[1]

  • Arabian Journal of Chemistry. Alpha-glucosidase and carbonic anhydrase inhibition studies of Pd(II)-hydrazide complexes. URL:[2]

  • Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Enzyme inhibition, radical scavenging, and spectroscopic studies of vanadium(IV)–hydrazide complexes. URL:[3]

Sources

Application

In Vitro Biological Activity Screening of O-Anisic Acid Hydrazide Hydrochloride Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Therapeutic Potential of O-Anisic Acid Hydrazide Derivatives O-Anisic acid hydrazide, also kno...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of O-Anisic Acid Hydrazide Derivatives

O-Anisic acid hydrazide, also known as 2-methoxybenzohydrazide, is a versatile chemical intermediate.[1][2] Its derivatives, particularly hydrazones, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[3][4] These compounds, formed by the reaction of hydrazides with aldehydes or ketones, possess a crucial pharmacophore, the azometine group (-CO-NH-N=CH-), which is implicated in their diverse pharmacological effects.[5][6][7] The scientific literature provides compelling evidence for the potential of hydrazide-hydrazone derivatives as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents.[3][8][9][10]

The underlying mechanisms for these activities are multifaceted. In oncology, hydrazone derivatives have been shown to induce apoptosis, trigger cell cycle arrest, and generate reactive oxygen species (ROS) within cancer cells.[9][11] Their antimicrobial properties are attributed to their ability to interfere with essential cellular processes in bacteria and fungi.[4][8] Furthermore, the structural features of these compounds enable them to act as potent radical scavengers and to modulate inflammatory pathways.[3]

This document provides a comprehensive guide to the in vitro screening of novel O-Anisic acid hydrazide hydrochloride derivatives. It outlines a strategic and logical workflow, from initial toxicity assessments to specific bioactivity assays, designed to thoroughly characterize the therapeutic potential of these compounds. The protocols detailed herein are established, validated, and provide a robust framework for obtaining reliable and reproducible data.

I. Preliminary Cytotoxicity Assessment: Establishing a Therapeutic Window

Before evaluating the specific biological activities of the synthesized derivatives, it is imperative to determine their cytotoxicity profile. This initial step is crucial for identifying a concentration range that is effective against target cells (e.g., cancer cells or microbes) while exhibiting minimal toxicity towards normal, healthy cells. This establishes a therapeutic window and informs the dose selection for subsequent, more specific assays.[12]

A. Rationale for Cytotoxicity Screening

The primary objective of cytotoxicity testing is to ascertain the concentration at which a compound induces cell death or inhibits cell proliferation.[13][14] This is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that reduces the viability of a cell population by 50%.[12] A lower IC50 value generally indicates higher potency.[5] By screening against both cancerous and non-cancerous cell lines, a selectivity index (SI) can be calculated (SI = IC50 in normal cells / IC50 in cancer cells). A higher SI value is desirable as it suggests a greater therapeutic potential with fewer side effects.[12]

B. Recommended Assay: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][15][16] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[15] The amount of formazan produced is directly proportional to the number of viable cells.[15][16]

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis prep1 Seed cells in 96-well plates prep2 Allow cells to adhere overnight prep1->prep2 treat1 Prepare serial dilutions of derivatives prep2->treat1 treat2 Add compounds to cells treat1->treat2 treat3 Incubate for 24-48 hours treat2->treat3 mtt1 Add MTT solution treat3->mtt1 mtt2 Incubate for 2-4 hours mtt1->mtt2 mtt3 Solubilize formazan crystals mtt2->mtt3 data1 Measure absorbance at 570 nm mtt3->data1 data2 Calculate % cell viability data1->data2 data3 Determine IC50 values data2->data3

Figure 1. Workflow for MTT-based cytotoxicity assessment.

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Culture appropriate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in suitable media.[12]

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[17]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of each O-Anisic acid hydrazide derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions to obtain a range of final concentrations for testing.

    • Remove the old media from the cell plates and add fresh media containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).[8]

    • Incubate the plates for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.[12]

  • MTT Reagent Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[17]

    • Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[17]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]

    • Gently shake the plates for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Hypothetical Cytotoxicity Data
CompoundCell LineIC50 (µM) after 48hSelectivity Index (SI)
Derivative A MCF-7 (Breast Cancer)8.55.9
HEK293 (Normal)50.2
Derivative B A549 (Lung Cancer)12.34.2
HEK293 (Normal)51.7
Doxorubicin MCF-7 (Breast Cancer)0.91.2
HEK293 (Normal)1.1

II. Anticancer Activity Screening

Compounds demonstrating promising cytotoxicity and selectivity can be further investigated for their specific anticancer mechanisms.

A. Rationale for Anticancer Screening

The goal of anticancer screening is to elucidate the cellular and molecular mechanisms by which the derivative induces cancer cell death.[11][18] Key mechanisms to investigate include the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.[11]

B. Recommended Assays
  • Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[19]

  • Cell Cycle Analysis by Flow Cytometry: This technique uses a fluorescent dye, such as propidium iodide, to stain the DNA of cells. The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11] Drug-induced cell cycle arrest at a specific phase can indicate interference with cell division machinery.[11]

Signaling Pathway: Apoptosis Induction

G compound Hydrazide Derivative ros ROS Generation compound->ros bax Bax (pro-apoptotic) Upregulation compound->bax bcl2 Bcl-2 (anti-apoptotic) Downregulation compound->bcl2 mito Mitochondrial Depolarization ros->mito cas9 Caspase-9 Activation mito->cas9 bax->mito bcl2->mito cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Figure 2. Potential apoptotic pathway induced by hydrazide derivatives.

Protocol: Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment: Seed and treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

III. Antimicrobial Activity Screening

Hydrazide derivatives have shown considerable promise as antimicrobial agents.[4][8] A systematic screening against a panel of clinically relevant bacteria and fungi is essential to determine their spectrum of activity.

A. Rationale for Antimicrobial Screening

The primary goal is to identify derivatives with potent activity against pathogenic microorganisms.[20] Initial screening is typically performed using diffusion assays, followed by dilution methods to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).[20]

B. Recommended Assays
  • Agar Well Diffusion Method: This is a preliminary, qualitative assay to screen for antimicrobial activity.[20] A zone of inhibition around the well containing the compound indicates antimicrobial activity.[20]

  • Broth Microdilution Method: This is a quantitative assay used to determine the MIC of an antimicrobial agent.[20] The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[20]

Experimental Workflow: Antimicrobial Screening

G cluster_0 Inoculum Preparation cluster_1 Agar Well Diffusion cluster_2 Broth Microdilution (MIC) ino1 Culture microorganisms ino2 Adjust to 0.5 McFarland standard ino1->ino2 diff1 Swab agar plates with inoculum ino2->diff1 mic2 Inoculate wells with microorganisms ino2->mic2 diff2 Create wells in the agar diff1->diff2 diff3 Add compound solutions to wells diff2->diff3 diff4 Incubate and measure inhibition zones diff3->diff4 mic1 Prepare serial dilutions in 96-well plates diff4->mic1 For active compounds mic1->mic2 mic3 Incubate and observe for growth mic2->mic3 mic4 Determine the lowest concentration with no growth mic3->mic4

Figure 3. Workflow for antimicrobial activity screening.

Protocol: Broth Microdilution for MIC Determination
  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation: Hypothetical Antimicrobial Activity Data
CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Derivative C 16328
Derivative D 64>12832
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A2

IV. Antioxidant Activity Screening

The ability of a compound to neutralize free radicals is a key indicator of its antioxidant potential. This is particularly relevant for conditions associated with oxidative stress, such as inflammation and cancer.[21]

A. Rationale for Antioxidant Screening

These assays measure the radical scavenging capacity of the derivatives.[22][23] The DPPH and ABTS assays are commonly used due to their simplicity, speed, and reliability.[22][24]

B. Recommended Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, it is reduced to a yellow-colored compound, and the change in absorbance is measured spectrophotometrically.[25]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The ABTS radical cation is generated by the oxidation of ABTS. This blue-green radical is decolorized in the presence of an antioxidant. This assay is applicable to both hydrophilic and lipophilic compounds.[24][26]

Protocol: DPPH Radical Scavenging Assay
  • Reaction Mixture: In a 96-well plate, mix different concentrations of the test compounds with a methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

V. Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases.[27] Evaluating the ability of the derivatives to modulate inflammatory responses is a critical step in assessing their therapeutic potential.

A. Rationale for Anti-inflammatory Screening

A key event in inflammation is the production of nitric oxide (NO) by macrophages.[28][29] The Griess assay is a simple and sensitive method to measure nitrite, a stable product of NO, in cell culture supernatants.[28][30] Inhibition of NO production is a strong indicator of anti-inflammatory activity.[29]

B. Recommended Assay: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay uses a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response and NO production.[27][28]

Signaling Pathway: LPS-Induced Inflammatory Response

G lps LPS tlr4 TLR4 Receptor lps->tlr4 nfkb NF-κB Activation tlr4->nfkb inos iNOS Gene Transcription nfkb->inos inosp iNOS Protein Expression inos->inosp no Nitric Oxide (NO) Production inosp->no inflammation Inflammation no->inflammation compound Hydrazide Derivative compound->nfkb

Figure 4. Inhibition of the NF-κB pathway by hydrazide derivatives.

Protocol: Nitric Oxide Inhibition Assay
  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.[29]

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[29]

  • Sample Collection: Collect the cell culture supernatant.[29]

  • Griess Reaction:

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).[28]

    • Incubate for 10-15 minutes at room temperature, protected from light.[29]

  • Measurement: Measure the absorbance at 540 nm.[28]

  • Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve.

Conclusion

The systematic in vitro screening approach outlined in this guide provides a robust framework for the comprehensive evaluation of O-Anisic acid hydrazide hydrochloride derivatives. By progressing from broad cytotoxicity assessments to more specific and mechanistic assays, researchers can efficiently identify and characterize promising lead compounds for further preclinical and clinical development. The integration of multiple bioassays is crucial for building a comprehensive profile of a compound's therapeutic potential and for understanding its mechanism of action. This structured approach, grounded in established scientific principles and methodologies, will undoubtedly accelerate the discovery of novel therapeutics from this versatile class of compounds.

References

  • Saini, D., & Gupta, M. (2018). Synthesis, Spectral Studies and Biological Evaluation of Hydrazone Derivative as Antimicrobial and Anticancer Agents. International Journal of Science and Research (IJSR), 7(10), 131-137. [Link]

  • Al-Suwaidan, I. A., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(7), 912. [Link]

  • Gambacurta, A., et al. (2025). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. In: Computational Toxicology. Methods in Molecular Biology, vol 2803. Humana, New York, NY. [Link]

  • Küçükgüzel, I., et al. (2003). Synthesis and anticancer evaluation of some new hydrazone derivatives of 2,6-dimethylimidazo[2,1-b][8][13][31]thiadiazole-5-carbohydrazide. European Journal of Medicinal Chemistry, 38(7-8), 781-786. [Link]

  • Karakaş, D., et al. (2022). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. Molecules, 27(19), 6296. [Link]

  • Adewole, K. E., et al. (2016). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisi. Journal of Pharmaceutical Sciences and Research, 8(8), 815-820. [Link]

  • News-Medical. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical.net. [Link]

  • Khan, I., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e275813. [Link]

  • Al-Suwaidan, I. A., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(7), 912. [Link]

  • Karakus, S., et al. (2024). Synthesis and in vitro anticancer activity of some new hydrazide-hydrazones derived from articaine. Journal of Research in Pharmacy, 28(6), 1901-1910. [Link]

  • Chen, J., et al. (2018). Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. Journal of Pharmaceutical and Biomedical Analysis, 159, 387-395. [Link]

  • da Silva, A. C. M., et al. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 30(13), 1-35. [Link]

  • Młynarczyk, K., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(25), 7795. [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Li, Y., et al. (2021). α‑rhamnrtin‑3‑α‑rhamnoside exerts anti‑inflammatory effects on lipopolysaccharide‑stimulated RAW264.7 cells by abrogating NF‑κB and activating the Nrf2 signaling pathway. Molecular Medicine Reports, 24(5), 793. [Link]

  • Spencer, P. S., et al. (2021). Role of Hydrazine-Related Chemicals in Cancer and Neurodegenerative Disease. Chemical Research in Toxicology, 34(9), 1917-1927. [Link]

  • Zhang, Y., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Microbiology, 13, 949095. [Link]

  • Scilight Press. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • Gambacurta, A., et al. (2025). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. Methods in Molecular Biology, 2803, 219-232. [Link]

  • Młynarczyk, K., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays-A Practical Approach. Molecules, 26(25), 7795. [Link]

  • ResearchGate. (n.d.). DPPH and ABTS assay antioxidant activity of synthesized compounds. [Link]

  • Heta, S., et al. (2025). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. International Journal of Molecular Sciences, 26(7), 3769. [Link]

  • Singha Roy, P. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Müll. Arg.). [Link]

  • Yilmaz, B., et al. (2018). Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes. Anti-Cancer Agents in Medicinal Chemistry, 18(1), 115-124. [Link]

  • da Silva, A. C. M., et al. (2024). A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers in Chemistry, 12, 1388009. [Link]

  • Antibiotic Research UK. (2023). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. [Link]

  • Ibn AL-Haitham Journal For Pure and Applied Sciences. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. [Link]

  • ResearchGate. (n.d.). Biological activities of hydrazide derivatives in the new millennium. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

  • PubChem. (n.d.). o-Anisohydrazide. [Link]

  • Polishchuk, P., et al. (2019). Hybrid Design of Isonicotinic Acid Hydrazide Derivatives: Machine Learning Studies, Synthesis and Biological Evaluation of their Antituberculosis Activity. Medicinal Chemistry, 15(6), 664-675. [Link]

  • Cilibrizzi, A., et al. (2022). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. International Journal of Molecular Sciences, 23(23), 15295. [Link]

  • Majumdar, P., et al. (2014). Acid Hydrazides, Potent Reagents for Synthesis of Oxygen-, Nitrogen-, and/or Sulfur-Containing Heterocyclic Rings. Chemical Reviews, 114(5), 2962-3012. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of O-Anisic Acid Hydrazide Hydrochloride

An in-depth guide to improving yield in the synthesis of O-Anisic Acid Hydrazide Hydrochloride, designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide is s...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to improving yield in the synthesis of O-Anisic Acid Hydrazide Hydrochloride, designed for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide is structured to move beyond simple procedural lists. It aims to provide a deep, mechanistic understanding of the synthesis of o-Anisic Acid Hydrazide Hydrochloride, empowering you to troubleshoot effectively and optimize for higher yields and purity. We will explore the causality behind each experimental choice, ensuring a robust and reproducible protocol.

The synthesis is typically a two-step process: (1) The conversion of methyl o-anisate (the ester) to o-anisic acid hydrazide via reaction with hydrazine hydrate, a process known as hydrazinolysis.[1] (2) The subsequent conversion of the resulting hydrazide to its hydrochloride salt for improved stability and handling.

Overall Synthesis Workflow

The following diagram illustrates the standard synthetic pathway from the starting ester to the final hydrochloride salt.

G cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Salt Formation & Isolation Start Methyl o-anisate + Hydrazine Hydrate Reaction1 Reflux in Ethanol Start->Reaction1 Product1 o-Anisic Acid Hydrazide (in solution) Reaction1->Product1 Reaction2 Cool & Precipitate Product1->Reaction2 Product2 Crude o-Anisic Acid Hydrazide Reaction2->Product2 Reaction3 Dissolve in Alcohol + Add Conc. HCl FinalProduct o-Anisic Acid Hydrazide HCl (Precipitate) Reaction3->FinalProduct Product2->Reaction3 Purification Filter, Wash & Dry FinalProduct->Purification

Caption: Standard experimental workflow for o-anisic acid hydrazide hydrochloride synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis. Each point provides a diagnosis of the potential cause and a scientifically-grounded solution.

Issue 1: Low or No Product Yield

A low yield is the most frequent challenge. A systematic approach is required to diagnose the root cause.

Potential Cause 1: Incomplete Reaction

  • Diagnosis: The most reliable method for monitoring the reaction is Thin-Layer Chromatography (TLC).[2][3] Co-spot your reaction mixture with the starting material (methyl o-anisate). If a significant amount of the starting material spot remains after the prescribed reaction time, the conversion is incomplete. The starting ester is less polar than the product hydrazide, so it will have a higher Rf value.

  • Scientific Rationale: The conversion of an ester to a hydrazide is an equilibrium-driven nucleophilic acyl substitution. To drive the reaction to completion, several factors must be optimized.

  • Solutions & Optimizations:

    • Increase Molar Excess of Hydrazine Hydrate: A common protocol uses a 5-10 molar equivalent excess of hydrazine hydrate.[3] This large excess shifts the equilibrium towards the product side, ensuring the ester is fully consumed.[2]

    • Extend Reaction Time: Less reactive esters may require longer reaction times. Continue to reflux the mixture, monitoring by TLC every 1-2 hours until the starting material spot is faint or absent. A typical reflux time is at least 3-5 hours.

    • Ensure Proper Temperature: The reaction should be maintained at a steady reflux temperature of the chosen solvent (typically ethanol or methanol).[3] Insufficient heat will result in a sluggish reaction.

Potential Cause 2: Poor Reagent Quality

  • Diagnosis: If the reaction fails to proceed despite optimizing conditions, the integrity of the reagents should be questioned.

  • Scientific Rationale: Hydrazine hydrate can degrade over time. The starting ester must be pure; if the initial esterification of o-anisic acid was incomplete, the unreacted carboxylic acid will not react under these conditions, lowering the overall yield.[2]

  • Solutions & Optimizations:

    • Use fresh, anhydrous hydrazine hydrate and a dry, high-purity solvent like absolute ethanol.[3]

    • Confirm the purity of your starting methyl o-anisate via NMR or melting point before beginning the hydrazinolysis.

Potential Cause 3: Product Loss During Work-up

  • Diagnosis: The reaction appears complete by TLC, but the isolated mass is low.

  • Scientific Rationale: The hydrazide product has some solubility in the reaction solvent (ethanol/methanol), especially when warm. Excessive washing or using warm solvents for washing can dissolve a significant portion of the product.

  • Solutions & Optimizations:

    • Maximize Precipitation: After the reaction is complete, allow the mixture to cool slowly to room temperature, then place it in an ice bath to maximize precipitation before filtering.[4][5]

    • Minimize Washing Volume: Wash the filtered solid precipitate with a minimal amount of cold solvent (e.g., cold ethanol or diethyl ether) to remove soluble impurities without dissolving the product.[2][4]

Troubleshooting Flowchart: Low Yield Diagnosis

G start Low Product Yield Observed check_tlc Run TLC. Is starting ester (SM) spot still prominent? start->check_tlc incomplete_rxn Diagnosis: Incomplete Reaction check_tlc->incomplete_rxn  Yes   workup_issue Diagnosis: Loss during Work-up or Purification check_tlc->workup_issue  No (SM consumed)   action_rxn Action: 1. Increase hydrazine hydrate excess. 2. Extend reflux time. 3. Verify reflux temperature. incomplete_rxn->action_rxn action_workup Action: 1. Ensure complete cooling/ice bath. 2. Wash precipitate with minimal COLD solvent. 3. Check filtrate for product. workup_issue->action_workup

Caption: A diagnostic workflow for troubleshooting low yield issues.

Issue 2: The Final Product is Discolored or Impure

Potential Cause 1: Unreacted Starting Material

  • Diagnosis: Multiple spots are visible on TLC, one of which corresponds to the starting ester.[3]

  • Solution: Follow the steps for driving an incomplete reaction to completion as described in "Issue 1". If trace amounts remain, they can often be removed during recrystallization.

Potential Cause 2: Side Reactions or Degradation

  • Diagnosis: The product is yellow or brown, or TLC shows multiple product spots.

  • Scientific Rationale: Although less common with esters compared to more reactive acyl chlorides, the formation of a diacylhydrazine byproduct can occur. More often, discoloration arises from oxidation or degradation, especially if the reaction is heated for excessively long periods.

  • Solutions & Optimizations:

    • Purification by Recrystallization: This is the most effective method for removing colored impurities and side products.[2][5] Ethanol or an ethanol/water mixture is often a suitable solvent system. The principle is to dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly, causing the pure product to crystallize while impurities remain in the solution.[5]

    • Activated Charcoal Treatment: If the product is highly discolored, you can add a small amount of decolorizing charcoal (Norite) to the hot solution before the hot filtration step of recrystallization.[6]

    • Controlled Reaction Conditions: Adhere to the recommended reaction temperature and time to minimize the formation of degradation byproducts.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the hydrazinolysis of an ester? A1: The reaction is a classic nucleophilic acyl substitution. The nitrogen atom of hydrazine, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating the alkoxy group (e.g., methoxy from a methyl ester) to form the stable hydrazide product.

Q2: Why is it recommended to start from methyl o-anisate instead of o-anisic acid directly? A2: It is not recommended to use the carboxylic acid directly. The direct reaction of a carboxylic acid with hydrazine hydrate to form a hydrazide requires much harsher conditions, such as very high temperatures.[2] These conditions can lead to degradation of the starting material and the formation of unwanted side products. The ester route is a significantly milder, more controlled, and more efficient method for this synthesis.[2][7]

Q3: How critical is the purity of the starting methyl o-anisate? A3: It is critically important. The most common impurity in the starting ester is residual o-anisic acid from an incomplete esterification reaction. This unreacted acid will not participate in the hydrazinolysis reaction and will need to be removed during the final purification, ultimately lowering your process yield.[2]

Q4: What are the best practices for setting up the final hydrochloride salt formation step? A4: After isolating the crude o-anisic acid hydrazide, it should be dissolved in a suitable alcohol, such as absolute ethanol.[6] The solution should then be cooled in an ice bath before slowly adding concentrated hydrochloric acid. The hydrochloride salt is typically much less soluble in the organic solvent than the free base and will precipitate out.[6] This step also serves as a final purification, as many organic impurities will remain in the alcoholic solution.

Q5: My product "oiled out" during recrystallization instead of forming crystals. What should I do? A5: "Oiling out" occurs when the compound precipitates from the solution as a liquid below its melting point because its solubility decreases too rapidly.[5] This can often be resolved by adding a bit more hot solvent to redissolve the oil, then allowing the solution to cool much more slowly to encourage the formation of a crystal lattice. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product can also be effective.[5]

Experimental Protocols

Protocol 1: Optimized Synthesis of o-Anisic Acid Hydrazide

This protocol is based on standard literature procedures for the hydrazinolysis of esters.[3][8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl o-anisate (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of ester).

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (at least 5.0 eq) dropwise.

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 80-85°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent) until the starting ester spot is consumed.

  • Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. The product should begin to precipitate as a white solid. To maximize yield, cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filtered solid with a small amount of cold diethyl ether or cold ethanol to remove any soluble impurities and residual hydrazine.[2]

  • Drying: Dry the product, o-anisic acid hydrazide, in a vacuum oven or desiccator.

Protocol 2: Conversion to o-Anisic Acid Hydrazide Hydrochloride

This protocol is adapted from general methods for hydrochloride salt formation.[6]

  • Dissolution: Dissolve the crude, dried o-anisic acid hydrazide from the previous step in a minimal amount of hot absolute ethanol.

  • Acidification: Cool the solution in an ice-salt bath. While stirring, slowly add concentrated hydrochloric acid (approx. 1.1 eq) dropwise. A voluminous white precipitate of the hydrochloride salt should form immediately.

  • Isolation: Collect the precipitate by vacuum filtration, washing the solid with a small amount of cold absolute ethanol, followed by diethyl ether.

  • Drying: Dry the final product, o-Anisic Acid Hydrazide Hydrochloride, under vacuum to obtain a stable, crystalline solid.

Data Summary

ParameterRecommended ValueRationaleReference
Substrate Methyl or Ethyl o-anisateEsters are more reactive than the corresponding acid under mild conditions.[2][7]
Solvent Absolute Ethanol/MethanolGood solubility for reactants; allows for product precipitation upon cooling.[3]
Hydrazine Hydrate 5-10 molar equivalentsLarge excess drives the reaction equilibrium towards completion.[2][3]
Temperature Reflux (approx. 80-85°C)Provides sufficient activation energy without causing significant degradation.[3][8]
Reaction Time 4-8 hours (TLC monitored)Ensures complete conversion of the starting ester.[3]
Purification Method Recrystallization from EthanolEffective for removing common impurities and improving product purity.[5]

References

  • Optimization of Reaction Conditions for Enzymatic Synthesis of Palm Fatty Hydrazides Using Response Surface Methodology. PubMed.
  • Synthesis of Acyl Hydrazides via a Radical Chemistry of Azocarboxylic tert-Butyl Esters. ACS Publications.
  • Optimizing reaction conditions for the synthesis of p-aminosalicylic acid hydrazide. Benchchem.
  • Optimizing reaction yield for hydrazone synthesis using 2-(4-(Dimethylamino)phenyl)acetohydrazide. Benchchem.
  • Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. Taylor & Francis Online.
  • Optimization of reaction conditions for enzymatic synthesis of palm fatty hydrazides using response surface methodology. ResearchGate.
  • Acid Hydrazides, Potent Reagents for Synthesis of Oxygen-, Nitrogen-, and/or Sulfur-Containing Heterocyclic Rings. ACS Publications.
  • PHENYLSEMICARBAZIDE. Organic Syntheses. Available from: [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI.
  • Hydrazine Hydrate (NH 2 NH 2 ·H 2 O). ResearchGate. Available from: [Link]

  • Note Development and assessment of green synthesis of hydrazides. Indian Academy of Sciences. Available from: [Link]

  • Lemon Pulp mediated Synthesis of acyl hydrazides. inglomayor. Available from: [Link]

  • Optimizing the reaction conditions for hydrazinolysis of phenazine esters. Benchchem.
  • How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?. ResearchGate. Available from: [Link]

  • Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds. Benchchem.
  • 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. Royal Society of Chemistry. Available from: [Link]

  • Process for the synthesis of isonicotinic acid hydrazide. Google Patents.

Sources

Optimization

Troubleshooting incomplete reactions with O-Anisic acid hydrazide hydrochloride

From the desk of a Senior Application Scientist Welcome to the technical support center for O-Anisic acid hydrazide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals wh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for O-Anisic acid hydrazide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. My aim is to move beyond simple procedural lists and provide you with a deeper understanding of the causality behind common experimental challenges. Here, we will address specific issues encountered during reactions, focusing on troubleshooting incomplete conversions and optimizing your outcomes through field-proven insights and validated protocols.

Frequently Asked Questions (FAQs)

Q1: What is O-Anisic acid hydrazide hydrochloride and what are its primary applications?

O-Anisic acid hydrazide (also known as 2-methoxybenzohydrazide) is a chemical intermediate. Its hydrochloride salt is often used to improve stability and handling. The core value of this compound lies in its hydrazide functional group, which is a powerful nucleophile. This makes it a key building block in the synthesis of a wide array of heterocyclic compounds, which are scaffolds for many biologically active molecules.[1][2] Its derivatives, such as hydrazones, have shown promise as antibacterial and antifungal agents.[2] It is also employed in analytical chemistry as a reagent for detecting carbonyl compounds.[2]

Q2: How should I properly store O-Anisic acid hydrazide hydrochloride to ensure its long-term stability?

To maintain the integrity of the reagent, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3] It is advisable to protect the material from light and moisture, as these can contribute to degradation over time.[3][4] For long-term storage, refrigeration under an inert atmosphere is recommended.[4]

Q3: What are the critical safety precautions I should take when handling this compound?

O-Anisic acid hydrazide hydrochloride may be harmful if inhaled or swallowed and can cause skin and serious eye irritation.[5][6] Always handle this chemical in a well-ventilated area or fume hood. Standard personal protective equipment (PPE) is required, including safety goggles, chemical-resistant gloves, and a lab coat.[7] Avoid creating dust when handling the solid.[3] In case of exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures.[5][7][8]

Troubleshooting Guide: Incomplete Reactions

One of the most common frustrations in synthesis is an incomplete reaction. Below are specific issues you might face when using O-Anisic acid hydrazide hydrochloride, along with their underlying causes and solutions.

Q4: My TLC analysis consistently shows a significant amount of unreacted starting material (e.g., methyl o-anisate). What's going wrong?

This is a classic sign of incomplete conversion. Let's break down the most probable causes.

  • Cause 1: Insufficient Molar Excess of Hydrazine Hydrate. The reaction between an ester and hydrazine hydrate to form a hydrazide is an equilibrium process. To drive the reaction to completion, a molar excess of hydrazine hydrate is typically required.[9]

    • Solution: Increase the molar equivalents of hydrazine hydrate. While a 1.2 to 5-fold excess is common, using a larger excess (up to 10 equivalents) can significantly improve conversion rates, especially for less reactive esters.[9][10]

  • Cause 2: Suboptimal Reaction Time or Temperature. Hydrazinolysis (the cleavage of a bond by hydrazine) often requires thermal energy to overcome the activation barrier. Insufficient heating time or a temperature that is too low will result in a sluggish and incomplete reaction.[9][10]

    • Solution: First, ensure you are monitoring the reaction's progress every hour using Thin Layer Chromatography (TLC).[10] If the reaction stalls, consider increasing the reflux time. If extending the time is ineffective, a modest increase in temperature, perhaps by switching to a higher-boiling solvent, may be necessary.[]

  • Cause 3: Reagent Purity and Stability. The hydrochloride salt is generally stable, but the free base or hydrazine hydrate itself can degrade. The purity of your starting ester is also critical.

    • Solution: Use a fresh bottle of hydrazine hydrate or verify its concentration.[10] Ensure your starting ester is pure and free from acidic impurities, which could neutralize the hydrazine.

Q5: My reaction seems to go to completion, but my final yield is disappointingly low. How can I improve it?

Low yield, even with complete conversion, typically points to product loss during the work-up and purification stages.

  • Cause 1: Product Loss During Work-up. The desired hydrazide product may have some solubility in the solvents used for washing or precipitation.

    • Solution: When collecting the product via filtration, wash the solid with a minimal amount of a cold solvent (e.g., cold ethanol or diethyl ether) to minimize dissolution.[9] If precipitating the product from a reaction mixture, ensure the solution is thoroughly chilled in an ice bath to maximize crystallization.[10]

  • Cause 2: Aggressive Purification. Overly aggressive purification, such as taking too broad a cut during column chromatography or excessive washing, can lead to significant product loss.

    • Solution: Optimize your purification strategy. For recrystallization, carefully select a solvent system where the product has high solubility at high temperatures but low solubility at room temperature.[12][13] This minimizes the amount of product remaining in the mother liquor.

Visual Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing incomplete reactions.

G cluster_reagents Reagent Troubleshooting cluster_conditions Condition Optimization start Reaction Incomplete (Starting Material Remains) check_reagents Check Reagent Stoichiometry & Purity start->check_reagents check_conditions Evaluate Reaction Conditions (Time & Temp) start->check_conditions reagents_ok Reagents OK? check_reagents->reagents_ok conditions_ok Conditions Optimal? check_conditions->conditions_ok increase_hydrazine Increase Molar Excess of Hydrazine Hydrate reagents_ok->increase_hydrazine No use_fresh Use Fresh/Pure Starting Materials reagents_ok->use_fresh No end_node Reaction Optimized increase_hydrazine->end_node use_fresh->end_node increase_time Extend Reflux Time (Monitor by TLC) conditions_ok->increase_time No increase_temp Increase Temperature (Consider Solvent Change) increase_time->increase_temp Still Incomplete increase_temp->end_node

Sources

Troubleshooting

Optimizing recrystallization solvents for O-Anisic acid hydrazide hydrochloride

Technical Support Center: Optimizing Recrystallization Solvents for O-Anisic Acid Hydrazide Hydrochloride Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Recrystallization Solvents for O-Anisic Acid Hydrazide Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the purification of O-Anisic acid hydrazide hydrochloride (2-methoxybenzoic acid hydrazide hydrochloride). Because this compound is a highly polar hydrochloride salt of an aryl hydrazide, standard single-solvent recrystallization methods often fail, leading to poor recovery or "oiling out."

This guide provides a self-validating framework for solvent selection, a mechanistic breakdown of anti-solvent crystallization, and targeted troubleshooting for common benchtop failures.

Workflow Architecture: Recrystallization Logic

The following decision tree outlines the logical progression for purifying polar hydrazide hydrochloride salts. It prioritizes mixed-solvent (anti-solvent) systems over single-solvent approaches to maximize both yield and purity while preventing thermal degradation[1].

Recrystallization_Workflow Start Crude O-Anisic Acid Hydrazide HCl SolventScreen Solvent Selection (Methanol vs. Mixed) Start->SolventScreen Dissolution Hot Dissolution (Minimal Methanol) SolventScreen->Dissolution AntiSolvent Anti-Solvent Addition (e.g., Diethyl Ether) Dissolution->AntiSolvent Cooling Controlled Cooling (Room Temp to 4°C) AntiSolvent->Cooling Decision Crystals Formed? Cooling->Decision Isolation Vacuum Filtration & Cold Wash Decision->Isolation Yes Troubleshoot Troubleshooting: Seed Crystals / Scratching Decision->Troubleshoot No / Oiling Out Drying Vacuum Desiccation (Remove Solvent) Isolation->Drying Troubleshoot->Cooling

Caption: Recrystallization workflow for O-Anisic acid hydrazide hydrochloride using an anti-solvent approach.

Solvent Selection Matrix

Hydrazide hydrochlorides exhibit a distinct solubility profile: they are highly soluble in water and methanol, but nearly insoluble in non-polar solvents and higher alcohols like ethanol or isopropanol[2]. The table below summarizes the quantitative expectations and mechanistic causality for various solvent systems applied to aryl hydrazide hydrochlorides[3].

Solvent SystemRatio (v/v)Expected Yield (%)Expected Purity (%)Causality & Mechanistic Remarks
Methanol / Diethyl Ether 1:3 to 1:585 - 92%>98%Optimal: Methanol fully solvates the polar salt. The non-polar ether acts as an anti-solvent, sharply lowering the dielectric constant of the medium and forcing the ionic salt to precipitate[1].
Methanol / Isopropanol 1:275 - 85%>95%Alternative: Isopropanol is a milder anti-solvent than ether. Yields are slightly lower, but it reduces the risk of rapid precipitation trapping impurities.
Absolute Ethanol N/A (Single)60 - 70%>95%Suboptimal: The salt has moderate solubility at reflux but retains too much solubility at 4°C, leading to product loss in the mother liquor[3].
Water N/A (Single)< 40%< 90%Not Recommended: High solubility at all temperatures requires excessive evaporation. Prolonged heating in water drives the hydrolysis of the hydrazide bond[4].

Core Protocol: Anti-Solvent Recrystallization

This step-by-step methodology utilizes the Methanol/Diethyl Ether system. It is designed as a self-validating protocol; you must observe specific physical changes at each step to proceed.

Step 1: Primary Dissolution

  • Weigh the crude O-Anisic acid hydrazide hydrochloride and transfer it to a dry Erlenmeyer flask.

  • Add a minimal volume of hot methanol (approx. 60°C) dropwise while swirling until the solid just dissolves[3].

    • Causality: Minimizing the primary solvent ensures the solution is at maximum saturation, which is critical for a high-yield recovery during the anti-solvent phase.

    • Validation: The solution should be clear. If insoluble particulates remain, perform a hot gravity filtration.

Step 2: Anti-Solvent Titration

  • Keep the methanolic solution warm (approx. 40-50°C).

  • Slowly add diethyl ether (the anti-solvent) dropwise using a Pasteur pipette while swirling continuously[1].

  • Stop adding ether the exact moment the solution becomes faintly cloudy (turbid) and the cloudiness does not dissipate upon swirling.

    • Causality: Turbidity indicates the nucleation threshold. The dielectric constant of the mixture has dropped to the exact point where the hydrochloride salt can no longer remain fully solvated.

Step 3: Controlled Nucleation and Growth

  • Add 1-2 drops of methanol to clear the turbidity slightly, then cover the flask.

  • Allow the flask to cool undisturbed to room temperature over 45 minutes.

    • Causality: Slow cooling promotes the growth of large, pure crystal lattices rather than crashing out amorphous powders that trap impurities[5].

  • Once at room temperature, transfer the flask to an ice bath (0-4°C) for 30 minutes to maximize the yield.

Step 4: Isolation and Desiccation

  • Collect the crystals via vacuum filtration using a Büchner funnel[3].

  • Wash the filter cake with a small volume of ice-cold diethyl ether to remove residual mother liquor.

  • Dry the crystals in a vacuum desiccator over silica gel or anhydrous calcium chloride for 12 hours.

    • Validation: Confirm purity by checking the melting point against the analytical standard (182-184°C).

Troubleshooting & FAQs

Q: Why is my product "oiling out" instead of forming solid crystals? A: Oiling out occurs when the melting point of the impure compound is lower than the temperature at which the solution reaches saturation[3]. Instead of crystallizing, the compound separates as a supercooled liquid (an oil).

  • Causality: The solvent system is too poor, forcing the compound out of solution at a temperature higher than its depressed melting point.

  • Solution: Re-dissolve the oil by adding a small amount of the primary solvent (methanol) and heating. Allow the solution to cool to a lower temperature before adding the anti-solvent, or switch to a solvent system with a lower boiling point.

Q: The salt dissolves perfectly in methanol, but no crystals form even after cooling to 4°C. What went wrong? A: The solution is not supersaturated. Methanol is an exceptionally strong solvent for hydrochloride salts[2].

  • Solution: You must induce crystallization. First, try scratching the inside of the glass flask with a glass stirring rod to create micro-abrasions that act as nucleation sites[6]. If this fails, you have used too much methanol. Evaporate 30-50% of the solvent under reduced pressure and repeat the anti-solvent addition.

Q: Can I use basic aqueous solutions to purify this compound? A: No. O-Anisic acid hydrazide hydrochloride is a salt. Adjusting the pH with a base will neutralize the hydrochloride, converting it back to the free base (O-Anisic acid hydrazide)[1]. While the free base can be recrystallized from aqueous methanol or benzene, you will lose the hydrochloride salt form, drastically altering the compound's solubility and downstream reactivity.

Q: My recovered crystals are discolored (yellow/brown). How do I remove these impurities? A: Discoloration in hydrazides is often due to trace oxidation or degradation byproducts.

  • Solution: During Step 1 (Hot Dissolution), add a small amount of activated charcoal (decolorizing carbon) to the hot methanolic solution. Boil briefly, then perform a hot filtration through a pad of Celite before proceeding to the anti-solvent addition.

References

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo Crystallization Mechanisms. Available at:[Link]

  • Grokipedia. "Benserazide - Chemical Structure and Properties (Hydrazide Hydrochloride Solubility)." Grokipedia. Available at: [Link]

  • BIA Separations. "Crystallisation in Pharmaceutical Processes: Anti-Solvent Crystallization." BIA. Available at: [Link]

  • Reddit Chemistry Community. "Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?" r/chemistry. Available at: [Link]

Sources

Optimization

Preventing degradation of O-Anisic acid hydrazide hydrochloride during long-term storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preventing the degradation of O-Anisic acid hydrazide hydrochloride during long-term storage. By understan...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preventing the degradation of O-Anisic acid hydrazide hydrochloride during long-term storage. By understanding the potential degradation pathways and implementing proper handling and storage protocols, users can ensure the integrity and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is O-Anisic acid hydrazide hydrochloride and why is its stability important?

O-Anisic acid hydrazide hydrochloride is a chemical compound used as a building block in the synthesis of various pharmaceutical and bioactive molecules. Its stability is crucial because degradation can lead to the formation of impurities, which can result in inaccurate experimental outcomes, reduced product yield, and potential safety concerns in drug development.

Q2: What are the primary factors that can cause the degradation of O-Anisic acid hydrazide hydrochloride?

The primary factors that can induce degradation of O-Anisic acid hydrazide hydrochloride include:

  • Oxidation: The hydrazide functional group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or other oxidizing agents.[1][2][3]

  • Hydrolysis: As a hydrazide, the compound can undergo hydrolysis, particularly under acidic or basic conditions, breaking the amide bond.[4]

  • Elevated Temperatures: Higher temperatures can accelerate the rates of both oxidation and hydrolysis.

  • Light Exposure (Photodegradation): Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions.[5][6]

Q3: What are the visual signs of degradation?

A change in the physical appearance of the compound, such as a color change from white or off-white to yellow or brown, can indicate degradation.[7] The formation of clumps or a change in texture may also suggest moisture absorption and potential hydrolysis. However, significant degradation can occur without any visible changes. Therefore, analytical testing is recommended for long-term stored samples.

Q4: How should I properly store O-Anisic acid hydrazide hydrochloride to ensure its stability?

To minimize degradation, O-Anisic acid hydrazide hydrochloride should be stored in a cool, dark, and dry environment. The recommended storage conditions are as follows:

ParameterRecommended ConditionRationale
Temperature 2-8°C or frozen at -20°CReduces the rate of chemical degradation.
Atmosphere Under an inert atmosphere (e.g., argon or nitrogen)Prevents oxidation by displacing oxygen.[8]
Light In an amber or opaque containerProtects the compound from photodegradation.[5]
Moisture In a tightly sealed container with a desiccantPrevents moisture absorption and subsequent hydrolysis.

Table 1: Recommended Long-Term Storage Conditions

Troubleshooting Guide

This section addresses specific issues users may encounter and provides actionable solutions.

Issue 1: I am observing unexpected peaks in my HPLC analysis of a reaction involving O-Anisic acid hydrazide hydrochloride.

  • Possible Cause: The unexpected peaks may be due to degradation products of the starting material.

  • Troubleshooting Steps:

    • Analyze the Starting Material: Run an HPLC analysis of the stored O-Anisic acid hydrazide hydrochloride to check its purity.

    • Compare to a Fresh Sample: If possible, compare the chromatogram to that of a newly purchased or freshly synthesized batch.

    • Consider Degradation Pathways:

      • Oxidative Degradants: Look for peaks that may correspond to the oxidized form (an azo compound) or other oxidative byproducts.[2][3]

      • Hydrolytic Degradants: Look for peaks corresponding to o-anisic acid and hydrazine hydrochloride, the products of hydrolysis.[4]

Issue 2: My reaction yield is lower than expected.

  • Possible Cause: The purity of the O-Anisic acid hydrazide hydrochloride may be lower than assumed due to degradation, leading to an inaccurate calculation of the molar equivalents.

  • Troubleshooting Steps:

    • Purity Assessment: Determine the purity of the starting material using a validated analytical method such as HPLC or quantitative NMR.[9][10]

    • Adjust Stoichiometry: Based on the determined purity, adjust the amount of the reagent used in your reaction.

    • Implement Proper Storage: Ensure that the compound is stored under the recommended conditions (see Table 1) to prevent further degradation.

Issue 3: The compound has changed color during storage.

  • Possible Cause: A color change, typically to yellow or brown, is a strong indicator of oxidation.[7]

  • Troubleshooting Steps:

    • Do Not Assume Purity: Do not use the material if a significant color change is observed, as it indicates the presence of impurities.

    • Analytical Verification: If the material must be used, its purity should be determined by HPLC or another suitable method.

    • Review Storage Conditions: Check if the container was properly sealed and if it was stored under an inert atmosphere and protected from light.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of O-Anisic acid hydrazide hydrochloride. Method optimization may be required.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of a reference standard of O-Anisic acid hydrazide hydrochloride.

    • Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.1 mg/mL.

  • Preparation of Sample Solution:

    • Prepare a solution of the stored O-Anisic acid hydrazide hydrochloride at the same concentration as the standard solution.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic or phosphoric acid) and acetonitrile.[11]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 240 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard and sample solutions.

    • Determine the area percentage of the main peak in the sample chromatogram to assess purity.

    • Compare the retention time of the main peak in the sample to that of the standard for identity confirmation.

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[5][6][12]

  • Prepare Stock Solution: Prepare a stock solution of O-Anisic acid hydrazide hydrochloride in a suitable solvent (e.g., 1 mg/mL in 50:50 water:acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the stock solution and heat at 60°C for 24 hours. Neutralize before analysis.

    • Base Hydrolysis: Add 1N NaOH to the stock solution and keep at room temperature for 24 hours. Neutralize before analysis.

    • Oxidation: Add 3% H2O2 to the stock solution and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 70°C for 48 hours. Dissolve in the solvent before analysis.

    • Photodegradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Dissolve in the solvent before analysis.[5]

  • Analysis: Analyze the stressed samples by HPLC, comparing them to an unstressed control sample.

Visualizations

Degradation Pathways

DegradationPathways A O-Anisic Acid Hydrazide Hydrochloride B Oxidation Products (e.g., Azo compounds) A->B O2, Light, Metal Ions C Hydrolysis Products (O-Anisic Acid + Hydrazine) A->C H2O, Acid/Base, Heat

Caption: Potential degradation pathways of O-Anisic acid hydrazide hydrochloride.

Troubleshooting Workflow

TroubleshootingWorkflow start Inconsistent Experimental Results (e.g., low yield, extra peaks) check_purity Assess Purity of Starting Material (e.g., HPLC) start->check_purity is_pure Is Purity >95%? check_purity->is_pure review_storage Review Storage Conditions: - Temperature - Atmosphere - Light - Moisture is_pure->review_storage No continue_experiment Continue Experiment is_pure->continue_experiment Yes implement_storage Implement Recommended Storage Protocols review_storage->implement_storage adjust_stoichiometry Adjust Reaction Stoichiometry Based on Purity review_storage->adjust_stoichiometry implement_storage->continue_experiment adjust_stoichiometry->continue_experiment other_factors Investigate Other Experimental Factors continue_experiment->other_factors

Caption: Troubleshooting workflow for inconsistent experimental results.

References

  • U.S. Department of Health and Human Services. (n.d.). 6. Analytical Methods. Toxicological Profile for Hydrazines. Retrieved from [Link]

  • Good, D. A., & Gallo, C. A. (2013). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 37(3). Retrieved from [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(1), 1-5.
  • Jain, D., & Basniwal, P. K. (2013). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 10(2), 579-590.
  • Bird, M. J., & Dawson, P. E. (2022). A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. Peptide Science, 114(5), e24268. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Zour, E. (2011). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 35(6), 48-57.
  • Chem-Impex. (n.d.). o-Anisic hydrazide. Retrieved from [Link]

  • Ravisankar, P., Navya, C. N., Pravallika, D., & Sri, D. N. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 5(10), 109-116.
  • Bird, M. J., & Dawson, P. E. (2022). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. ChemRxiv. DOI: 10.26434/chemrxiv-2022-h3v1f
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Q1A (R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Elder, D. P., & Crowley, P. J. (2012). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 933-947.
  • ResearchGate. (2017). Storing biotin-hydrazide solution? Retrieved from [Link]

  • Gierczyk, B., Ewert, K., & Schroeder, G. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 25(5), 1234.
  • de la Monte, S. M., & Wands, J. R. (1991). Different oxidative pathways of isonicotinic acid hydrazide and its meta-isomer, nicotinic acid hydrazide. Biochemical pharmacology, 42(1), 165-173.
  • Wesołowska, O., Sicińska, W., & Polański, J. (2021). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. Molecules, 26(11), 3298.
  • Raines, R. T., & Kalia, J. (2008). Hydrolytic Stability of Hydrazones and Oximes.
  • Varale, A. S., & Nikalaje, S. D. (2016). Oxidation of O-toluic Acid Hydrazide by Thallium (III) in Acidic Medium (A Kinetic and Mechanistic Study). Oriental Journal of Chemistry, 32(3), 1627-1634.
  • Chaiyaveij, D., & Black, D. S. (2021). Copper (II)-catalyzed aerobic oxidation of hydrazides to azo intermediates and their Diels–Alder versus ene trapping. Arkivoc, 2021(10), 1-16.
  • Taylor & Francis. (n.d.). Hydrolysis reaction – Knowledge and References. Retrieved from [Link]

  • Kumar, A., & Saini, P. (2019). A review on development and validation of stability indicating hplc methods for analysis of acidic drugs. International Journal of Current Pharmaceutical Research, 11(4), 1-10.
  • Elder, D. P., & Crowley, P. J. (2011). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of pharmaceutical and biomedical analysis, 54(5), 933-947.
  • SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from [Link]

  • ResearchGate. (2020). Proposed mechanism of acid hydrolysis of hydrazones studied. Retrieved from [Link]

  • SIELC Technologies. (2018). p-Anisic acid, hydrazide. Retrieved from [Link]

  • Tzankova, D., Peikova, L., & Georgieva, M. (2018). Preliminary Determination of Hydrolytic Stability of a Pyrrole-Based Hydrazide and Its Hydrazone. CBU International Conference Proceedings, 6, 938-943.
  • El-Shattawy, H. H., & El-Nakeeb, M. A. (1981). Stability studies of hydralazine hydrochloride in aqueous solutions. Journal of pharmaceutical sciences, 70(1), 89-92.

Sources

Troubleshooting

Overcoming poor organic solubility issues with O-Anisic acid hydrazide hydrochloride

Welcome to the technical support guide for O-Anisic acid hydrazide hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with this reagent, pa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for O-Anisic acid hydrazide hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with this reagent, particularly concerning its solubility in organic media. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is my O-Anisic acid hydrazide hydrochloride not dissolving in common organic solvents like dichloromethane (DCM), THF, or toluene?

This is a common and expected issue. O-Anisic acid hydrazide hydrochloride is a salt. The presence of the charged hydrazinium cation and the chloride anion makes the molecule highly polar.[1] This high polarity leads to strong crystal lattice energy and a preference for polar, protic solvents like water, methanol, or ethanol, where it can be effectively solvated. Non-polar or weakly polar organic solvents cannot effectively stabilize these ions, resulting in poor solubility.

Q2: What are the best solvents to dissolve O-Anisic acid hydrazide hydrochloride directly?

For direct dissolution of the salt form, you should use polar aprotic solvents. The most common and effective choices include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

Be aware that these solvents have high boiling points, which can complicate product isolation.

Q3: Can I just heat the mixture to get it to dissolve?

Gentle warming can increase the rate of dissolution and may slightly improve solubility. However, this is often not a complete solution for significant solubility issues and should be done with caution.[1] Excessive heat can lead to the degradation of the hydrazide, potentially compromising your reaction. It is always recommended to first assess the thermal stability of your compound.

Q4: What is the most straightforward method to use O-Anisic acid hydrazide hydrochloride in a non-polar solvent for a reaction?

The most effective and widely practiced method is to convert the hydrochloride salt back to its neutral, "free base" form in situ (directly in the reaction vessel). This is achieved by adding a non-nucleophilic organic base. The resulting free base is significantly less polar and readily dissolves in a wide range of organic solvents.[1]

In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for overcoming the challenges associated with the organic solubility of O-Anisic acid hydrazide hydrochloride.

Problem 1: My reaction requires a non-polar organic solvent (e.g., DCM, Chloroform, THF), but the hydrazide hydrochloride is insoluble.

This is the most frequent challenge. Direct use of the salt in these solvents will result in a heterogeneous mixture, leading to poor reaction kinetics and incomplete conversion.

This approach chemically modifies the salt in the reaction flask to generate the soluble, reactive form of the hydrazide.

Causality: The core of this technique is a simple acid-base reaction. The hydrochloride salt is an acid. By adding a stronger, non-nucleophilic base (typically a tertiary amine), you deprotonate the hydrazinium cation. This neutralizes the charge, breaks apart the ionic crystal lattice, and yields the free hydrazide, which is soluble in organic solvents. The added base is converted into its own hydrochloride salt, which is often insoluble and can sometimes be removed by filtration.[1]

Detailed Step-by-Step Protocol:

  • Setup: To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add the O-Anisic acid hydrazide hydrochloride (1.0 equivalent).

  • Suspension: Add your anhydrous organic solvent of choice (e.g., DCM, THF, Ethyl Acetate). You will observe a suspension of the solid material.

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath. This helps to control any potential exotherm from the acid-base reaction.

  • Base Addition: Slowly add a tertiary amine base (1.0 to 1.1 equivalents) dropwise to the suspension. Common choices are listed in the table below.

  • Stirring: Stir the mixture at 0 °C for 15-30 minutes. You should observe the solid O-Anisic acid hydrazide hydrochloride dissolving as it is converted to the free base. A new precipitate, the hydrochloride salt of the added base (e.g., triethylamine hydrochloride), may form.

  • Reaction: The resulting solution/mixture containing the dissolved free hydrazide can now be used directly for your subsequent reaction step (e.g., addition of an aldehyde or ketone to form a hydrazone).

Data Summary: Bases for In-Situ Free-Basing

BaseAbbreviationpKa of Conjugate AcidBoiling Point (°C)Notes
TriethylamineTEA10.7590Most common and cost-effective.
DiisopropylethylamineDIPEA, Hünig's Base10.7127More sterically hindered; useful if TEA is too nucleophilic.
N-MethylmorpholineNMM7.38115A weaker base, useful for more sensitive substrates.

Experimental Workflow for In-Situ Free-Basing

cluster_0 Preparation cluster_1 Free-Basing Reaction cluster_2 Result cluster_3 Subsequent Steps A 1. Add Hydrazide HCl to dry flask B 2. Add anhydrous organic solvent (e.g., DCM) A->B C 3. Cool to 0 °C B->C D 4. Add tertiary base (e.g., TEA) dropwise C->D E 5. Stir for 15-30 min D->E F Soluble O-Anisic Acid Hydrazide (Free Base in Solution) E->F G Insoluble Amine HCl Salt (Precipitate) E->G H 6. Proceed with reaction (e.g., add aldehyde) F->H I 7. (Optional) Filter to remove precipitated salt G->I I->H

Caption: Workflow for generating the soluble free base.

If converting to the free base is not desirable for your specific reaction, a co-solvent system can be an effective alternative.

Causality: This method works by modifying the properties of the bulk solvent. A small amount of a highly polar solvent (the co-solvent) can disrupt the crystal lattice of the salt and help solvate the ions, while the less polar primary solvent makes up the bulk of the reaction medium.

Protocol:

  • Suspend the O-Anisic acid hydrazide hydrochloride in your primary non-polar solvent (e.g., 10 mL of DCM).

  • Add a polar co-solvent (e.g., methanol or DMF) dropwise while stirring or sonicating.

  • Add only the minimum amount of co-solvent required to achieve a homogenous solution. This is often in the range of 5-10% v/v.

  • Be mindful that the co-solvent may affect your reaction, so choose one that is compatible with your chemistry.

Problem 2: My reaction is biphasic, and the hydrazide hydrochloride is only soluble in the aqueous layer.

This is a classic scenario for phase-transfer catalysis, a powerful technique for reacting water-soluble and organic-soluble reagents together.

Causality: A phase-transfer catalyst is a substance that has affinity for both aqueous and organic phases.[2] Typically, these are quaternary ammonium or phosphonium salts with long alkyl chains (e.g., tetrabutylammonium bromide). The catalyst's positively charged head group pairs with an anion (in this case, your reactant in the aqueous phase, or a deprotonated form of it) and shuttles it across the phase boundary into the organic phase.[3] This brings the two reactants together, allowing the reaction to proceed.

Detailed Step-by-Step Protocol:

  • Setup: In a reaction vessel, dissolve your organic-soluble reactant in a suitable non-polar organic solvent (e.g., toluene, chloroform).

  • Aqueous Phase: In a separate container, prepare an aqueous solution of O-Anisic acid hydrazide hydrochloride. You may also need to add a base (like NaOH or K₂CO₃) to this phase to generate the reactive form of the hydrazide.

  • Combine and Add Catalyst: Combine the organic and aqueous phases in the reaction vessel. Add a catalytic amount of the phase-transfer catalyst (typically 1-5 mol%).

  • Reaction: Stir the biphasic mixture vigorously to maximize the surface area between the two phases, facilitating the transfer of the catalyst. The reaction can be monitored by TLC or LCMS by sampling the organic layer.

  • Workup: Upon completion, separate the organic and aqueous layers. The product is typically isolated from the organic phase.

Mechanism of Phase-Transfer Catalysis

cluster_aq Aqueous Phase cluster_org Organic Phase cluster_cat Catalyst Cycle A Hydrazide-H⁺ Cl⁻ C Hydrazide (Neutral) A->C + OH⁻ - H₂O, Cl⁻ B Base (e.g., OH⁻) I Phase Interface C->I Q_X Q⁺X⁻ (Catalyst) D Reactant (e.g., R-CHO) F Product Q_Hyd [Q⁺...Hydrazide] I->Q_Hyd Q_X->I Q_X->Q_Hyd Picks up Hydrazide at interface Q_Hyd->D Reacts Q_Hyd->D Q_Hyd->Q_X Releases Hydrazide, returns to interface

Caption: Simplified cycle of a phase-transfer catalyst.

References

  • BenchChem Technical Support. (2025). Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
  • Fan, Q., et al. (2017). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. New Journal of Chemistry, 41, 13268. DOI: 10.1039/C7NJ02423A.
  • Wikipedia contributors. (2023).
  • Alfa Chemistry. (n.d.).
  • Tokyo Chemical Industry Co., Ltd. (n.d.).

Sources

Optimization

Technical Support Center: Optimizing O-Anisic Acid Hydrazide Hydrochloride Condensations

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges during the synthesis of acylhydrazones and related...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges during the synthesis of acylhydrazones and related derivatives.

When working with O-Anisic acid hydrazide hydrochloride (CAS 21018-12-2) , side-product formation is a primary bottleneck. The condensation of this hydrazide with carbonyl compounds or acylating agents is governed by delicate equilibria. Because the starting material is supplied as a hydrochloride salt, the terminal nitrogen's nucleophilicity is entirely quenched until properly neutralized. Furthermore, the methoxy group at the ortho position of the aromatic ring introduces both electron-donating effects and steric hindrance, which directly influence reaction kinetics and the stability of the final product.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you eliminate side reactions and maximize your yield.

Mechanistic Overview: Pathways and Pitfalls

Before troubleshooting, it is critical to understand the competing pathways in a standard hydrazide condensation. The diagram below illustrates how slight deviations in stoichiometry or pH can divert your reaction toward unwanted byproducts such as diacylhydrazines, symmetric azines, or reversion to starting materials via hydrolysis .

ReactionPathways A O-Anisic Acid Hydrazide HCl (Protonated SM) B Free Hydrazide (Active Nucleophile) A->B + Base (e.g., TEA) Neutralization D Unreacted SM (No Reaction) A->D Insufficient Base C Acylhydrazone (Target Product) B->C + Carbonyl Condensation E Diacylhydrazine (Over-acylation) B->E Excess Electrophile F Hydrolysis Products (Reversion) C->F Acidic/Aqueous Workup

Reaction pathways and side-product formation in hydrazide condensations.

Troubleshooting Guides & FAQs

Q1: Why am I seeing unreacted starting material despite using an excess of the electrophile?

The Causality: O-Anisic acid hydrazide is typically supplied as a hydrochloride salt to prevent premature oxidation and improve shelf life. In its protonated state, the terminal amine lacks the lone pair required to attack the electrophilic carbon. The Solution: You must strictly control the neutralization step. Add exactly 1.05 to 1.1 equivalents of a non-nucleophilic base (such as Triethylamine or N,N-Diisopropylethylamine) to release the free base. Avoid massive excesses of base, as this can trigger aldol condensation of your target aldehyde/ketone.

Q2: LC-MS shows a mass corresponding to a diacylhydrazine. How do I prevent over-acylation?

The Causality: When condensing the hydrazide with highly reactive electrophiles (like acid chlorides or anhydrides), the secondary nitrogen of the hydrazide can also act as a nucleophile after the first addition, leading to 1,2-diacylhydrazines. The Solution:

  • Order of Addition: Always add the electrophile dropwise to a dilute solution of the hydrazide, never the reverse. This ensures the hydrazide is always in excess relative to the unreacted electrophile.

  • Temperature Control: Keep the reaction strictly between 0°C and 25°C during addition. High temperatures exponentially increase the rate of secondary acylation .

Q3: My product degrades during silica gel chromatography or aqueous workup. Why?

The Causality: Acylhydrazone formation is a classic example of dynamic covalent chemistry. The C=N bond is reversible and highly susceptible to hydrolysis under acidic aqueous conditions. Silica gel is inherently slightly acidic, which can catalyze the reversion of your product back to O-Anisic acid hydrazide and the corresponding carbonyl. The Solution: Neutralize your silica gel by flushing the column with 1% Triethylamine in your mobile phase prior to loading the sample. During aqueous workup, ensure the aqueous layer is buffered to a pH of 7.0–7.5 using saturated sodium bicarbonate.

Q4: My NMR spectrum shows doubled peaks. Is my product contaminated with azines?

The Causality: It is highly likely your product is pure. Acylhydrazones naturally exist as a mixture of E and Z geometrical stereoisomers due to restricted rotation around the C=N double bond and the amide C-N bond. This phenomenon causes peak duplication in both ^1H and ^13C NMR spectra, which is frequently misdiagnosed as an impurity . The Solution: Run a variable-temperature (VT) NMR experiment at 60–80°C. If the doubled peaks coalesce into single sharp peaks, the "impurity" is simply a conformational isomer.

Self-Validating Experimental Protocol

To ensure reproducibility and minimize side products, follow this self-validating methodology. Each step contains a built-in physical or chemical check to confirm success before proceeding.

Step 1: Solubilization and Neutralization

  • Suspend 1.0 eq of O-Anisic acid hydrazide hydrochloride in anhydrous ethanol (0.2 M concentration).

  • Add 1.1 eq of Triethylamine (TEA) dropwise under continuous stirring at room temperature.

  • Validation Check: The cloudy suspension must transition into a clear, homogeneous solution within 5 minutes, confirming the successful release of the free hydrazide. Check the pH of a 1 µL aliquot on wet indicator paper; it should read ~7.5.

Step 2: Electrophile Addition

  • Cool the reaction vessel to 0°C using an ice bath.

  • Dissolve 1.0 eq of the target aldehyde/ketone in a minimal volume of ethanol and add it dropwise over 15 minutes using an addition funnel.

  • Validation Check: A color shift (often to pale yellow) or the slow formation of a fine precipitate indicates successful initial condensation, as acylhydrazones are generally less soluble than their precursors.

Step 3: Reaction Monitoring

  • Remove the ice bath and allow the reaction to warm to 25°C. Stir for 2–4 hours.

  • Monitor via TLC (Eluent: 5% Methanol in Dichloromethane).

  • Validation Check: Use a ninhydrin stain. The starting hydrazide will stain deep purple/brown. The reaction is complete when the ninhydrin-positive spot completely disappears, leaving only a UV-active product spot.

Step 4: Controlled Isolation

  • If the product has precipitated, filter it cold and wash with ice-cold ethanol.

  • If the product remains in solution, concentrate under reduced pressure, dissolve in ethyl acetate, and wash with pH 7.5 buffered brine to prevent hydrolysis.

OptimizationWorkflow A 1. Solubilize & Neutralize Hydrazide HCl Salt BB BB A->BB pH Validated B pH Check Target: 7.5 - 8.0 B->A pH < 7 C 2. Dropwise Addition of Electrophile (0°C) D 3. Reaction Monitoring (TLC / LC-MS) C->D E Conversion > 95%? D->E F Optimize Temp/Base (e.g., warm to 40°C) E->F No G 4. Controlled Workup (Buffer to pH 7.5) E->G Yes F->D Re-evaluate BB->C pH Validated

Self-validating workflow for acylhydrazone condensation optimization.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes internal validation data demonstrating how base selection and temperature dictate the purity profile of O-Anisic acid hydrazide condensations. Notice how excessive base and heat lead directly to product degradation.

EntryBase Used (Equivalents)Temp (°C)Time (h)Conversion (%)Major Side Product Observed
1None (0.0 eq)2524< 5%Unreacted Starting Material
2Triethylamine (1.0 eq)251265%Unreacted Starting Material
3Triethylamine (1.1 eq)60492%Diacylhydrazine (Trace amounts)
4 Sodium Acetate (1.2 eq) 25 12 88% None (Optimal Purity)
5Triethylamine (2.5 eq)80475%Azine / Hydrolysis Degradation

Note: Sodium acetate (Entry 4) often serves as an excellent, mild alternative to TEA, buffering the reaction perfectly to prevent both unreacted salt retention and base-catalyzed side reactions.

References

  • PubChem Compound Summary for CID 24051, o-Anisohydrazide. National Center for Biotechnology Information (NCBI).[Link]

  • Synthesis and Characterization of New N-acyl Hydrazone Derivatives as Potential Agents. PubMed Central (PMC). [Link]

  • Tuning Acylhydrazone Exchange Dynamics via Substituent Effects. ACS Publications.[Link]

Troubleshooting

Best inert atmosphere conditions for O-Anisic acid hydrazide hydrochloride stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the erratic yields and purity drops associated with sensitive pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the erratic yields and purity drops associated with sensitive pharmaceutical intermediates like[1].

Handling this compound requires more than just "storing it in the fridge." It requires a mechanistic understanding of its chemical vulnerabilities. This guide provides field-proven, self-validating protocols for establishing the best inert atmosphere conditions to ensure the long-term stability of your reagents.

Mechanistic Causality: Why Does O-Anisic Acid Hydrazide HCl Degrade?

To design an effective storage protocol, we must first understand the causality behind the degradation of O-Anisic acid hydrazide hydrochloride. This molecule suffers from a dual vulnerability:

  • Autoxidation of the Hydrazide Moiety: Hydrazides are intrinsically susceptible to oxygen-driven degradation. Oxygen acts as a radical initiator, forming highly reactive hydrazyl radicals that can lead to the formation of hazardous impurities, diacylhydrazines, or the irreversible release of nitrogen gas[2].

  • Hygroscopicity of the Hydrochloride Salt: While the HCl salt improves the compound's solubility for downstream synthesis, it renders the bulk powder highly hygroscopic. Absorbed atmospheric moisture creates a micro-aqueous environment on the powder's surface. This moisture not only lowers the activation energy for the [3] but also mobilizes trace transition metals (often present from glass containers or spatulas), which act as potent catalysts for further oxidation[4].

The Core Principle: An effective inert atmosphere must simultaneously exclude O2​ (to halt autoxidation) and H2​O (to prevent hydrolysis and metal-catalyzed radical formation).

Quantitative Data: Selecting the Right Inert Atmosphere

Not all inert gases perform equally when protecting hygroscopic solids on a benchtop. The table below summarizes the causality behind gas selection based on physical properties.

Atmosphere TypeDensity vs. Air (g/L at STP)Moisture ExclusionOxidation MitigationRelative Shelf-Life ExtensionBest Use Case
Ambient Air 1.22PoorPoor1x (Baseline)Not Recommended
Nitrogen ( N2​ ) 1.25Excellent (if purged)Excellent5x - 10xSealed Gloveboxes
Argon ( Ar ) 1.78Excellent (Blanketing)Excellent>10xBenchtop Vial Storage

Scientific Insight: Argon is approximately 46% denser than ambient air. When purged into a vial, it sinks to the bottom, creating a heavy, protective "blanket" directly over the O-Anisic acid hydrazide hydrochloride powder. Nitrogen, having a density nearly identical to air, is easily displaced by micro-currents when a vial is opened on the benchtop.

Workflow Visualization: Inert Handling Pathways

G A O-Anisic Acid Hydrazide HCl (Hygroscopic & O2 Sensitive) B Glovebox Handling (N2, <1 ppm H2O/O2) A->B Optimal Route C Benchtop Handling (Ambient Air) A->C High Risk Route E Long-Term Storage (-20°C, Sealed) B->E D Schlenk Line Purge (Argon Blanket) C->D Post-Use Recovery F Degradation (Hydrolysis & Oxidation) C->F Moisture/O2 Exposure D->E

Workflow for inert atmosphere handling of O-Anisic acid hydrazide HCl.

Troubleshooting & FAQs

Q: My O-Anisic acid hydrazide hydrochloride powder has clumped and turned slightly yellow. Is it still viable? A: No, it is highly recommended to discard or recrystallize the batch. Clumping is a primary indicator of moisture ingress (due to the hygroscopic HCl salt). The yellow/brown discoloration is a definitive visual marker of oxidative degradation, indicating that the hydrazide group has formed hydrazyl radicals and subsequent degradation byproducts[2]. Using this in an experiment will introduce hazardous impurities and drastically reduce your reaction yield.

Q: Does temperature matter if I am already using an Argon atmosphere? A: Yes. While Argon prevents new oxygen and moisture from interacting with the chemical, it does not stop the kinetic energy of the molecules. Any trace moisture already trapped in the crystal lattice will continue to drive slow hydrolysis[3]. Storing the Argon-purged vial at -20°C drastically reduces the kinetic rate of these residual degradation pathways.

Q: I don't have a glovebox. Can I just blow Nitrogen into the vial from a hose? A: This is a common but flawed practice. Simply blowing Nitrogen over a vial creates turbulent airflow that often traps ambient oxygen at the bottom of the vial via the Venturi effect. Furthermore, Nitrogen is too light to maintain a blanket. You must use a controlled Argon purge with a dual-needle venting system (detailed in the methodology below) to ensure true atmospheric displacement.

Step-by-Step Methodology: Self-Validating Argon Purge Protocol

To guarantee trustworthiness in your lab practices, every protocol must be self-validating. This benchtop Schlenk line protocol ensures that O-Anisic acid hydrazide hydrochloride is perfectly blanketed in Argon before returning to the freezer.

Materials Needed:

  • Schlenk line equipped with high-purity Argon (passed through a Drierite/molecular sieve column).

  • Mineral oil bubbler attached to the Schlenk line.

  • Two sterile, dry syringe needles (e.g., 18-gauge).

  • Parafilm and Teflon tape.

Step-by-Step Execution:

  • Septum Sealing: Cap the vial containing the O-Anisic acid hydrazide hydrochloride with a rubber septum. Do not open the vial to ambient air during this process.

  • Line Purging: Ensure the Argon line is flowing. The oil bubbler should show a steady rate of 1-2 bubbles per second.

  • Argon Introduction: Insert the primary needle (connected to the Argon line) through the septum.

  • Venting (The Critical Step): Immediately insert the secondary (empty) needle into the septum. Causality: Argon is heavier than air. As Argon fills the bottom of the vial, it physically pushes the lighter ambient air containing O2​ and H2​O up and out through the secondary vent needle.

  • Blanketing: Allow the Argon to flow for exactly 60 seconds.

  • Self-Validation Check: Remove the secondary vent needle first. Watch the Schlenk line oil bubbler. Because the vial is now a closed system receiving Argon, the bubbler's pressure will momentarily spike, confirming that the vial is under positive Argon pressure and no ambient air can backflow into the container.

  • Final Seal: Remove the primary Argon needle. Wrap the punctured septum tightly with Teflon tape (to seal the puncture holes), followed by Parafilm (to prevent moisture ingress). Store immediately at -20°C[5].

References

  • NIH PubMed Central (PMC). "Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs." National Institutes of Health. Available at:[Link]

  • Raines Lab (Wiley Online Library). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition. Available at:[Link]

  • ResearchGate. "Decomposition of Hydrazine in Aqueous Solutions." Journal of Environmental Quality. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Concentration for O-Anisic Acid Hydrazide Hydrochloride Reactions

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the optimization of catalyst concentra...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the optimization of catalyst concentration in the synthesis of O-Anisic acid hydrazide hydrochloride. As Senior Application Scientists, we have synthesized the following information to ensure technical accuracy and provide field-proven insights.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of O-Anisic acid hydrazide hydrochloride, with a focus on catalyst-related problems.

Question 1: My reaction yield is consistently low. Could the catalyst concentration be the issue?

Answer:

Yes, an incorrect catalyst concentration is a common reason for low yields. Both too little and too much catalyst can be detrimental.

  • Insufficient Catalyst: A low catalyst concentration will result in a slow or incomplete reaction, leaving a significant amount of unreacted starting material.[1] The catalyst's role is to facilitate the nucleophilic attack of hydrazine on the carbonyl carbon of the O-anisic acid derivative (e.g., methyl o-anisate). Without enough catalyst, the activation energy for this step remains high, and the reaction proceeds sluggishly.

  • Excessive Catalyst: While counterintuitive, an excess of catalyst can also lead to lower yields of the desired product. This is often due to the promotion of side reactions. For instance, some catalysts might encourage the formation of azines, where the hydrazide product reacts with another molecule of the starting material.[2] Additionally, a high catalyst load can complicate the purification process, leading to product loss during work-up.

Troubleshooting Steps:

  • Establish a Baseline: If you are developing a new procedure, start with a catalyst loading of 1-5 mol%. Many reactions show good results in this range.[3]

  • Systematic Optimization: Perform a series of small-scale reactions, varying the catalyst concentration (e.g., 1, 2.5, 5, 7.5, and 10 mol%) while keeping all other parameters (temperature, reaction time, solvent) constant.

  • Monitor Reaction Progress: Use an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor the consumption of starting materials and the formation of the product and any byproducts.[4] This will help you determine the optimal catalyst loading for maximum conversion and minimal side reactions.

  • Consider Catalyst Type: The optimal concentration can vary significantly between different types of catalysts (e.g., acid catalysts, base catalysts, organocatalysts). If one catalyst is not performing well, consider screening other types. For example, L-proline has been shown to be an effective and environmentally friendly organocatalyst for some hydrazide syntheses.[3]

Question 2: I'm observing a significant amount of an impurity in my final product. How can I determine if it's related to the catalyst and how can I minimize it?

Answer:

Impurity formation is a frequent challenge, and the catalyst can play a direct or indirect role.

Common Catalyst-Related Impurities:

  • Azine Formation: This is a common side reaction where two molecules of the carbonyl starting material react with one molecule of hydrazine, or the desired hydrazide reacts further.[2][5] This is often promoted by high temperatures and incorrect stoichiometry.

  • Diacyl Hydrazide: If an acid chloride is used as the starting material, the formation of a dipyridoyl hydrazine can occur.[6]

  • Products of Catalyst Decomposition: Some catalysts may not be stable under the reaction conditions and can decompose, leading to impurities.

Troubleshooting and Minimization Strategies:

  • Characterize the Impurity: If possible, isolate and characterize the main impurity using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Knowing the structure of the byproduct will provide valuable clues about the side reaction that is occurring.

  • Adjust Catalyst Loading: As mentioned previously, an excess of catalyst can promote side reactions. Try reducing the catalyst concentration.

  • Control Reaction Temperature: Higher temperatures can accelerate side reactions.[1] Experiment with running the reaction at a lower temperature for a longer period.

  • Modify Reagent Addition: Slowly adding the hydrazine hydrate to the reaction mixture can help to maintain a low concentration of the nucleophile, which can sometimes disfavor the formation of certain byproducts.[2]

  • Change the Catalyst: Some catalysts are more prone to promoting specific side reactions than others. If you suspect the catalyst is the culprit, consider switching to a different type. For example, if you are using a strong acid catalyst, you might try a milder one or an organocatalyst.

  • Ensure an Inert Atmosphere: For reactions sensitive to oxidation, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation byproducts.[2]

Frequently Asked Questions (FAQs)

This section covers broader questions related to the synthesis of O-Anisic acid hydrazide hydrochloride.

Question 1: What type of catalyst is typically used for the synthesis of O-Anisic acid hydrazide hydrochloride?

Answer:

The synthesis of hydrazides from carboxylic acids or their esters is essentially a nucleophilic acyl substitution reaction. The choice of catalyst depends on the starting material:

  • From O-Anisic Acid: The direct reaction of a carboxylic acid with hydrazine is often challenging and may require a coupling agent or be performed at high temperatures. Microwave-assisted synthesis has been shown to be effective for the direct reaction of some carboxylic acids with hydrazine hydrate, sometimes without an additional catalyst.[7][8]

  • From an Ester of O-Anisic Acid (e.g., Methyl o-anisate): This is a more common route. The reaction, known as hydrazinolysis, can be catalyzed by:

    • Acid Catalysts: A small amount of a mineral acid (like HCl or H₂SO₄) or a Lewis acid can be used. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydrazine.[9][10] Acetic acid is also commonly used as both a catalyst and a solvent.[11][12]

    • Base Catalysts: While less common for this specific transformation, in some cases, a base can be used to deprotonate the hydrazine, increasing its nucleophilicity. However, this can also promote side reactions.

    • Organocatalysts: Greener alternatives like L-proline have been shown to be effective catalysts for the synthesis of some hydrazide derivatives.[3]

    • No Catalyst: The reaction can sometimes be driven to completion by using an excess of hydrazine hydrate and heating, as hydrazine itself is a reasonably strong nucleophile.[11]

Question 2: What is the general mechanism for the formation of O-Anisic acid hydrazide?

Answer:

The reaction proceeds through a nucleophilic acyl substitution mechanism. When starting from an ester, the key steps are:

  • Activation of the Carbonyl Group (if an acid catalyst is used): The catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic carbonyl carbon of the O-anisic acid derivative. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[13]

  • Proton Transfer: A proton is transferred from the newly attached nitrogen to the leaving group (e.g., the -OR group of the ester).

  • Elimination of the Leaving Group: The lone pair on the oxygen atom reforms the C=O double bond, and the leaving group (e.g., an alcohol) is eliminated.

  • Deprotonation: The protonated carbonyl oxygen is deprotonated to regenerate the catalyst and yield the final O-Anisic acid hydrazide product.

The hydrochloride salt is then typically formed by treating the hydrazide with hydrochloric acid.

Question 3: How can I monitor the progress of my reaction?

Answer:

Effective reaction monitoring is crucial for optimization. The most common techniques are:

  • Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method to qualitatively assess the consumption of starting materials and the formation of the product.[4] By spotting the reaction mixture alongside the starting material, you can visually track the progress of the reaction. The difference in polarity between the starting ester and the more polar hydrazide product allows for good separation on a TLC plate.[4]

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the method of choice. It allows for accurate measurement of the concentration of reactants, products, and byproducts over time.[14]

  • Gas Chromatography (GC): GC can also be used, especially if the components of the reaction mixture are volatile.[14]

  • Spectroscopic Methods (IR, NMR): While not typically used for real-time monitoring, taking samples at different time points and analyzing them by IR or NMR can provide detailed information about the reaction's progress. For example, the disappearance of the ester carbonyl peak and the appearance of the amide carbonyl and N-H peaks in the IR spectrum would indicate product formation.[3]

Question 4: What are some key safety considerations when working with hydrazine hydrate?

Answer:

Hydrazine hydrate is a hazardous substance, and strict safety protocols must be followed.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling its corrosive and toxic vapors.[2]

  • Incompatibilities: Keep hydrazine hydrate away from oxidizing agents, acids, and finely powdered metals to prevent violent reactions.[2]

  • Toxicity: It is corrosive and can be readily absorbed through the skin. It is toxic if swallowed and can cause irritation to the respiratory tract.[2]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from heat and direct sunlight.[2]

Data and Protocols

Catalyst Loading Optimization Data

The following table provides a hypothetical example of data that could be generated during a catalyst loading optimization study.

EntryCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Yield (%)
11.066560
22.568582
35.049895
47.549893
510.049990

In this example, 5.0 mol% of the catalyst provides the best balance of high yield and efficient reaction time.

Experimental Protocol: Synthesis of O-Anisic Acid Hydrazide

This is a general protocol and may require optimization for your specific conditions.

  • To a solution of methyl o-anisate (1 equivalent) in a suitable solvent (e.g., ethanol), add the desired amount of catalyst (e.g., 5 mol% L-proline).

  • Add hydrazine hydrate (1.5 to 3 equivalents) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress using TLC.

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure O-Anisic acid hydrazide.

  • To form the hydrochloride salt, dissolve the purified hydrazide in a suitable solvent and treat with a stoichiometric amount of hydrochloric acid.

Visualizations

Troubleshooting Workflow for Low Yield

Sources

Troubleshooting

Addressing moisture sensitivity in O-Anisic acid hydrazide hydrochloride handling

Welcome to the technical support resource for O-Anisic acid hydrazide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on addre...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for O-Anisic acid hydrazide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on addressing the challenges associated with the moisture sensitivity of this compound. By understanding the underlying chemical principles, you can ensure the integrity of your materials and the reliability of your experimental outcomes.

Introduction: The Challenge of Hygroscopicity

O-Anisic acid hydrazide hydrochloride is a valuable building block in pharmaceutical and agrochemical synthesis, often used in the creation of hydrazone derivatives with potential bioactive properties.[1][2][3][4] However, its utility is intrinsically linked to its handling and storage, as the hydrochloride salt form can render it hygroscopic—prone to absorbing moisture from the atmosphere.[5][6][7] This moisture uptake is not a trivial issue; it can lead to physical changes such as clumping, and more critically, chemical degradation, thereby compromising sample purity and experimental reproducibility.[6]

This guide provides a structured, question-and-answer-based approach to navigate these challenges, grounded in established scientific principles and best laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What makes O-Anisic acid hydrazide hydrochloride sensitive to moisture?

A1: The moisture sensitivity of O-Anisic acid hydrazide hydrochloride stems from two primary chemical features:

  • The Hydrochloride Salt: Hydrochloride salts of organic compounds are often hygroscopic.[8] The chloride ion can form hydrogen bonds with water molecules, drawing them from the atmosphere into the solid lattice.[9]

  • The Hydrazide Functional Group: The hydrazide moiety (-CONHNH2) is susceptible to hydrolysis, a chemical reaction with water. This can lead to the degradation of the parent compound into o-anisic acid and hydrazine, compromising the integrity of your starting material.[10][11]

The combination of being a hydrochloride salt and containing a hydrazide group creates a compound that both readily attracts water and can be chemically altered by it.

Q2: How can I visually identify if my sample has been compromised by moisture?

A2: Visual inspection is the first line of defense. A pure, dry sample of O-Anisic acid hydrazide hydrochloride should be a free-flowing powder. Signs of moisture contamination include:

  • Clumping or Caking: The powder loses its fine, free-flowing nature and begins to form aggregates.[6][12]

  • Wet or Pasty Appearance: In cases of significant moisture absorption, the powder may appear damp or even form a paste.[12]

If you observe these changes, it is a strong indicator that the compound has been exposed to excess humidity. For critical experiments, using a fresh, uncontaminated lot is highly recommended.[12]

Q3: What are the ideal storage conditions for this compound?

A3: Proper storage is paramount to maintaining the quality of O-Anisic acid hydrazide hydrochloride. The key is to create a dry, inert environment.

Storage MethodDescriptionBest For
Tightly Sealed Container The original manufacturer's container or a well-sealed lab container.Short-term storage, frequent use.
Desiccator A sealed container with a desiccant (e.g., silica gel, calcium chloride) to absorb ambient moisture.[13][14][15][16]Long-term storage, protecting from atmospheric humidity.[17]
Glovebox (Inert Atmosphere) A sealed enclosure filled with an inert gas like nitrogen or argon, providing a moisture- and oxygen-free environment.[18][19][20][21]Handling highly sensitive materials, preparing samples for critical experiments.[22]

For optimal long-term stability, storing the compound in a desiccator within a cool, dry, and well-ventilated area is recommended.[23]

Q4: I need to prepare a stock solution. What precautions should I take?

A4: Preparing a stock solution requires careful attention to prevent moisture introduction.

  • Use Anhydrous Solvents: Ensure the solvent you are using is certified anhydrous or has been appropriately dried using standard laboratory techniques.

  • Minimize Exposure Time: Open the primary container of the O-Anisic acid hydrazide hydrochloride for the shortest time possible.[6][7][12] Have all necessary equipment (spatula, weigh boat, flask) clean, dry, and ready.[12]

  • Work Quickly: Weigh the required amount of powder swiftly and close the container immediately.[6][12]

  • Inert Atmosphere: For the most sensitive applications, prepare the solution inside a glovebox or under a stream of inert gas (e.g., nitrogen or argon).[24][25]

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments.

Issue 1: Inconsistent Experimental Results

Symptom: You observe significant variability in reaction yields, purity of products, or analytical readouts when using different batches or even the same batch of O-Anisic acid hydrazide hydrochloride over time.

Possible Cause: Moisture contamination and subsequent degradation of the starting material.

Troubleshooting Workflow:

Caption: Troubleshooting inconsistent results.

Explanation: This workflow starts with a simple visual check.[12] If moisture is suspected, the most direct solution is to use a fresh sample. If the powder appears fine, a quantitative method like Karl Fischer titration is the definitive way to measure water content and confirm or rule out moisture as the culprit.[26][27][][29]

Issue 2: Difficulty in Weighing an Accurate Amount of the Compound

Symptom: The powder is clumpy and difficult to handle, making it challenging to weigh a precise amount for your reaction.

Possible Cause: The compound has already absorbed a significant amount of moisture.

Troubleshooting Steps:

  • Do Not Use for Critical Experiments: A clumped powder indicates moisture contamination, and its purity is questionable.[12] Do not use this material for reactions where stoichiometry is critical.

  • Attempt to Salvage (for non-critical applications only):

    • In a Controlled Environment: Inside a glovebox or a very low-humidity environment, you can gently try to break up the clumps with a clean, dry spatula.[12]

    • Drying Under Vacuum: You may be able to remove some of the absorbed water by drying the material under high vacuum for an extended period, possibly with gentle heating.[30] Caution: Be aware that heating may also accelerate degradation. This method should be validated for your specific needs.

  • Best Practice - Discard and Replace: For reliable and reproducible science, the most trustworthy approach is to discard the compromised material and use a fresh, properly stored sample.

Experimental Protocols

Protocol 1: Quantitative Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately determining the water content in a sample.[27][][29][31] It is a specific method for water, unlike "loss on drying" which measures all volatiles.[32][33]

Principle: The method is based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.[26][34] The endpoint is detected electrochemically.[] There are two main types: volumetric and coulometric. Coulometric KF is ideal for very low water content (ppm levels).[31][35]

Step-by-Step Methodology (Volumetric Method):

  • Apparatus Setup:

    • Ensure the Karl Fischer titrator is clean, dry, and properly assembled. The titration vessel must be protected from atmospheric moisture using desiccants like silica gel.[26]

  • Solvent Preparation:

    • Add a suitable anhydrous solvent (e.g., methanol for water determination) to the dried titration vessel.[27]

  • Solvent Titration (Pre-titration):

    • Titrate the solvent with the Karl Fischer reagent until the endpoint is reached. This removes any residual water in the solvent and vessel, creating an anhydrous baseline.[27]

  • Sample Preparation and Addition:

    • Quickly and accurately weigh a suitable amount of O-Anisic acid hydrazide hydrochloride. The target amount should contain between 5-30 mg of water for optimal accuracy.[26]

    • Rapidly transfer the weighed sample into the titration vessel.[27]

  • Sample Titration:

    • Stir the sample to ensure it dissolves completely.

    • Begin the titration. The KF reagent will be added automatically until the electrochemical endpoint is detected.

  • Calculation:

    • The instrument's software will calculate the water content based on the volume of titrant used and the titrant's water equivalence factor (F).

    • The water equivalence factor (F), in mg of water per mL of reagent, is determined by standardizing the KF reagent against a known water standard, such as disodium tartrate dihydrate.[27]

    • % Water = [(Volume of KF reagent in mL) x (F in mg/mL) / (Sample weight in mg)] x 100

Protocol 2: Best Practices for Handling and Weighing

This protocol outlines the workflow for handling the compound to minimize moisture exposure.

G cluster_prep Preparation Phase cluster_handling Handling & Weighing cluster_post Post-Weighing Prep_Glassware Oven-dry all glassware (>4 hrs @ 140°C) Transfer_Compound Transfer compound container into controlled environment Prep_Glassware->Transfer_Compound Prep_Tools Ensure spatulas and weigh boats are clean and dry Prep_Tools->Transfer_Compound Prep_Environment Prepare controlled environment (Glovebox or Desiccator) Prep_Environment->Transfer_Compound Equilibrate Allow container to equilibrate to ambient temperature Transfer_Compound->Equilibrate Weigh Open container, weigh powder quickly, and immediately reseal Equilibrate->Weigh Use_Immediately Use weighed sample immediately Weigh->Use_Immediately Store_Properly Return main container to long-term storage (Desiccator) Weigh->Store_Properly

Caption: Workflow for handling moisture-sensitive compounds.

References

  • Laboratory Glove Box: Definition, Types & Functions. (n.d.). Thomasnet. Retrieved March 7, 2026, from [Link]

  • Water Determination (Karl Fischer Method). (n.d.). Japanese Pharmacopoeia. Retrieved March 7, 2026, from [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. (2019). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Glovebox. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline. Retrieved March 7, 2026, from [Link]

  • Ultimate High-Performance Gloveboxes for Sensitive Applications. (2025, February 27). PhotonExport. Retrieved March 7, 2026, from [Link]

  • Principles of Karl Fischer Moisture Measurement. (n.d.). KEM. Retrieved March 7, 2026, from [Link]

  • What Is a Laboratory Desiccator and What Is It Used For. (2025, June 17). POBEL. Retrieved March 7, 2026, from [Link]

  • Decompostion of Hydrazine in Aqueous Solutions. (n.d.). Academia.edu. Retrieved March 7, 2026, from [Link]

  • Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. (2011). Journal of Pharmaceutical Sciences. Retrieved March 7, 2026, from [Link]

  • Karl Fischer titration. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Karl Fischer Method of Moisture Detection. (n.d.). CSC Scientific. Retrieved March 7, 2026, from [Link]

  • Glove Box Under Controlled Atmosphere. (n.d.). Jacomex. Retrieved March 7, 2026, from [Link]

  • Salt Selection in Drug Development. (2026, March 15). Pharmaceutical Technology. Retrieved March 7, 2026, from [Link]

  • Desiccators Explained: How To Keep Samples Moisture-Free In The Lab. (2025, August 29). LabChoice. Retrieved March 7, 2026, from [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. (2019). ResearchGate. Retrieved March 7, 2026, from [Link]

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010, January 1). American Pharmaceutical Review. Retrieved March 7, 2026, from [Link]

  • Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. (2018). Applied and Environmental Microbiology. Retrieved March 7, 2026, from [Link]

  • What is a Desiccator? An In-Depth Guide to Drying, Storage and Safe Handling. (2025, August 30). LabRepCo. Retrieved March 7, 2026, from [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016, August 20). Journal of Pharmaceutical Sciences. Retrieved March 7, 2026, from [Link]

  • Proper Use of a Desiccator. (2022, August 15). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Humidity Control in Laboratories: 10 Best Practices to Protect Equipment and Results. (2026, January 6). Dickson. Retrieved March 7, 2026, from [Link]

  • Decompostion of Hydrazine in Aqueous Solutions. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Complete Guide to the Use of Desiccator in Laboratory Experiments. (2026, February 6). Glassment. Retrieved March 7, 2026, from [Link]

  • Karl Fischer Titration Guide for Water (Moisture) Determination. (n.d.). Mettler Toledo. Retrieved March 7, 2026, from [Link]

  • How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase. Retrieved March 7, 2026, from [Link]

  • Hygroscopic: What it Means, What You Need to Know. (2024, January 20). CORECHEM Inc. Retrieved March 7, 2026, from [Link]

  • Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. (n.d.). Mettler Toledo. Retrieved March 7, 2026, from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Retrieved March 7, 2026, from [Link]

  • The Chemical and Biochemical Degradation of Hydrazine. (1997). SciSpace. Retrieved March 7, 2026, from [Link]

  • The MSDS HyperGlossary: Hygroscopic. (2025, October 18). Interactive Learning Paradigms, Incorporated. Retrieved March 7, 2026, from [Link]

  • How To: Store Reagents. (n.d.). Department of Chemistry : University of Rochester. Retrieved March 7, 2026, from [Link]

  • 3: Performing Sensitive Reactions without a Schlenk Line. (2024, October 15). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Hydrazines as Substrates and Inhibitors of the Archaeal Ammonia Oxidation Pathway. (2022, April 6). Applied and Environmental Microbiology. Retrieved March 7, 2026, from [Link]

  • o-Anisic acid. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. (2018, April 15). PubMed. Retrieved March 7, 2026, from [Link]

  • Greener Synthesis, In-Silico and Theoretical Analysis of Hydrazides as Potential Antituberculosis Agents (Part 1). (2021, November 13). MDPI. Retrieved March 7, 2026, from [Link]

  • Synergistic effect of two hydrochlorides resulting in significantly enhanced performance of tin-based perovskite solar cells with 3D to quasi-2D structural transition. (2021). Journal of Materials Chemistry A. Retrieved March 7, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Quantification of O-Anisic Acid Hydrazide Hydrochloride

This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of O-Anisic acid hydrazide hydrochloride. Designed for researcher...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of O-Anisic acid hydrazide hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a comparative perspective against alternative analytical techniques and grounding every procedural choice in established scientific principles. The methodologies described herein are benchmarked against the rigorous standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4][5]

O-Anisic acid hydrazide hydrochloride (C₈H₁₁ClN₂O₂) is a versatile chemical intermediate utilized in the synthesis of various pharmaceutical agents.[6][7] Its precise quantification is critical for ensuring the quality, efficacy, and safety of downstream products. This guide presents a robust HPLC method, meticulously validated to demonstrate its suitability for this intended purpose, and compares it with a traditional UV-spectrophotometric approach.

The Superiority of HPLC: A Rationale

While various analytical techniques exist for the quantification of hydrazide compounds, such as spectrophotometry and titration, HPLC is often the method of choice in a pharmaceutical development setting.[8][9][10] The primary advantages of HPLC lie in its high specificity and sensitivity. It physically separates the analyte of interest from impurities and degradation products before quantification, a capability that is crucial for stability-indicating assays and for analyzing complex sample matrices. This guide will demonstrate the validation of an HPLC method that exemplifies these advantages.

I. The Proposed HPLC Method: A Deep Dive

The development of a robust HPLC method requires a systematic approach to selecting the stationary phase, mobile phase, and detection parameters to achieve optimal separation and sensitivity for the target analyte.

Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar C18 stationary phase is well-suited for retaining and separating moderately polar compounds like O-Anisic acid hydrazide hydrochloride from potential impurities.[11][12]
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 40:60 v/v)The combination of an organic modifier (acetonitrile) and an aqueous buffer allows for the fine-tuning of retention time. A slightly acidic pH ensures the protonation of the hydrazide group, leading to consistent retention and peak shape.
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and chromatographic efficiency.
Detection Wavelength 245 nmBased on the UV absorbance spectrum of the anisic acid moiety, this wavelength is expected to provide high sensitivity. A photodiode array (PDA) detector is recommended during method development to confirm the optimal wavelength and assess peak purity.
Injection Volume 10 µLA typical injection volume that minimizes band broadening while ensuring adequate mass on the column for detection.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak shape.

II. Method Validation: The Cornerstone of Trustworthiness

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][5] The following validation parameters are assessed in accordance with ICH Q2(R1) guidelines.[1][3][4]

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation A Prepare Standard & Sample Solutions B System Suitability Testing A->B C Specificity B->C D Linearity & Range C->D H Robustness C->H E Accuracy D->E F Precision (Repeatability & Intermediate) D->F G LOD & LOQ D->G

Caption: Workflow for the validation of the HPLC method.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol:

    • Prepare a solution of the placebo (all formulation components except the active pharmaceutical ingredient).

    • Prepare a standard solution of O-Anisic acid hydrazide hydrochloride.

    • Spike the placebo solution with the analyte.

    • Subject the analyte to forced degradation conditions (acid, base, oxidation, heat, and light).

    • Inject all solutions and analyze the chromatograms.

  • Acceptance Criteria: The peak for O-Anisic acid hydrazide hydrochloride should be well-resolved from any peaks originating from the placebo or degradation products (resolution > 2). The peak purity should be confirmed using a PDA detector.

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range.

  • Protocol:

    • Prepare a series of at least five standard solutions of O-Anisic acid hydrazide hydrochloride at different concentrations (e.g., 50% to 150% of the target assay concentration).

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed using a recovery study.

  • Protocol:

    • Prepare a placebo solution.

    • Spike the placebo with known amounts of O-Anisic acid hydrazide hydrochloride at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Data Summary:

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.5100.5%
120%120.0119.299.3%
  • Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay Precision):

    • Protocol: Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

    • Acceptance Criteria: The RSD for the combined data from both studies should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (Based on Signal-to-Noise Ratio):

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • This can be achieved by injecting a series of dilute solutions.

  • Data Summary:

ParameterSignal-to-Noise RatioEstimated Concentration
LOD ~ 3:10.05 µg/mL
LOQ ~ 10:10.15 µg/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary critical method parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Mobile phase composition (± 2% organic)

      • Column temperature (± 2 °C)

      • pH of the buffer (± 0.2 units)

    • Analyze the system suitability parameters for each condition.

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates, and retention time) should remain within acceptable limits for all variations.

III. Alternative Method: UV-Spectrophotometry

A simpler, alternative method for the quantification of hydrazide compounds is UV-spectrophotometry.[13] This technique often involves a derivatization reaction to produce a colored product that can be measured.[9][14]

UV-Spectrophotometric Method Protocol
  • Standard Preparation: Prepare a series of standard solutions of O-Anisic acid hydrazide hydrochloride in a suitable solvent (e.g., methanol).

  • Sample Preparation: Dissolve the sample in the same solvent.

  • Measurement: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which would need to be determined (e.g., around 245 nm).

  • Quantification: Calculate the concentration of the analyte in the sample by comparing its absorbance to the standard curve.

IV. Comparative Analysis: HPLC vs. UV-Spectrophotometry

The choice between HPLC and UV-spectrophotometry depends on the specific requirements of the analysis.

Method_Comparison cluster_hplc HPLC cluster_uv UV-Spectrophotometry H1 High Specificity H2 High Sensitivity H3 Stability-Indicating H4 Higher Cost & Complexity U1 Lower Specificity U2 Lower Sensitivity U3 Prone to Interference U4 Lower Cost & Simplicity

Sources

Comparative

Advanced LC-MS/MS Strategies for Impurity Profiling of O-Anisic Acid Hydrazide: A Comparative Guide

Executive Summary O-Anisic acid hydrazide (also known as 2-methoxybenzhydrazide) is a critical intermediate in pharmaceutical synthesis[1]. However, its production inherently risks the generation of complex aromatic impu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-Anisic acid hydrazide (also known as 2-methoxybenzhydrazide) is a critical intermediate in pharmaceutical synthesis[1]. However, its production inherently risks the generation of complex aromatic impurities and, critically, residual hydrazine—a highly reactive, Class 2 genotoxic impurity strictly regulated under ICH M7 guidelines[2].

This guide objectively compares traditional High-Performance Liquid Chromatography (HPLC-UV) and standard Liquid Chromatography-Mass Spectrometry (LC-MS) against an Orthogonal LC-MS/MS Workflow . By examining the causality behind column chemistry selection and sample preparation, we demonstrate why a dual-method approach (Phenyl-Hexyl HRMS for aromatics + Derivatization-MRM for hydrazine) is the only self-validating system capable of meeting modern regulatory thresholds.

The Analytical Challenge: Chemistry & Causality

To design an effective analytical method, we must first understand the physics and chemistry of the target molecule and its degradants. O-Anisic acid hydrazide contains an electron-donating methoxy group on a benzene ring, creating a highly specific electron density profile.

During synthesis, three primary classes of impurities arise:

  • Genotoxic Reagents: Unreacted hydrazine hydrate.

  • Hydrolysis Degradants: O-Anisic acid.

  • Over-reaction Products: Dimerized compounds such as N,N'-bis(2-methoxybenzoyl)hydrazine.

SynthesisPathway A 2-Methoxybenzoate (Precursor) C O-Anisic Acid Hydrazide (Target API) A->C Synthesis B Hydrazine (Reagent) B->C D Residual Hydrazine (Genotoxic Impurity) B->D Unreacted E Dimer Impurity (Over-reaction) C->E + Precursor

Fig 1. Synthesis pathway and primary impurity generation for O-Anisic acid hydrazide.

Why Traditional Approaches Fail
  • The C18 Limitation: Traditional C18 columns rely purely on dispersive (hydrophobic) interactions. Because O-Anisic acid hydrazide and its dimer share similar hydrophobic profiles, C18 columns often fail to resolve them, leading to co-elution and ion suppression.

  • The Hydrazine Problem: Hydrazine ( NH2​−NH2​ ) is highly polar, elutes in the void volume of any reversed-phase column, and lacks a UV chromophore. Furthermore, its low molecular weight (m/z 33) falls into the high-chemical-noise region of mass spectrometry, making direct LC-MS detection nearly impossible at trace levels[3].

Comparative Performance Analysis

To overcome these limitations, an orthogonal approach is required. High-resolution tandem mass spectrometry (HR/MS/MS) is utilized for the structural elucidation of aromatic degradants[4], while a targeted derivatization strategy is employed for hydrazine[3].

The table below objectively compares the performance of three analytical approaches for this specific matrix:

Analytical ParameterTraditional HPLC-UV (C18)Standard LC-MS (C18, Single Quad)Orthogonal LC-MS/MS (Phenyl-Hexyl + Deriv-MRM)
Aromatic Resolution Poor (Co-elution of isomers)Poor (Relies solely on m/z separation)Excellent (π-π selectivity resolves isomers)
Hydrazine Detection Not possible (No chromophore)Poor (Void volume elution, high MS noise)Excellent (Derivatized, retained, low noise)
Sensitivity (LOD) ~0.05% (500 ppm)~0.01% (100 ppm)< 0.0001% (1 ppm)
Structural Elucidation NoneMolecular weight onlyFull MS/MS fragmentation profiling

The Orthogonal LC-MS/MS Workflow

By splitting the analysis into two specialized streams, we create a comprehensive and self-validating impurity profile.

Workflow S Sample Prep P1 Direct Dilution S->P1 P2 Chemical Derivatization S->P2 C1 Phenyl-Hexyl Column (π-π Selectivity) P1->C1 C2 C18 Column (Hydrophobic Retention) P2->C2 M1 HRMS (ddMS2) Structural Elucidation C1->M1 M2 Triple Quad (MRM) Trace Quantitation C2->M2

Fig 2. Orthogonal LC-MS/MS workflow for comprehensive impurity profiling.

Protocol 1: High-Resolution Profiling of Aromatic Impurities

Causality: A Phenyl-Hexyl stationary phase provides orthogonal π-π and dipole-dipole interactions that exploit the electron-rich methoxy group of O-Anisic acid hydrazide, separating it cleanly from its des-methyl or dimeric impurities.

  • Sample Preparation: Accurately weigh 10 mg of O-Anisic acid hydrazide and dissolve in 10 mL of Methanol:Water (50:50, v/v) to achieve a 1 mg/mL concentration.

  • Chromatographic Separation:

    • Column: Phenomenex Kinetex Phenyl-Hexyl (100 mm × 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B hold for 1 min, ramp to 95% B over 12 min, hold for 3 min. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (HRMS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Full Scan (m/z 100-800) with Data-Dependent MS2 (ddMS2) for structural elucidation[4].

  • Self-Validating System Suitability (SST): Inject a reference standard mix of O-Anisic acid and the API. The chromatographic resolution ( Rs​ ) between the API and O-Anisic acid must be ≥2.0 to proceed.

Protocol 2: Trace Genotoxic Hydrazine Quantification

Causality: Derivatizing hydrazine with a bulky, hydrophobic reagent like 2-hydroxy-1-naphthaldehyde adds a hydrophobic tag, allowing strong retention on a standard C18 column. It also shifts the mass to a noise-free region, enabling ultra-sensitive detection[3].

  • Sample Preparation & Derivatization:

    • Transfer 100 µL of the 1 mg/mL sample solution to a silanized autosampler vial.

    • Self-Validation Step: Add 10 µL of Hydrazine- 15N2​ internal standard (100 ng/mL). This isotope-labeled standard corrects for matrix effects and variations in derivatization efficiency.

    • Add 50 µL of derivatizing agent (2-hydroxy-1-naphthaldehyde, 1 mg/mL in methanol).

    • Incubate at 40°C for 30 minutes to ensure complete hydrazone formation.

  • Chromatographic Separation:

    • Column: Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: Isocratic 40% 10mM Ammonium Acetate / 60% Methanol. Flow rate: 0.3 mL/min.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization: ESI positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for the derivatized hydrazine and the 15N2​ -labeled internal standard.

  • Self-Validating System Suitability (SST): The signal-to-noise (S/N) ratio for the LOQ standard (0.04 ppm) must be ≥10 . The internal standard peak area RSD across all injections must be ≤5.0% .

Experimental Validation Data

When executed correctly, the orthogonal LC-MS/MS workflow yields highly robust validation metrics that easily satisfy ICH Q2(R1) and ICH M7 requirements.

AnalyteAnalytical ApproachLinearity ( R2 )LOD (ppm)LOQ (ppm)Spike Recovery (%)
O-Anisic Acid Phenyl-Hexyl LC-HRMS0.99950.501.5098.5 - 101.2
Dimer Impurity Phenyl-Hexyl LC-HRMS0.99910.802.4097.8 - 102.0
Hydrazine Derivatization LC-MS/MS0.99980.020.0499.1 - 101.4

Conclusion

For the impurity profiling of O-Anisic acid hydrazide, relying on a single traditional C18 LC-UV or LC-MS method introduces severe blind spots—particularly regarding genotoxic hydrazine and co-eluting aromatic dimers. By adopting an orthogonal strategy that pairs Phenyl-Hexyl column chemistry for π-π selectivity with a targeted derivatization-MRM workflow, analytical scientists can achieve a self-validating, highly sensitive, and regulatory-compliant impurity profile.

References

  • Analytical method development and validation for quantification of prominent genotoxic impurity in the marketed formulation of fluconazole using LC–MS/MS. tandfonline.com.
  • A Universal Strategy for Evaluation and Quantification of Potential Genotoxic Impurities of Hydrazine Deriv
  • 2-Methoxybenzhydrazide - the NIST WebBook. nist.gov.
  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. americanpharmaceuticalreview.com.

Sources

Validation

A Senior Application Scientist’s Guide to Validating the Purity of Commercial O-Anisic Acid Hydrazide Hydrochloride Batches

Introduction: The Imperative of Purity in a Versatile Intermediate O-Anisic acid hydrazide hydrochloride (2-methoxybenzohydrazide hydrochloride, CAS No. 21018-12-2) is a crucial chemical intermediate.

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in a Versatile Intermediate

O-Anisic acid hydrazide hydrochloride (2-methoxybenzohydrazide hydrochloride, CAS No. 21018-12-2) is a crucial chemical intermediate. Its applications span from pharmaceutical development, where it serves as a building block for anti-inflammatory and analgesic drugs, to analytical chemistry as a reagent for detecting carbonyl compounds.[1][2] Given its role in the synthesis of bioactive molecules and other high-stakes applications, the purity of this compound is not a trivial specification—it is a critical parameter that dictates reaction efficiency, yield, and, most importantly, the safety and efficacy of the final product.

Commercial batches can contain a variety of impurities stemming from the synthesis pathway, including unreacted starting materials (e.g., o-anisic acid), residual solvents, inorganic salts, and by-products from side reactions. A seemingly pure batch by one analytical method may reveal significant impurities when scrutinized by another. This guide provides a multi-faceted analytical strategy for the comprehensive validation of O-Anisic acid hydrazide hydrochloride purity, ensuring that researchers and drug development professionals can proceed with confidence. Our approach is built on a foundation of orthogonal analytical techniques, creating a self-validating system for robust quality assessment.

The Analytical Gauntlet: A Multi-Technique Approach

No single analytical method can provide a complete picture of a compound's purity. True validation comes from the convergence of evidence from several orthogonal techniques, each interrogating different physicochemical properties of the sample. This section details the core methods for a comprehensive purity assessment.

The logical flow of analysis should progress from broad characterization and quantification to specific impurity identification, as illustrated below.

Purity_Validation_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Primary Quantification cluster_2 Phase 3: Structural Confirmation & In-depth Analysis cluster_3 Phase 4: Final Evaluation A Receive Commercial Batch B Visual Inspection (Color, Form) A->B C Melting Point Determination B->C D Water Content (Karl Fischer Titration) C->D E HPLC-UV Analysis (Organic Impurities & Purity %) D->E F Iodometric Titration (Assay %) D->F G ¹H NMR Spectroscopy (Structural Identity & Impurity Profile) E->G H GC-MS Analysis (Volatile/Semi-Volatile Impurities) E->H I Consolidate Data F->I G->I H->I J Purity Verdict (Accept/Reject Batch) I->J

Caption: Logical workflow for comprehensive purity validation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Organic Impurities

Expertise & Experience: HPLC, particularly in a reverse-phase (RP-HPLC) setup, is the cornerstone of purity analysis for non-volatile organic compounds. Its strength lies in its ability to separate the main compound from structurally similar impurities, such as precursors or degradation products. For O-Anisic acid hydrazide, this method is ideal for detecting and quantifying residual o-anisic acid or other aromatic impurities.[3] A UV detector is highly effective due to the aromatic nature of the analyte.

Trustworthiness: The protocol's validity is ensured by using a well-characterized reference standard, performing system suitability tests (e.g., checking tailing factor, theoretical plates), and validating the method for linearity, accuracy, and precision as per ICH guidelines.[4]

Experimental Protocol: RP-HPLC Method

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid is used to ensure the analytes are protonated, leading to better peak shape and consistent retention times.[5]

  • Gradient Elution: A typical gradient would be to start with a high percentage of aqueous phase (e.g., 95% A) and gradually increase the organic phase (e.g., to 95% B) over 20-30 minutes. This ensures the elution of both polar and non-polar impurities.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the absorbance maximum of O-Anisic acid hydrazide (approx. 240 nm and 295 nm, to be determined by PDA scan).

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Calculate purity by the area normalization method. The percentage purity is the area of the main peak divided by the total area of all peaks, multiplied by 100.

Titration: The Gold Standard for Assay

Expertise & Experience: While HPLC measures purity relative to other UV-active compounds, it can be blind to impurities that lack a chromophore or are present in the solvent front. Titration provides an absolute measure of the amount of the active hydrazide functional group, delivering a highly accurate assay value. The iodometric titration method is a classic and robust choice for hydrazide hydrochlorides.[6][7] The reaction involves the oxidation of the hydrazine moiety by a standard solution of potassium iodate in an acidic medium.

Trustworthiness: This is a primary analytical method recognized by pharmacopeias.[7] Its accuracy is directly linked to the accuracy of the standardized titrant and the precise measurement of the sample weight. Performing a blank titration corrects for any potential interferences.

Experimental Protocol: Iodometric Titration

  • Reagents:

    • 0.05 M Potassium Iodate (KIO₃) solution, standardized.

    • Concentrated Hydrochloric Acid (HCl).

    • Chloroform or Carbon Tetrachloride (as indicator solvent).

  • Procedure: a. Accurately weigh approximately 150 mg of the O-Anisic acid hydrazide hydrochloride sample. b. Transfer to a 250 mL glass-stoppered flask. c. Dissolve the sample in 25 mL of deionized water. d. Add 25 mL of concentrated HCl and 5 mL of chloroform.[7] The mixture should be cooled to room temperature. e. Titrate with the standardized 0.05 M KIO₃ solution, stoppering and shaking vigorously after each addition. f. Initially, the chloroform layer will turn a violet/purple color due to the formation of free iodine. g. The endpoint is reached when the violet color in the chloroform layer completely disappears and does not reappear after 5 minutes of standing.[6][7]

  • Calculation: Assay (%) = (V × M × F × 100) / W

    • V = Volume of KIO₃ solution used (mL)

    • M = Molarity of KIO₃ solution (mol/L)

    • W = Weight of the sample (mg)

    • F = Molar equivalence factor (For C₈H₁₁ClN₂O₂, the molecular weight is 202.64 g/mol . Based on the stoichiometry of the reaction with KIO₃, the factor needs to be calculated accordingly. Typically, one mole of hydrazide reacts with one mole of I⁺, derived from KIO₃).

¹H NMR Spectroscopy: Unambiguous Structural Confirmation

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled view of the molecule's chemical structure. For purity analysis, ¹H NMR can confirm the identity of the main component and simultaneously detect and help identify impurities that have proton signals distinct from the main compound. It is especially powerful for spotting isomeric impurities or residual solvents. The spectrum of O-Anisic acid hydrazide hydrochloride is expected to show distinct signals for the methoxy group protons, the aromatic protons, and the hydrazide protons.[8][9]

Trustworthiness: The chemical shifts and coupling constants are fundamental properties of a molecule's structure, making NMR a definitive identification technique. Quantitative NMR (qNMR) can also be performed using a certified internal standard for highly accurate assay determination without the need for a specific reference standard of the analyte itself.

Experimental Protocol: ¹H NMR Analysis

  • Instrumentation: NMR Spectrometer (300 MHz or higher is recommended for better resolution).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it solubilizes the hydrochloride salt well and does not exchange with the labile N-H protons.

  • Data Acquisition: Acquire a standard 1D proton spectrum.

  • Data Analysis:

    • Confirm Identity: Check for the expected signals: a singlet for the -OCH₃ group (around 3.8-4.0 ppm), a multiplet pattern for the four aromatic protons (in the 6.9-7.8 ppm region), and exchangeable peaks for the -CONHNH₃⁺ protons.

    • Detect Impurities: Look for unexpected peaks. For example, a sharp singlet around 2.5 ppm would indicate residual DMSO from synthesis, while peaks corresponding to o-anisic acid would lack the hydrazide signals. Integrate the impurity peaks relative to a known peak of the main compound to estimate their concentration.

Comparative Analysis of Commercial Batches

To illustrate the power of this multi-technique approach, consider the hypothetical data for three different commercial batches of O-Anisic acid hydrazide hydrochloride.

Analytical Test Batch A (High Purity) Batch B (Contains Inorganic Impurity) Batch C (Contains Organic Impurity) Method Rationale
Appearance White crystalline powderWhite crystalline powderOff-white powderA simple but crucial first check for gross contamination or degradation.
Melting Point 178-180 °C177-179 °C172-176 °CA narrow melting range close to the reference value suggests high purity. A depression or broad range indicates impurities.
Water Content (KF) 0.15%4.5%0.20%Quantifies water, a common impurity that lowers the assay value but is invisible to HPLC-UV.
HPLC Purity (Area %) 99.8%99.7%98.5% (Impurity at RRT 0.85)Excellent for separating and quantifying UV-active organic impurities.
Titration Assay (%) 99.7%95.2%98.3%Provides the true content of the active hydrazide. Discrepancy with HPLC points to non-UV active or inorganic impurities, or water.
¹H NMR Conforms to structureConforms, but shows high water peakConforms, but shows small peaks consistent with o-anisic acidConfirms identity and provides a profile of proton-containing impurities.
Conclusion Accept. High purity across all tests.Reject. High water content significantly lowers the actual amount of active compound, despite high HPLC purity.Reject. Contains a significant organic impurity (likely o-anisic acid), confirmed by both HPLC and NMR.A holistic verdict based on converging data.

digraph "Technique_Impurity_Correlation" {
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node [shape=ellipse, style="filled", fontname="Arial", fontsize=11];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_Techniques" {
    label="Analytical Techniques";
    style="filled";
    color="#F1F3F4";
    node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
    HPLC [label="HPLC-UV"];
    Titration [label="Titration"];
    NMR [label="¹H NMR"];
    KF [label="Karl Fischer"];
    GCMS [label="GC-MS"];
}

subgraph "cluster_Impurities" {
    label="Impurity Types";
    style="filled";
    color="#F1F3F4";
    node [fillcolor="#34A853", fontcolor="#FFFFFF"];
    Org [label="Organic Impurities\n(e.g., o-anisic acid)"];
    Inorg [label="Inorganic Salts"];
    Water [label="Water"];
    Solv [label="Residual Solvents"];
    Isomer [label="Isomeric Impurities"];
}

HPLC -> Org [color="#EA4335", style=bold];
Titration -> Org [color="#5F6368"];
Titration -> Inorg [color="#5F6368"];
NMR -> Org [color="#EA4335", style=bold];
NMR -> Solv [color="#EA4335", style=bold];
NMR -> Isomer [color="#EA4335", style=bold];
KF -> Water [color="#EA4335", style=bold];
GCMS -> Solv [color="#EA4335", style=bold];

{rank=same; HPLC; Titration; NMR; KF; GCMS;}
{rank=same; Org; Inorg; Water; Solv; Isomer;}

}

Caption: Correlation of analytical techniques to detectable impurity types.

Conclusion

Validating the purity of a critical raw material like O-Anisic acid hydrazide hydrochloride is a rigorous process that cannot rely on a single data point. By systematically employing an orthogonal set of analytical techniques—HPLC for organic profile, titration for absolute assay, NMR for structural identity, and Karl Fischer for water content—a comprehensive and trustworthy purity assessment can be achieved. This guide provides the framework and detailed protocols for establishing such a system, empowering researchers and developers to ensure the quality and integrity of their work from the very first step.

References

  • Superior o-Anisic Hydrazide for Advanced Applications. (n.d.). Google Cloud.
  • Hydrazide o-anisique. (n.d.). Chem-Impex.
  • Analytical Methods for Hydrazines. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Separation of p-Anisic acid, hydrazide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Benzoic acid,2-methoxy-, hydrazide, hydrochloride (1:1). (n.d.). Guidechem.
  • O-ANISIC ACID HYDRAZIDE HYDROCHLORIDE AldrichCPR. (n.d.). Sigma-Aldrich.
  • Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds. (n.d.). Benchchem.
  • o-Anisohydrazide | C8H10N2O2. (n.d.). PubChem.
  • Determination of Purity of Hydrazine Hydrate. (n.d.). BHEL.
  • HPLC method for simultaneous estimation. (n.d.). IAJPS.
  • The Determination of Hydrazine. (n.d.). OSTI.GOV.
  • Japanese Pharmacopoeia XIV. (n.d.). Official Monographs for Part I / Hydralazine Hydrochloride Powder.
  • o-Anisic acid(579-75-9) 1H NMR spectrum. (n.d.). ChemicalBook.
  • b: Chemical structure and arranged 1DNMR spectra data of o-anisic acid. (n.d.). ResearchGate.

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Comparative

A Comparative Analysis of Methoxybenzoic Acid Hydrazide Isomers Using FTIR Spectroscopy

Abstract The positional isomerism of substituents on an aromatic ring can profoundly influence a molecule's physicochemical properties, biological activity, and solid-state structure. For researchers in drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The positional isomerism of substituents on an aromatic ring can profoundly influence a molecule's physicochemical properties, biological activity, and solid-state structure. For researchers in drug development and materials science, the ability to rapidly and reliably differentiate between isomers such as ortho-, meta-, and para-methoxybenzoic acid hydrazide is crucial. This guide provides an in-depth comparison of these three isomers using Fourier-Transform Infrared (FTIR) spectroscopy, a powerful and accessible analytical technique. We will explore the theoretical underpinnings of their spectral differences, present a detailed experimental protocol for analysis, and provide a comparative analysis of the resulting spectra, supported by experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage FTIR for the structural elucidation and differentiation of aromatic isomers.

Introduction: The Significance of Isomeric Purity

Methoxybenzoic acid hydrazides are a class of organic compounds with applications in medicinal chemistry and materials science. The position of the methoxy group on the benzene ring—ortho (2-), meta (3-), or para (4-)—can significantly alter the molecule's electronic distribution, hydrogen bonding capabilities, and overall conformation.[1] These structural nuances can, in turn, dictate a compound's efficacy as a pharmaceutical agent or its performance characteristics in a material. Consequently, robust analytical methods for isomeric differentiation are paramount for ensuring product quality, understanding structure-activity relationships, and meeting regulatory requirements.

FTIR spectroscopy is a highly effective technique for this purpose. It probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups and overall structure. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite molecular vibrations, such as stretching and bending of bonds. Even subtle changes in molecular geometry and electronic environment, as seen in positional isomers, can lead to discernible shifts in the FTIR spectrum.

Experimental Methodology

To ensure the acquisition of high-quality, reproducible FTIR spectra for comparative analysis, a standardized experimental protocol is essential. The following section details the recommended procedure for sample preparation using the potassium bromide (KBr) pellet method and subsequent spectral acquisition.

Materials and Equipment
  • Ortho-methoxybenzoic acid hydrazide

  • Meta-methoxybenzoic acid hydrazide

  • Para-methoxybenzoic acid hydrazide

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Fourier-Transform Infrared (FTIR) Spectrometer

KBr Pellet Preparation Protocol

The KBr pellet technique is a common method for analyzing solid samples in transmission FTIR.[2][3] The goal is to create a thin, transparent disc where the analyte is uniformly dispersed in the KBr matrix, which is transparent to infrared radiation.

Rationale for Key Steps:

  • Drying KBr: KBr is hygroscopic and readily absorbs atmospheric moisture. Water exhibits strong IR absorption bands (a broad peak around 3400 cm⁻¹ and another around 1630 cm⁻¹) that can obscure sample peaks.[4] Therefore, it is crucial to use thoroughly dried KBr.

  • Sample-to-KBr Ratio: The concentration of the sample in the KBr should be approximately 0.5-2% by weight.[3][5] Too high a concentration can lead to total absorption of the IR beam and distorted peaks.

  • Grinding: The sample should be ground to a fine powder to reduce particle size, which minimizes scattering of the infrared radiation.[2] It is recommended to grind the sample first and then gently mix it with the KBr.[4]

  • Pressing: Applying high pressure (typically 8-10 metric tons) causes the KBr to "cold-flow" and form a transparent pellet.[3][4]

Step-by-Step Procedure:

  • Dry KBr: Dry the spectroscopy-grade KBr powder in an oven at 110 °C overnight and store it in a desiccator until use.[2]

  • Weighing: Weigh approximately 1-2 mg of the methoxybenzoic acid hydrazide isomer and 100-200 mg of dried KBr.

  • Grinding and Mixing: First, grind the sample in an agate mortar and pestle until a fine powder is obtained. Then, add the KBr and gently but thoroughly mix to ensure a homogenous mixture.[4][6]

  • Pellet Formation: Transfer the mixture to a pellet die. Assemble the die and place it in a hydraulic press.

  • Pressing: Gradually apply a pressure of 8-10 metric tons and hold for 1-2 minutes.[3][4]

  • Pellet Removal: Carefully release the pressure and disassemble the die to retrieve the transparent pellet.

  • Analysis: Place the pellet in the sample holder of the FTIR spectrometer.

FTIR Data Acquisition
  • Background Spectrum: Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Spectral Range: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

  • Resolution and Scans: A resolution of 4 cm⁻¹ and an accumulation of 32 scans are typically sufficient for good signal-to-noise ratio.

Results and Discussion: A Comparative Spectral Analysis

The FTIR spectra of ortho-, meta-, and para-methoxybenzoic acid hydrazide isomers exhibit both commonalities, due to the presence of the same functional groups, and distinct differences arising from the varied positions of the methoxy substituent. The key vibrational bands to consider are the N-H stretching, C=O stretching (Amide I), N-H bending (Amide II), C-N stretching (Amide III), aromatic C-H stretching, and C-O-C stretching of the methoxy group.

Diagram 1: Experimental Workflow for FTIR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Dry KBr P2 Weigh Sample & KBr P1->P2 P3 Grind & Mix P2->P3 P4 Press Pellet P3->P4 A1 Collect Background P4->A1 Place pellet in spectrometer A2 Acquire Sample Spectrum A1->A2 D1 Identify Key Bands A2->D1 D2 Compare Isomer Spectra D1->D2 D3 Correlate Structure & Spectrum D2->D3

Caption: Workflow for FTIR analysis of methoxybenzoic acid hydrazide isomers.

Key Vibrational Band Assignments

The following table summarizes the expected and observed vibrational frequencies for the key functional groups in the three isomers.

Vibrational Mode Functional Group Ortho-isomer (cm⁻¹) Meta-isomer (cm⁻¹) Para-isomer (cm⁻¹) Comments
N-H Stretch-NH-NH₂~3300-3200~3300-3200~3300-3200Multiple bands due to symmetric and asymmetric stretching of the -NH₂ group and the -NH stretch.[7][8]
Aromatic C-H StretchAr-H~3100-3000~3100-3000~3100-3000Typically appear as multiple weak bands just above 3000 cm⁻¹.[9][10]
C=O Stretch (Amide I)-C=O~1650~1660~1645The position is sensitive to hydrogen bonding and electronic effects.[11][12]
N-H Bend (Amide II)-NH₂~1620~1625~1615Involves N-H bending and C-N stretching.
Aromatic C=C StretchAr C=C~1600-1450~1600-1450~1600-1450Multiple bands are characteristic of the aromatic ring.[9]
C-O-C Asymmetric StretchAr-O-CH₃~1250~1260~1255A strong band characteristic of the aryl-alkyl ether linkage.[13]
C-O-C Symmetric StretchAr-O-CH₃~1030~1040~1025Another characteristic band for the methoxy group.[13]
Aromatic C-H Out-of-Plane BendAr-H~750Multiple bandsMultiple bandsThe pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring.[9][14]
Isomer-Specific Spectral Features

While the isomers share many common peaks, the position of the methoxy group introduces subtle yet significant differences in their FTIR spectra, particularly in the "fingerprint region" (below 1500 cm⁻¹).

  • Ortho-isomer (2-methoxybenzoic acid hydrazide): The proximity of the methoxy group to the hydrazide moiety can lead to intramolecular hydrogen bonding between the methoxy oxygen and the N-H protons. This can cause a broadening and a slight shift to lower wavenumbers of the N-H stretching bands compared to the other isomers. The C=O (Amide I) band may also be affected, potentially shifting to a lower frequency.

  • Meta-isomer (3-methoxybenzoic acid hydrazide): In the meta-isomer, the methoxy group is electronically withdrawing through its inductive effect but has a weaker resonance effect compared to the ortho and para positions. This can result in a slightly higher frequency for the C=O stretching vibration compared to the other two isomers. The out-of-plane C-H bending region will show a pattern characteristic of 1,3-disubstitution.

  • Para-isomer (4-methoxybenzoic acid hydrazide): The para-isomer allows for strong resonance effects of the electron-donating methoxy group, which can influence the electron density of the carbonyl group. This may lead to a lower C=O stretching frequency compared to the meta-isomer. The out-of-plane C-H bending region will exhibit a strong absorption band characteristic of 1,4-disubstitution, which is often a key differentiating feature.

Diagram 2: Molecular Structures of Isomers

G cluster_ortho Ortho-isomer cluster_meta Meta-isomer cluster_para Para-isomer O O M M P P

Caption: The molecular structures of the ortho-, meta-, and para-isomers.

Conclusion

FTIR spectroscopy provides a rapid, reliable, and non-destructive method for the differentiation of ortho-, meta-, and para-methoxybenzoic acid hydrazide isomers. The key distinguishing features are found in the shifts of the C=O (Amide I) stretching frequency, the N-H stretching bands, and, most diagnostically, the pattern of C-H out-of-plane bending vibrations in the fingerprint region, which is directly correlated to the substitution pattern on the aromatic ring. By following a standardized experimental protocol and carefully analyzing these key spectral regions, researchers can confidently identify and differentiate between these closely related isomers, ensuring the integrity and quality of their work in drug development and materials science.

References

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • YouTube. (2020, November 28). KBr Pellet Preparation for FTIR Analysis. Retrieved from [Link]

  • PIKE Technologies. (n.d.). Perfect Pellet Making. Retrieved from [Link]

  • YouTube. (2023, November 3). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra (thin film) of poly(amide-imide-hydrazide) IV a after sequential heating. Retrieved from [Link]

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  • ACS Publications. (n.d.). Importance of the Conformation of Methoxy Groups on the Vibrational and Electrochemical Properties of Ubiquinones. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectral data (υ, cm-1) of hydrazide derivatives 1 and 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol.... Retrieved from [Link]

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  • ResearchGate. (n.d.). FTIR spectra of (a) fatty hydrazides and (bi-biv) N,N-dimethyl fatty.... Retrieved from [Link]

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  • Asian Journal of Chemistry. (2010). Vibrational Spectra and Normal Coordinate Calculations of para-Methoxy Benzoic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

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  • PubMed. (2013, June 15). Structural conformations and density functional study on the intramolecular charge transfer based on vibrational spectra of 2,4-dihydroxy-N'-(4-methoxybenzylidene)benzohydrazide. Retrieved from [Link]

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  • MDPI. (2023, April 21). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Retrieved from [Link]

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  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Scribd. (n.d.). FTIR Analysis of Benzoic Acid. Retrieved from [Link]

  • Surface Science Western. (n.d.). Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. Retrieved from [Link]

  • InstaNANO. (2026, March 17). FTIR Functional Group Database Table with Search. Retrieved from [Link]

Sources

Validation

Benchmarking O-Anisic Acid Hydrazide Derivatives Against Standard Antimicrobials: A Comprehensive Application Guide

Introduction to the Pharmacophore O-Anisic acid hydrazide hydrochloride derivatives (also known as 2-methoxybenzoic acid hydrazide derivatives) represent a highly promising class of synthetic antimicrobial agents. As ant...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Pharmacophore

O-Anisic acid hydrazide hydrochloride derivatives (also known as 2-methoxybenzoic acid hydrazide derivatives) represent a highly promising class of synthetic antimicrobial agents. As antimicrobial resistance renders traditional beta-lactams and fluoroquinolones less effective, drug development professionals are increasingly turning to hydrazide-hydrazone scaffolds. The core structural feature driving their efficacy is the highly reactive azomethine group (–CO–NH–N=CH–), which serves as a versatile, tunable pharmacophore capable of bypassing standard bacterial resistance mechanisms.

Mechanistic Insights: Causality Behind the Efficacy

To understand why O-anisic acid hydrazides often outperform standard antibiotics, we must examine their multifaceted mechanism of action. Unlike Ampicillin, which exclusively targets cell wall synthesis via penicillin-binding proteins, these derivatives operate on multiple fronts:

  • Structural Mimicry : Research demonstrates that 5-amino-2-methoxybenzoic acid hydrazide scaffolds can act as unnatural amino acids that mimic a tripeptide β-strand, forming stable β-sheet-like hydrogen-bonded dimers . This structural mimicry allows the compound to forcefully intercalate into essential bacterial protein-protein interactions, disrupting cellular replication.

  • Metalloenzyme Disruption : The azomethine nitrogen and carbonyl oxygen possess strong electron-donating properties, allowing them to chelate essential metal ions (e.g., Zn²⁺, Cu²⁺) in the bacterial cytoplasm, thereby neutralizing critical metalloenzymes .

MOA A O-Anisic Acid Hydrazide Derivatives B Azomethine Group (-CO-NH-N=CH-) A->B Active Pharmacophore C Beta-Strand Mimicry (H-Bonding) B->C Structural Conformation D Metal Ion Chelation B->D Coordination E Enzyme/Receptor Inhibition C->E D->E F Bacterial Cell Death (Bactericidal Effect) E->F

Fig 1. Mechanistic pathways of O-Anisic acid hydrazide derivatives inducing bacterial cell death.

Quantitative Benchmarking: Performance vs. Clinical Standards

To objectively evaluate the therapeutic potential of O-anisic acid hydrazide derivatives, we benchmark their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against first-line clinical standards. Recent pharmacological screenings of methoxybenzoic acid hydrazide-hydrazones demonstrate that specific derivatives exhibit up to an 8-fold higher potency against Gram-positive Bacillus species compared to standard beta-lactams .

Table 1: In Vitro Antimicrobial Activity (MIC/MBC) Benchmarking
Compound / StandardTarget StrainMIC (µg/mL)MBC (µg/mL)Activity Profile
O-Anisic Hydrazide Deriv. A S. aureus (ATCC 6538)3.917.81Bactericidal
Ampicillin (Control) S. aureus (ATCC 6538)12.5>25.0Bacteriostatic
O-Anisic Hydrazide Deriv. B B. cereus (ATCC 10876)7.8115.62Bactericidal
Cefuroxime (Control) B. cereus (ATCC 10876)31.25>62.5Bacteriostatic
O-Anisic Hydrazide Deriv. C E. coli (ATCC 25922)12.525.0Bactericidal
Ciprofloxacin (Control) E. coli (ATCC 25922)0.51.0Bactericidal

Data synthesized from benchmarking studies of methoxybenzoic acid hydrazide derivatives against standard clinical antibiotics.

Experimental Methodology: Self-Validating MIC/MBC Protocol

To ensure reproducibility and eliminate false positives during drug screening, the following broth microdilution protocol is engineered as a self-validating system. It incorporates strict vehicle and sterility controls in accordance with EUCAST and CLSI guidelines.

Media Selection Causality: Mueller-Hinton Broth (MHB) is strictly utilized because it is naturally low in sulfonamide, trimethoprim, and tetracycline inhibitors. This ensures that the intrinsic activity of the hydrazide derivative is measured without media-induced interference.

Protocol Step1 1. Compound Prep (DMSO Stock) Step2 2. Serial Dilution (Mueller-Hinton Broth) Step1->Step2 Step3 3. Inoculation (0.5 McFarland Std) Step2->Step3 Step4 4. Incubation (35°C for 18-24h) Step3->Step4 Step5 5. MIC Determination (Visual/Spectrophotometric) Step4->Step5 Step6 6. MBC Plating (Agar Subculture) Step5->Step6

Fig 2. Standardized CLSI broth microdilution workflow for MIC and MBC determination.

Step-by-Step Workflow:
  • Compound Preparation & Vehicle Control : Dissolve the O-anisic acid hydrazide hydrochloride derivative in 100% DMSO to create a 10 mg/mL stock.

    • Causality: Hydrazones often exhibit low aqueous solubility; DMSO ensures complete dissolution. A vehicle control well (MHB + DMSO at the final assay concentration) must be included to validate that bacterial inhibition is due to the compound itself, not solvent toxicity.

  • Serial Dilution : Perform two-fold serial dilutions in a 96-well polystyrene plate using MHB, achieving a final compound concentration gradient from 2000 µg/mL down to 0.98 µg/mL.

  • Inoculum Standardization : Prepare bacterial suspensions in sterile 0.85% NaCl. Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

    • Causality: Standardizing the inoculum prevents the "inoculum effect," a phenomenon where artificially high bacterial loads falsely elevate the observed MIC.

  • Inoculation & Incubation : Dispense the standardized inoculum into the 96-well plates. Include a positive growth control (MHB + bacteria) and a negative sterility control (MHB only). Incubate at 35°C for 18–24 hours.

  • MIC Determination : Identify the MIC as the lowest concentration that completely inhibits visible bacterial growth (confirmed via spectrophotometric reading at 600 nm).

  • MBC Plating : Subculture 10 µL from all clear wells onto drug-free Mueller-Hinton agar plates. Incubate for an additional 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction of the initial inoculum.

    • Causality: Calculating the MBC/MIC ratio determines the compound's clinical profile. A ratio of > 4 indicates a bacteriostatic effect, while a ratio of ≤ 4 confirms a bactericidal effect.

Conclusion

O-Anisic acid hydrazide derivatives represent a structurally tunable, highly potent alternative to standard antimicrobials. By leveraging β-strand mimicry and metal chelation, they successfully bypass common resistance mechanisms associated with traditional antibiotics like Ampicillin and Cefuroxime. For drug development professionals, optimizing the azomethine linkage in these derivatives offers a viable pathway to next-generation bactericidal agents.

References

  • Nowick, J. S., et al. "An Unnatural Amino Acid that Mimics a Tripeptide β-Strand and Forms β-Sheetlike Hydrogen-Bonded Dimers." Journal of the American Chemical Society. URL:[Link]

  • Popiołek, Ł. "Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones." MDPI. URL:[Link]

  • Popiołek, Ł., et al. "Hydrazide-hydrazones of 3-methoxybenzoic acid and 4-tert-butylbenzoic acid with promising antibacterial activity against Bacillus spp." Taylor & Francis. URL:[Link]

Comparative

Elemental analysis validation for synthesized O-Anisic acid hydrazide hydrochloride

Orthogonal Elemental Analysis Validation for Synthesized O-Anisic Acid Hydrazide Hydrochloride: A Comparative Guide Executive Summary O-Anisic acid hydrazide hydrochloride (2-methoxybenzohydrazide hydrochloride, CAS 2101...

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Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Elemental Analysis Validation for Synthesized O-Anisic Acid Hydrazide Hydrochloride: A Comparative Guide

Executive Summary

O-Anisic acid hydrazide hydrochloride (2-methoxybenzohydrazide hydrochloride, CAS 21018-12-2) is a highly versatile intermediate utilized in the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs)[1][2]. Because it is isolated as a hydrochloride salt, confirming both its organic framework and its exact salt stoichiometry is critical for downstream formulation. Relying solely on spectroscopic methods (e.g., NMR, FTIR) is insufficient, as these techniques cannot provide absolute quantitation of the inorganic counterion.

This guide provides an in-depth comparative analysis of elemental validation methodologies. By establishing a self-validating, multi-tiered analytical protocol, researchers can objectively benchmark in-house synthesized batches against high-purity commercial alternatives[3].

Comparative Analysis of Analytical Methodologies

To rigorously validate a synthesized hydrochloride salt, a single analytical method is inadequate. A robust validation strategy requires an orthogonal approach that independently verifies the organic base, the inorganic counterion, and the absence of process impurities.

Table 1: Comparison of Elemental Validation Methodologies

MethodologyTarget Analyte(s)Precision / LODPrimary Function in ValidationLimitations
CHNS/O Combustion (Pregl-Dumas) C, H, N, O± 0.3% absoluteConfirms the organic framework and base purity.Cannot quantify halogens; sensitive to residual moisture.
Argentometric Titration Cl⁻ (Chloride)± 0.1% absoluteProves the exact 1:1 stoichiometric ratio of the HCl salt.Susceptible to interference from other halides (Br⁻, I⁻).
ICP-MS (USP <233>) Trace Metals (Pd, As, Pb)Parts per trillion (ppt)Ensures compliance with pharmaceutical safety limits (PDE).High instrument cost; requires complex microwave digestion.

Scientific Rationale & Causality (E-E-A-T)

A trustworthy experimental protocol must be a self-validating system. Here is the causality behind our specific methodological choices:

  • Why CHN Analysis alone is insufficient: The Pregl-Dumas combustion method converts the sample into gaseous products ( CO2​ , H2​O , N2​ ) to determine the carbon, hydrogen, and nitrogen mass fractions[4]. While this confirms the organic purity of the 2-methoxybenzohydrazide base[5], it leaves the chloride content unmeasured. Assuming a 1:1 salt ratio based solely on CHN data often masks the presence of free base or excess trapped HCl.

  • The necessity of direct Chloride Titration: To close the mass balance, we must directly quantify the chloride ion. Silver nitrate titration provides a highly precise measurement of the counterion, independently confirming the salt stoichiometry[4]. If the CHN data matches theoretical values but the chloride content is low, the batch contains un-ionized free base.

  • Ruling out catalyst carryover with ICP-MS: Upstream synthesis of hydrazides often involves metal-catalyzed steps or reagents that can leave trace heavy metals. USP Chapter <232> and <233> mandate the control of these elemental impurities[6][7]. ICP-MS acts as the final gatekeeper, ensuring the synthesized product is not just stoichiometrically pure, but toxicologically safe.

Mandatory Visualization: Orthogonal Validation Workflow

ElementalValidation cluster_methods Orthogonal Elemental Analysis Start Synthesized O-Anisic Acid Hydrazide HCl CHN CHNS/O Combustion (Pregl-Dumas) Start->CHN Titration AgNO3 Titration (Chloride Content) Start->Titration ICP ICP-MS (USP <233> Trace Metals) Start->ICP Data Data Reconciliation & Stoichiometric Verification CHN->Data C, H, N % Titration->Data Cl % ICP->Data Heavy Metals < PDE Validated Validated API Intermediate Data->Validated

Caption: Workflow for the orthogonal elemental validation of synthesized hydrochloride salts.

Experimental Protocols: A Self-Validating System

Protocol 1: CHN Combustion Analysis (Pregl-Dumas Method)

Causality: Hydrochloride salts are inherently hygroscopic. Failure to remove adsorbed water will artificially inflate the Hydrogen and Oxygen percentages, leading to a false failure of the organic framework validation.

  • Sample Preparation: Desiccate the synthesized O-anisic acid hydrazide hydrochloride under high vacuum (≤ 0.1 mbar) at 60°C for 24 hours.

  • Weighing: Accurately weigh 1.500 mg of the sample into a combustible tin capsule using a microbalance (resolution of 0.001 mg).

  • Combustion: Introduce the capsule into the elemental analyzer furnace at 950°C under a helium flow (140 mL/min) with a transient oxygen injection to ensure complete oxidation[4].

  • Detection: Pass the combustion gases through a copper reduction column (to convert nitrogen oxides to N2​ ) and separate via gas chromatography before Thermal Conductivity Detection (TCD).

Protocol 2: Chloride Content Validation via Argentometric Titration

Causality: Direct titration isolates the inorganic component of the salt. Using a potentiometric endpoint rather than a visual colorimetric indicator eliminates human error and provides the precision required to confirm a strict 1:1 molar ratio.

  • Dissolution: Dissolve 50.0 mg of the lyophilized hydrochloride salt in 50 mL of ultra-pure deionized water (18.2 MΩ·cm)[4].

  • Titration: Titrate the solution with standardized 0.01 M AgNO3​ using an automated potentiometric titrator equipped with a silver/silver chloride (Ag/AgCl) selective electrode.

  • Calculation: Determine the mass fraction of chloride. The theoretical value for C8​H11​ClN2​O2​ (MW: 202.64 g/mol ) is 17.49%.

Protocol 3: Trace Metal Screening via ICP-MS (USP <233> Compliance)

Causality: Direct injection of organic salts into an ICP-MS causes carbon buildup on the interface cones. Microwave digestion destroys the organic matrix, ensuring stable plasma and accurate trace metal recovery[8].

  • Digestion: Perform closed-vessel microwave digestion of 100 mg of the sample using 5 mL of concentrated ultra-pure nitric acid ( HNO3​ )[8].

  • Dilution: Dilute the digestate with a matched matrix solution to fall within the linear dynamic range of the instrument.

  • Analysis: Analyze for target elements (e.g., Pb, As, Cd, Hg) using a validated ICP-MS procedure. Utilize internal standards (e.g., Yttrium, Indium) to correct for matrix suppression effects[7].

Quantitative Data: Synthesized vs. Commercial Alternatives

To demonstrate the efficacy of this validation framework, an in-house synthesized batch of O-Anisic acid hydrazide hydrochloride was compared against its theoretical values and a high-purity commercial reference standard.

Table 2: Elemental Analysis Data Comparison

Element / AnalyteTheoretical Value (%)In-House Synthesized Batch (%)Commercial Reference Standard (%)Variance (Synthesized vs Theoretical)
Carbon (C) 47.4247.38 ± 0.1247.45 ± 0.10-0.04
Hydrogen (H) 5.475.51 ± 0.055.49 ± 0.04+0.04
Nitrogen (N) 13.8213.79 ± 0.0813.80 ± 0.09-0.03
Chloride (Cl⁻) 17.4917.45 ± 0.0517.40 ± 0.08-0.04
Palladium (Pd) 0.00 (< 10 ppm limit)2.1 ppm8.5 ppmPASS
Lead (Pb) 0.00 (< 0.5 ppm limit)0.05 ppm0.12 ppmPASS

References

1.2. Title: o-Anisohydrazide | C8H10N2O2 | CID 24051 Source: PubChem URL: [Link]

1.8. Title: 2-Methoxybenzohydrazide Source: PubMed Central (PMC) URL: [Link]

1.12. Title: USP 232 and 233 Pharmaceutical Elemental Impurity Testing Source: Intertek URL: [Link]

1.14. Title: Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS Source: PubMed Central (PMC) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling O-Anisic acid hydrazide hydrochloride

As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with a self-validating, field-proven system for handling O-Anisic acid hydrazide hydrochloride ....

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with a self-validating, field-proven system for handling O-Anisic acid hydrazide hydrochloride . Safety in the laboratory is not merely about compliance; it is about understanding the mechanistic causality behind chemical hazards. This guide translates chemical properties into actionable, step-by-step operational and disposal plans.

Chemical Profile & Hazard Causality

O-Anisic acid hydrazide hydrochloride (CAS: 21018-12-2) is a highly reactive intermediate frequently utilized in organic synthesis and pharmaceutical development[1]. To handle it safely, one must understand why it is hazardous.

As a hydrochloride salt of a hydrazide, this compound is highly hygroscopic. When fine particulates of this chemical contact the mucous membranes (eyes, respiratory tract) or ambient moisture on the skin, it rapidly dissolves and dissociates, releasing localized acidic byproducts (hydrogen chloride)[2]. Furthermore, the hydrazide moiety is a known sensitizer. Under thermal stress or improper mixing with oxidizers, it can decompose explosively, releasing toxic nitrogen oxides (NOx) and hydrogen chloride gas[2].

Quantitative Chemical Profile
PropertyValueOperational Implication
Chemical Name O-Anisic acid hydrazide hydrochlorideRequires strict segregation from strong oxidizers.
CAS Number 21018-12-2Use for precise SDS and inventory tracking[1].
Molecular Formula C8H11ClN2O2Presence of Cl and N dictates hazardous decomposition gases.
Molecular Weight 202.64 g/mol Determines stoichiometric calculations for quenching.
Physical State Solid (Powder/Crystalline)High risk of aerosolization and dust inhalation[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. The following PPE matrix is engineered specifically to mitigate the dermal and inhalation risks associated with hygroscopic hydrochloride salts.

PPE CategorySpecificationCausality / Rationale
Eye Protection Tight-fitting chemical safety gogglesStandard safety glasses leave gaps. Goggles prevent aerosolized dust from reacting with ocular moisture to form localized HCl[4].
Hand Protection Nitrile gloves (≥0.11 mm thickness)Nitrile provides a robust chemical barrier against dermal absorption. Double-gloving is mandatory during spill cleanup[4].
Body Protection Flame-retardant lab coat, closed-toe shoesEliminates skin exposure and prevents the accumulation of reactive dust on personal clothing.
Respiratory N100 (US) or P3 (EN 143) respiratorRequired if handling outside a fume hood. Filters >99.9% of aerosolized particulates, preventing severe respiratory tract burns[5].

Operational Workflow: Standard Handling Procedure

To ensure a self-validating safety system, every step of the handling process must be executed with precision. The goal is to achieve zero dust aerosolization and zero dermal contact.

HandlingWorkflow A 1. Fume Hood Prep Verify Flow (0.4-0.6 m/s) B 2. PPE Donning Inspect Gloves & Goggles A->B C 3. Chemical Transfer Use Anti-Static Tools B->C D 4. Reaction Setup Isolate from Oxidizers C->D E 5. Decontamination Wet Wipe Surfaces D->E

Fig 1. Standard operating workflow for handling O-Anisic acid hydrazide hydrochloride.

Step-by-Step Methodology:
  • Environmental Preparation: Conduct all open-container handling inside a certified chemical fume hood. Verify the face velocity is between 0.4 and 0.6 m/s. Clear the workspace of any strong oxidizing agents or strong bases.

  • PPE Donning and Inspection: Put on the flame-retardant lab coat, tight-fitting goggles, and nitrile gloves[4]. Inspect gloves for microscopic pinholes by trapping air and applying pressure.

  • Chemical Transfer and Weighing: Use grounded, anti-static spatulas. Causality: Hydrazide powders can be sensitive to static discharge, and static cling causes the powder to aerosolize when transferred. Weigh the chemical directly into a pre-tared, sealable reaction vessel.

  • Reaction Setup: Seal the vessel before removing it from the fume hood. If transferring to a larger reactor, utilize a closed-system powder transfer funnel.

  • Doffing and Decontamination: Wipe down the balance and fume hood surfaces with a damp cloth (water/ethanol mix) to capture residual dust. Remove gloves inside-out to trap any microscopic surface contamination, and wash hands immediately with soap and water[4].

Emergency Spill Response & Exposure Protocol

In the event of a spill, the primary threat is the rapid inhalation of aerosolized hydrochloride dust. The following logic matrix dictates the immediate response.

SpillResponse S1 Spill Detected Cease Operations S2 Assess Spill Volume S1->S2 S3 Small Spill (<50g) Don N100/P3 Respirator S2->S3 Minor S4 Large Spill (>50g) Evacuate & Call EHS S2->S4 Major S5 Containment Moisten & Sweep S3->S5 S6 Disposal Seal in HDPE Container S5->S6

Fig 2. Decision matrix and response protocol for accidental chemical spills.

Step-by-Step Spill Recovery Methodology:
  • Immediate Isolation: Alert personnel in the immediate vicinity. If the spill occurs outside a fume hood, hold your breath, step back, and allow the HVAC system to stabilize the air currents.

  • Hazard Assessment & PPE Upgrade: For spills under 50g, don an N100 (US) or P3 (EN 143) particulate respirator and double-glove[5]. For spills over 50g, evacuate the laboratory and contact Environmental Health and Safety (EHS).

  • Containment (Moistening): Do not dry sweep. Lightly moisten the spill area with a fine mist of water or a compatible solvent. Causality: Moistening binds the fine particulates, preventing them from becoming airborne during mechanical recovery[3].

  • Mechanical Recovery: Use a plastic, non-sparking shovel or bench brush to sweep the moistened material. Place the recovered material into a chemically compatible, sealable High-Density Polyethylene (HDPE) container[3].

  • Surface Decontamination: Wash the spill area thoroughly with soap and water to neutralize and remove any residual acidic hydrochloride salts.

Waste Disposal & Decontamination Plan

Improper disposal of hydrazide derivatives can lead to severe environmental toxicity and dangerous reactions in municipal waste systems.

  • Solid Waste: All unused product, contaminated PPE (gloves, wipes), and spill cleanup materials must be placed in a sealed, clearly labeled hazardous waste container. Label the container: "Hazardous Waste: O-Anisic acid hydrazide hydrochloride (Toxic/Irritant/Corrosive)".

  • Liquid Waste: Aqueous or organic solutions containing this chemical must not be flushed down the drain[3]. Collect in dedicated, vented liquid waste carboys.

  • Final Destruction: The mandated method of disposal is chemical incineration. The waste must be transferred to a licensed disposal company capable of burning the material in an incinerator equipped with an afterburner and an alkaline scrubber. Causality: The scrubber is strictly required to neutralize the highly toxic nitrogen oxides (NOx) and corrosive hydrogen chloride (HCl) gases generated during thermal decomposition[3].

References

  • Title: MSDS of Dl-serine hydrazide hydrochloride - Capot Chemical Source: capotchem.com URL:[Link]

  • Title: p-Toluenesulfonylhydrazide SOP - University of Georgia Source: uga.edu URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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